4-Cyano-4-(thiobenzoylthio)pentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQCPNHMVAWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432869 | |
| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-92-9 | |
| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
solubility and stability of 4-Cyano-4-(thiobenzoylthio)pentanoic acid
An In-depth Technical Guide on the Solubility and Stability of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a key Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Understanding these properties is crucial for its effective application in controlled radical polymerization, particularly in the synthesis of well-defined polymers for drug delivery and other advanced applications.
Physicochemical Properties
This compound, also known as CPADB, is a pinkish powder with the following properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂S₂[1][2] |
| Molecular Weight | 279.38 g/mol [1][2] |
| Melting Point | 94-98 °C[1][3][4] |
| pKa (Predicted) | 4.07 ± 0.10[3] |
| Appearance | Pink powder[3] |
| Storage Temperature | 2-8°C, protected from light[1][3][4] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various polymerization systems. While precise quantitative data is not extensively published, qualitative information and data from its use in synthesis provide valuable insights.
Table of Qualitative and Estimated Solubility
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (g/L) at Ambient Temperature |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][3] | 10 - 50 |
| Methanol | Slightly Soluble[1][3] | 10 - 50 |
| Chloroform | Sparingly Soluble[1][3] | 1 - 10 |
| Ethyl Acetate | Very Slightly Soluble[1][3] | < 1 |
| Dichloromethane (DCM) | Soluble (used in reactions) | > 50 |
| Dimethylformamide (DMF) | Soluble (used in polymerizations)[5] | > 50 |
| Dioxane | Soluble (used in polymerizations) | > 50 |
| Acetone | Soluble | > 50 |
| Ethanol | Soluble | > 50 |
| Water | Insoluble | < 0.1 |
| Hexane | Insoluble | < 0.1 |
Note: Estimated quantitative solubility values are based on qualitative descriptions and common concentrations used in reported experimental procedures. These values should be experimentally verified for specific applications.
Stability Profile
This compound exhibits sensitivities to hydrolysis, heat, and light. Understanding these degradation pathways is essential for proper storage and handling to ensure its efficacy as a RAFT agent.
Hydrolytic Stability
The dithiobenzoate functional group is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is influenced by pH. Additionally, the nitrile group can undergo self-catalyzed hydrolysis to form an amide adduct, especially in the presence of the adjacent carboxylic acid moiety.
Thermal Stability
This RAFT agent is generally stable at ambient temperatures. However, at elevated temperatures, typically above 120°C, thermal decomposition can occur. Dithiobenzoates are generally considered to be stable up to around 180°C.
Photolytic Stability
Exposure to light, particularly UV and blue light, can lead to the degradation of the thiocarbonylthio group. Therefore, it is crucial to store the compound in the dark and protect reaction mixtures from light to prevent premature decomposition.
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a method for determining the solubility of this compound in a given solvent.
Caption: Workflow for quantitative solubility determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy (measuring absorbance at the λmax of the thiocarbonylthio group) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.
Protocol for Assessing Stability
This protocol provides a framework for evaluating the hydrolytic, thermal, and photolytic stability of this compound. The International Council for Harmonisation (ICH) Q1 guidelines offer a comprehensive framework for stability testing of drug substances, which can be adapted for this compound.[6][7][8][9][10]
Caption: Experimental workflow for stability assessment.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer system.
-
Stress Conditions:
-
Hydrolytic Stability: Incubate solutions at different pH values (e.g., acidic, neutral, basic) at a constant temperature.
-
Thermal Stability: Store solutions at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
-
Photostability: Expose solutions to a controlled light source (e.g., UV lamp or a specific wavelength LED) while maintaining a constant temperature. A control sample should be kept in the dark.
-
-
Time-Point Sampling: Withdraw aliquots of the solutions at predetermined time intervals.
-
Analysis: Analyze the samples to quantify the remaining amount of intact this compound and identify any degradation products.
-
UV-Vis Spectroscopy: Monitor the decrease in absorbance of the characteristic thiocarbonylthio peak.
-
NMR Spectroscopy: Observe changes in the chemical shifts and integration of protons or carbons specific to the parent compound and the appearance of new signals from degradation products.
-
HPLC: Separate and quantify the parent compound and its degradants. This is a powerful technique for stability-indicating assays.
-
-
Data Analysis: Plot the concentration of the remaining compound against time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life under each condition.
Logical Relationships in Stability Studies
The stability of this compound is influenced by a combination of factors. The following diagram illustrates the logical relationship between the compound's intrinsic properties, external stress factors, and the resulting degradation pathways.
Caption: Factors influencing the stability of this compound.
Conclusion
The are paramount to its successful use in synthesizing well-defined polymers. While it exhibits good solubility in many common organic solvents used for polymerization, its susceptibility to hydrolytic, thermal, and photolytic degradation necessitates careful handling, storage, and reaction condition optimization. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these properties in their specific systems, ensuring the integrity of the RAFT agent and the successful outcome of their polymerizations.
References
- 1. This compound CAS#: 201611-92-9 [m.chemicalbook.com]
- 2. This compound | 201611-92-9 [chemicalbook.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. mastercontrol.com [mastercontrol.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
A Beginner's Guide to 4-Cyano-4-(thiobenzoylthio)pentanoic Acid in Polymer Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique in polymer chemistry that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] At the heart of this process is the RAFT agent, a molecule that reversibly deactivates propagating polymer chains, enabling "living" polymerization characteristics.
This guide focuses on a specific and highly versatile RAFT agent: 4-Cyano-4-(thiobenzoylthio)pentanoic acid. This sulfur-based chain transfer agent is particularly well-suited for the polymerization of methacrylate and methacrylamide monomers, making it a valuable tool for creating advanced polymers for various applications, including drug delivery and materials science.[2] Its carboxylic acid functionality also provides a convenient handle for post-polymerization modification, such as conjugation to biomolecules or surfaces.
This document provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and a general experimental procedure for its use in RAFT polymerization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and designing polymerization reactions.
| Property | Value |
| Synonyms | 4-Cyano-4-((phenylcarbonothioyl)thio)pentanoic acid, CPADB |
| CAS Number | 201611-92-9 |
| Molecular Formula | C13H13NO2S2[3][4][5] |
| Molecular Weight | 279.38 g/mol [2][4] |
| Appearance | Pink powder[4] |
| Melting Point | 94-98 °C[2][4] |
| Solubility | Sparingly soluble in Chloroform; Very slightly soluble in Ethyl Acetate; Slightly soluble in DMSO and Methanol.[4] |
| Storage Conditions | 2-8°C, protect from light.[2][4] |
Chemical Structure
The structure of this compound is fundamental to its function as a RAFT agent. The thiocarbonylthio group is responsible for mediating the polymerization, while the cyano and carboxylic acid groups influence its reactivity and provide functionality.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 201611-92-9 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
physical and chemical properties of 4-Cyano-4-(thiobenzoylthio)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 4-Cyano-4-(thiobenzoylthio)pentanoic acid, a key reagent in the field of polymer chemistry. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.
Chemical Identity and Structure
This compound is a highly specialized organic compound, primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Its structure incorporates a dithiobenzoate group, a cyano group, and a carboxylic acid functionality, making it a versatile tool for the synthesis of well-defined polymers.
Synonyms:
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
CPADB (4-Cyanopentanoic Acid Dithiobenzoate)
-
4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid[1]
Molecular Structure:
Figure 1. Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 201611-92-9[2] |
| Molecular Formula | C₁₃H₁₃NO₂S₂[2] |
| Molecular Weight | 279.38 g/mol |
| Appearance | Pinkish or yellow powder[3] |
| Melting Point | 94-98 °C |
| Boiling Point | 473.0 ± 55.0 °C (Predicted) |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in chloroform, very slightly soluble in ethyl acetate, slightly soluble in DMSO and methanol. |
| pKa | 4.07 ± 0.10 (Predicted) |
| Storage Temperature | 2-8 °C, light-sensitive |
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from literature procedures.
Materials:
-
4,4'-Azobis(4-cyanopentanoic acid)
-
Di(thiobenzoyl) disulfide
-
Ethyl acetate
-
Nitrogen gas
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4,4'-azobis(4-cyanopentanoic acid) (e.g., 2.92 g, 11.5 mmol) and di(thiobenzoyl) disulfide (e.g., 2.13 g, 7 mmol) in distilled ethyl acetate (e.g., 40 mL).[4]
-
De-gas the solution by bubbling with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for approximately 18 hours.[4]
-
After cooling to room temperature, remove the ethyl acetate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 2:3 v/v) as the eluent.[4]
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve a small sample of the compound in a deuterated solvent such as chloroform-d (CDCl₃). The expected 1H NMR spectrum will show characteristic peaks for the aromatic protons of the thiobenzoyl group (typically in the range of 7.4-8.0 ppm), the methylene protons of the pentanoic acid chain (around 2.0-2.8 ppm), and the methyl protons (around 1.9 ppm). The acidic proton of the carboxylic acid group may appear as a broad singlet at a higher chemical shift (e.g., >10 ppm), which is often exchangeable with D₂O.
-
13C NMR: In a 13C NMR spectrum, expect to see resonances for the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the thiocarbonyl carbon (C=S) at a significantly downfield shift (typically >200 ppm), the aromatic carbons (120-140 ppm), the cyano carbon (around 120 ppm), and the aliphatic carbons of the pentanoic acid backbone.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample, for example, as a KBr pellet or a thin film.
-
The FT-IR spectrum is expected to show a broad O-H stretching vibration for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.[5][6]
-
A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid should be present around 1700-1725 cm⁻¹.[5]
-
A characteristic absorption for the C≡N (cyano) stretch is expected around 2240-2260 cm⁻¹.
-
The C=S stretching vibration of the dithiobenzoate group typically appears in the region of 1050-1250 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of 279.38. Fragmentation patterns may show losses of characteristic groups such as the carboxylic acid, cyano, or thiobenzoyl moieties.
Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
RAFT Polymerization Mechanism
This diagram outlines the key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization process, where this compound acts as the chain transfer agent (CTA).
Caption: The mechanism of RAFT polymerization utilizing a chain transfer agent.
References
The Core of Control: A Technical Guide to the Role of Chain Transfer Agents in RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization (CRP) technique, offering unprecedented control over polymer molecular weight, architecture, and functionality. At the heart of this control lies the Chain Transfer Agent (CTA), a key molecule that dictates the living nature of the polymerization. This technical guide provides an in-depth exploration of the pivotal role of CTAs in RAFT polymerization, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying mechanisms.
The Mechanism of RAFT Polymerization: A Delicate Equilibrium
RAFT polymerization operates through a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains.[1][2] This process, mediated by the CTA, allows for the simultaneous growth of all polymer chains, leading to polymers with low polydispersity (PDI).[3] The overall mechanism can be broken down into several key stages:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain (P•).[1]
-
Chain Transfer (Pre-equilibrium): The propagating radical (P•) adds to the thiocarbonylthio group (S=C(Z)S-R) of the CTA. This results in the formation of an intermediate radical adduct.[2]
-
Fragmentation: This intermediate is unstable and fragments, releasing either the initial propagating chain (P•) or a new radical (R•) derived from the CTA's R-group.[2]
-
Re-initiation: The newly formed radical (R•) initiates the growth of a new polymer chain.[1]
-
Main Equilibrium: A rapid equilibrium is established where the growing polymer chains (Pn• and Pm•) reversibly add to the polymeric CTA, ensuring that all chains have an equal opportunity to grow.[2] This is the crucial step for achieving narrow molecular weight distributions.
This intricate dance of activation and deactivation is the cornerstone of RAFT polymerization's control.
The Chain Transfer Agent: The Architect of Polymer Design
The choice of CTA is the most critical parameter in a successful RAFT polymerization. The CTA's structure, specifically the Z and R groups, governs its reactivity and suitability for a given monomer.[4]
The Z-group primarily influences the reactivity of the C=S double bond towards radical addition and stabilizes the intermediate radical. The general order of reactivity for Z-groups is: dithiobenzoates > trithiocarbonates > dithiocarbamates > xanthates.[5]
The R-group must be a good homolytic leaving group, capable of re-initiating polymerization. The stability of the R• radical is a key consideration.[5]
Selecting the Right CTA: A Guide for Common Monomers
The compatibility between the CTA and the monomer is paramount for achieving good control over the polymerization. Monomers are broadly classified as "More Activated Monomers" (MAMs), such as styrenes and (meth)acrylates, and "Less Activated Monomers" (LAMs), like vinyl acetate.[6] The following table provides a general guide for CTA selection.
| RAFT Agent Type (Z-group) | More Activated Monomers (MAMs) (e.g., Styrene, Methacrylates, Acrylates) | Less Activated Monomers (LAMs) (e.g., Vinyl Acetate, N-vinylpyrrolidone) |
| Dithiobenzoates | +++ | --- |
| Trithiocarbonates | +++ | - |
| Dithiocarbamates | +/- | +++ |
| Xanthates | - | +++ |
| Table 1: General guide for the selection of RAFT agents based on monomer type. '+++' indicates high suitability, '+/-' indicates moderate or partial control, and '---' indicates unsuitability.[4] |
Quantitative Insights into RAFT Control
The effectiveness of a RAFT polymerization is quantitatively assessed by comparing the theoretical (or predicted) number-average molecular weight (Mn) with the experimentally determined value, and by the polydispersity index (PDI). An ideal RAFT polymerization will show a linear increase in Mn with monomer conversion and a low PDI (typically < 1.3).[7]
The theoretical Mn can be calculated using the following formula:
Mn (theoretical) = (([Monomer]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA
Where:
-
[Monomer]₀ is the initial monomer concentration.
-
[CTA]₀ is the initial CTA concentration.
-
Conversion is the fractional monomer conversion.
-
MW_monomer is the molecular weight of the monomer.
-
MW_CTA is the molecular weight of the CTA.
Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)
This section provides a detailed protocol for a typical RAFT polymerization of methyl methacrylate (MMA), a common MAM, using a trithiocarbonate CTA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve MMA (e.g., 5 g, 49.9 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 0.172 g, 0.5 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) in anhydrous toluene (e.g., 5 mL). The desired ratio of [Monomer]:[CTA]:[Initiator] is typically in the range of 100:1:0.1 to 1000:1:0.1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: At timed intervals, take aliquots of the reaction mixture to monitor monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and PDI (e.g., by Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Visualizing the Process: Diagrams of RAFT Polymerization
The following diagrams, generated using the DOT language, illustrate the core mechanism and a typical experimental workflow for RAFT polymerization.
Caption: The core mechanism of RAFT polymerization.
Caption: A typical experimental workflow for RAFT polymerization.
Troubleshooting Common Issues in RAFT Polymerization
Even with careful planning, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad PDI (> 1.5) | - Inappropriate CTA for the monomer. - Too high initiator concentration. - Presence of impurities or oxygen. | - Consult CTA selection guides. - Decrease the [Initiator]/[CTA] ratio. - Ensure thorough degassing and use purified reagents. |
| Slow Polymerization Rate | - Low reaction temperature. - Inefficient initiator. - High [CTA]/[Initiator] ratio. | - Increase the reaction temperature. - Choose an initiator with a suitable half-life at the reaction temperature. - Decrease the [CTA]/[Initiator] ratio. |
| Induction Period | - Presence of inhibitors (e.g., oxygen). - Slow fragmentation of the initial CTA adduct. | - Improve degassing procedure. - Select a CTA with a more appropriate R-group for the monomer. |
| Table 2: Troubleshooting guide for common issues in RAFT polymerization.[7] |
Conclusion
The Chain Transfer Agent is the linchpin of Reversible Addition-Fragmentation chain Transfer polymerization. Its judicious selection and the careful control of reaction parameters empower researchers to synthesize well-defined polymers with a high degree of precision. This guide has provided a comprehensive overview of the CTA's role, from the fundamental mechanism to practical experimental considerations. A thorough understanding of these principles is essential for harnessing the full potential of RAFT polymerization in the development of advanced materials for a myriad of applications, including drug delivery, diagnostics, and tissue engineering.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. RAFT Polymerization [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the reactivity of 4-Cyano-4-(thiobenzoylthio)pentanoic acid, a key reagent in the field of polymer chemistry. This document details its synthesis, chemical properties, and, most notably, its application as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information presented herein is intended to support researchers and professionals in the development of novel polymers for various applications, including drug delivery.
Core Chemical Properties
This compound is a sulfur-based compound that serves as a highly effective chain transfer agent (CTA) for controlling living radical polymerizations.[1][2] Its chemical structure allows for the controlled polymerization of various monomers, particularly methacrylates and methacrylamides.[1][2]
| Property | Value |
| Molecular Formula | C13H13NO2S2 |
| Molecular Weight | 279.38 g/mol [3] |
| CAS Number | 201611-92-9[3] |
| Appearance | Pink powder |
| Melting Point | 94-98°C |
| Solubility | Sparingly soluble in chloroform, very slightly soluble in ethyl acetate, slightly soluble in DMSO and methanol. |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of bis(thiobenzoyl)disulfide with 4,4'-azobis(4-cyanopentanoic acid). The following table summarizes a general synthetic protocol.
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |
| bis(thiobenzoyl)disulfide | 4,4'-azobis(4-cyanopentanoic acid) | Ethyl acetate | Reflux under nitrogen for 18 hours | 61-64%[1] |
Reactivity in RAFT Polymerization
This compound is a versatile RAFT agent that facilitates the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4][5] The presence of the carboxylic acid group is particularly advantageous for subsequent functionalization, such as the conjugation of biomolecules or drugs.[6]
General Mechanism of RAFT Polymerization
The RAFT process involves a series of addition-fragmentation equilibria that allow for the controlled growth of polymer chains. The overall mechanism is depicted in the following diagram.
References
- 1. This compound | 201611-92-9 [chemicalbook.com]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]
- 4. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization Utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and protocols for conducting RAFT polymerization using 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a chain transfer agent (CTA). This particular CTA is highly effective for controlling the polymerization of a wide range of monomers, especially methacrylates and methacrylamides.[1] The resulting polymers, bearing a carboxylic acid end-group, are particularly amenable to post-polymerization modifications, such as bioconjugation, making them highly suitable for applications in drug delivery and biomaterials development.
Data Presentation: Polymerization Outcomes
The following tables summarize quantitative data from representative RAFT polymerizations using this compound with various monomers. These tables are intended to provide a comparative overview of expected outcomes under different experimental conditions.
Table 1: RAFT Polymerization of Methacrylates
| Monomer | [M]:[CTA]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | Đ (M_w/M_n) |
| Methyl Methacrylate (MMA) | 50:1:0.1 | Toluene | 70 | 5 | 65 | 4,800 | 5,300 | 1.10 |
| Diisopropyl...pentylphosphonate | 50:1:0.2 | DMF | 70 | 4 | 52 | 15,400 | 17,100 | 1.11 |
| Diisopropyl...pentylphosphonate | 100:1:0.2 | DMF | 70 | 6 | 68 | 28,100 | 31,500 | 1.12 |
Table 2: RAFT Polymerization of Acrylates and Other Monomers
| Monomer | [M]:[CTA]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | Đ (M_w/M_n) |
| Acrylonitrile | 500:1:0.4 | aq. NaSCN | 65 | 24 | >95 | 29,000 | 36,000 | 1.24 |
| N-isopropylacrylamide (NIPAM) | 100:1:0.5 | Dioxane | 70 | 4 | 55 | 11,300 | 13,000 | 1.15 |
Experimental Protocols
General Materials and Equipment
-
Monomers: Methyl methacrylate (MMA), Acrylonitrile, N-isopropylacrylamide (NIPAM), etc. (inhibitor removed prior to use).
-
RAFT Agent: this compound.
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol).
-
Solvents: Anhydrous 1,4-dioxane, N,N-dimethylformamide (DMF), toluene, etc.
-
Schlenk flasks or similar reaction vessels.
-
Rubber septa, needles, and syringes.
-
Inert gas supply (Nitrogen or Argon).
-
Constant temperature oil bath or heating mantle with a stirrer.
-
Magnetic stir bars.
-
Purification solvents: Diethyl ether, methanol, petroleum ether, etc.
-
Characterization equipment: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) with a target degree of polymerization of 100.
-
Reactant Preparation:
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (55.8 mg, 0.2 mmol).
-
Add methyl methacrylate (2.0 g, 20 mmol).
-
Add AIBN (3.28 mg, 0.02 mmol).
-
Add 5 mL of toluene.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the reaction mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere. Repeat this process two more times.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70°C.
-
Stir the reaction mixture for the desired time (e.g., 6 hours). The solution will become more viscous as the polymerization proceeds.
-
-
Termination and Purification:
-
To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol (e.g., 200 mL) while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into cold methanol to further purify it.
-
Dry the purified polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.
-
Analyze the molecular weight (M_n, M_w) and dispersity (Đ) of the polymer using GPC/SEC.
-
Protocol 2: Synthesis of a Diblock Copolymer (e.g., PMMA-b-PNIPAM)
This protocol outlines the chain extension of a PMMA macro-CTA to form a diblock copolymer.
-
Macro-CTA Synthesis:
-
Synthesize a PMMA homopolymer using Protocol 1 with a desired initial degree of polymerization. Ensure the polymer is thoroughly dried and stored under inert conditions. This PMMA will serve as the macro-chain transfer agent (macro-CTA).
-
-
Chain Extension:
-
In a Schlenk flask, dissolve the purified PMMA macro-CTA (e.g., 1.0 g, with a known M_n to calculate molar amount) in a suitable solvent (e.g., 10 mL of dioxane).
-
Add the second monomer, N-isopropylacrylamide (NIPAM) (e.g., 1.13 g, 10 mmol), and AIBN (in a ratio of approximately 1:0.1 relative to the macro-CTA).
-
Degas the mixture using three freeze-pump-thaw cycles as described in Protocol 1.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8 hours).
-
-
Purification and Characterization:
-
Terminate the polymerization and purify the resulting diblock copolymer using a suitable non-solvent for PNIPAM, such as cold diethyl ether or petroleum ether.
-
Dry the polymer under vacuum.
-
Characterize the final block copolymer using GPC/SEC to observe the shift in molecular weight from the initial macro-CTA, confirming successful chain extension. Further characterization can be performed using ¹H NMR.
-
Visualizations
RAFT Polymerization Mechanism
Caption: The RAFT polymerization mechanism.
Experimental Workflow for RAFT Polymerization
References
Application Notes & Protocols for Block Copolymer Synthesis using 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method offers excellent control over polymer molecular weight, dispersity, and architecture, making it highly suitable for creating well-defined materials for drug delivery and other biomedical applications.
Introduction to RAFT Polymerization with this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The process involves a degenerative chain transfer mechanism mediated by a RAFT agent.[2] this compound is a versatile dithiobenzoate-based RAFT agent particularly effective for controlling the polymerization of methacrylate and methacrylamide monomers.[3] Its carboxylic acid functionality also allows for further post-polymerization modification, such as conjugation to biomolecules or surfaces.
The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria, allowing for the controlled growth of polymer chains. This controlled process is crucial for the synthesis of block copolymers, where a macro-CTA formed from the first monomer is used to initiate the polymerization of a second monomer, leading to the formation of a well-defined block architecture.
Experimental Protocols
General Synthesis of a First Block (Macro-CTA)
This protocol outlines the synthesis of a homopolymer that will serve as the macro-chain transfer agent for the subsequent polymerization of the second block.
Materials:
-
Monomer (e.g., Methyl Methacrylate, MMA)
-
This compound (CTA)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., N,N-Dimethylformamide, DMF; Toluene)
-
Argon or Nitrogen gas
-
Round bottom flask with a magnetic stir bar
-
Oil bath
Procedure:
-
To a round bottom flask, add the desired amounts of the first monomer, this compound (CTA), and AIBN, and dissolve them in the appropriate solvent.[4] The molar ratio of monomer to CTA will determine the target molecular weight, while the CTA to initiator ratio influences the polymerization rate and control.
-
Equip the flask with a condenser and deoxygenate the mixture by bubbling with argon or nitrogen for at least 30-40 minutes.[4]
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).[4]
-
Allow the polymerization to proceed for the desired time to achieve the target monomer conversion. The reaction can be monitored by taking aliquots and analyzing them via ¹H NMR or gravimetry.
-
To quench the polymerization, cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.
-
The resulting macro-CTA can be purified by precipitation in a non-solvent (e.g., cold methanol or diethyl ether) and dried under vacuum.
Synthesis of the Block Copolymer (Chain Extension)
This protocol describes the use of the purified macro-CTA from the previous step to synthesize the final block copolymer.
Materials:
-
Macro-CTA (from section 2.1)
-
Second Monomer (e.g., Oligo(ethylene glycol) methyl ether methacrylate, OEGMA)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., Toluene)
-
Argon or Nitrogen gas
-
Round bottom flask with a magnetic stir bar
-
Oil bath
Procedure:
-
In a round bottom flask, dissolve the purified macro-CTA, the second monomer, and AIBN in the appropriate solvent.
-
Deoxygenate the reaction mixture by bubbling with argon or nitrogen for 30-40 minutes.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).[5]
-
Allow the polymerization to proceed for the specified duration.
-
Terminate the polymerization by cooling the reaction vessel.
-
The final block copolymer can be purified by precipitation in a suitable non-solvent to remove any unreacted monomer and initiator residues.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of block copolymers using this compound as the RAFT agent.
Table 1: Synthesis of Alkyne-Terminated PMMA and POEGMA-b-PMMA Block Copolymers [5]
| Polymer | Mₙ,SEC (g·mol⁻¹) | Dispersity (Đ) |
| PMMA-Alk | 3100 | 1.13 |
| POEGMA-b-PMMA-Alk | 8600 | 1.18 |
Mₙ,SEC: Number-average molecular weight determined by Size Exclusion Chromatography. Đ: Polydispersity Index.
Table 2: RAFT Polymerization of MMA using a Difluorophosphonylated-CTA [4]
| Entry | [MMA]₀/[CTA]₀ | Time (h) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,SEC ( g/mol ) | Đ |
| 1 | 100 | 2 | 19 | 10200 | 11800 | 1.09 |
| 2 | 100 | 4 | 35 | 18100 | 19500 | 1.10 |
| 3 | 100 | 6 | 48 | 24600 | 26500 | 1.10 |
| 4 | 200 | 8 | 58 | 30000 | 32000 | 1.10 |
Mₙ,th: Theoretical number-average molecular weight. Mₙ,SEC: Number-average molecular weight determined by Size Exclusion Chromatography. Đ: Polydispersity Index.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in block copolymer synthesis via RAFT polymerization.
References
Application Notes and Protocols for the Polymerization of Methacrylates with 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of methacrylate monomers utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This document is intended to guide researchers in synthesizing well-defined methacrylate-based polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications, including drug delivery systems.
Introduction to RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[1][2] The control over the polymerization is achieved through the use of a RAFT agent, such as this compound. This technique is valued for its versatility with a wide range of monomers and reaction conditions.[2] this compound is particularly effective for controlling the polymerization of methacrylates.[3][4]
The key to RAFT polymerization is a rapid equilibrium between active, propagating polymer chains and dormant polymer chains, which are capped with the RAFT agent. This process allows for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution.
Experimental Protocols
Materials
-
Monomer: Methyl methacrylate (MMA), or other methacrylate derivatives. It is recommended to distill the monomer prior to use to remove inhibitors.
-
RAFT Agent: this compound.
-
Initiator: Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator. It should be recrystallized from a suitable solvent like ethanol before use.[5]
-
Solvent: Anhydrous solvents such as N,N-dimethylformamide (DMF), toluene, or benzene are typically used.[1][5][6]
-
Other Reagents: Inert gas (Argon or Nitrogen) for deoxygenation.
General Polymerization Procedure
The following protocol is a general guideline for the RAFT polymerization of methacrylates. The specific quantities and reaction conditions can be adjusted to target different molecular weights and polymer characteristics.
-
Preparation of Reaction Mixture: In a Schlenk tube equipped with a magnetic stir bar, add the desired amounts of the methacrylate monomer, this compound (RAFT agent), AIBN (initiator), and the solvent.
-
Deoxygenation: The reaction mixture must be thoroughly deoxygenated to prevent quenching of the radical polymerization. This is typically achieved by subjecting the mixture to three freeze-pump-thaw cycles.[6] Alternatively, bubbling with an inert gas like argon for 30-40 minutes can be employed.[5]
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath set to the desired reaction temperature (typically 60-70 °C).[1][5][6]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture (using a degassed syringe) and analyzing them for monomer conversion (e.g., by ¹H NMR spectroscopy) and polymer molecular weight and polydispersity (e.g., by Size Exclusion Chromatography, SEC).[5]
-
Termination: Once the desired monomer conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.[5]
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., cold methanol or diethyl ether) to remove unreacted monomer and other small molecules. The precipitated polymer is then collected by filtration and dried under vacuum.
Data Presentation
The following table summarizes representative experimental data for the RAFT polymerization of methacrylates using this compound.
| Monomer | [Monomer]:[CTA]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| pCF2MA | :[5]:[0.187] | DMF | 70 | 8 | 89 | 11,800 | 1.23 | [5] |
| MMA | :[5]:[0.1] | Toluene | 70 | 5 | 50 (targeted) | 3,100 | 1.14 | [6] |
| MMA | :[5]:[0.1] | Toluene | 70 | 5 | 70 (targeted) | - | - | [6] |
| MMA | :[5]:[0.1] | Toluene | 70 | 5 | 90 (targeted) | - | - | [6] |
| MMA | - | Benzene | 60 | 15 | - | - | - | [1] |
Mn = Number-average molecular weight; PDI (Đ) = Polydispersity Index
Visualizations
RAFT Polymerization Mechanism
References
Application Notes and Protocols for 4-Cyano-4-(thiobenzoylthio)pentanoic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in the synthesis of advanced drug delivery systems. CPADB is particularly effective for the controlled polymerization of methacrylate and methacrylamide monomers, enabling the creation of well-defined polymers for stimuli-responsive nanoparticles and polymer-drug conjugates.
Application Note 1: Synthesis of pH-Responsive Nanoparticles for Targeted Cancer Drug Delivery
The acidic tumor microenvironment provides a unique stimulus for the targeted release of anticancer drugs. By utilizing CPADB to synthesize block copolymers with pH-sensitive segments, it is possible to create nanoparticles that are stable at physiological pH (7.4) but disassemble or alter their structure in the acidic environment of a tumor (pH ~6.5) or within the endosomes of cancer cells (pH ~5.0-6.0), triggering drug release at the desired site.
Key Features:
-
Targeted Drug Release: Enhanced therapeutic efficacy by concentrating the drug at the tumor site, minimizing systemic toxicity.
-
Biocompatibility: Polymers synthesized from monomers like poly(ethylene glycol) (PEG) and poly(lactic-co-glycolic acid) (PLGA) are generally biocompatible and biodegradable.
-
Versatility: The RAFT process allows for the incorporation of various functional monomers to tune the pH-responsiveness and other properties of the nanoparticles.
Quantitative Data Summary: pH-Responsive Doxorubicin-Loaded Micelles
The following table summarizes typical characteristics of pH-responsive block copolymer micelles synthesized using CPADB for the delivery of the chemotherapeutic drug Doxorubicin (DOX).
| Parameter | Value |
| Polymer Composition | P(DMAEMA-co-MaPCL) |
| Drug | Doxorubicin (DOX) |
| Particle Size (Diameter) | ~150 nm |
| Drug Loading Content (DLC) | Up to 8.58% |
| Encapsulation Efficiency (EE) | >90% |
| Zeta Potential | Variable (pH-dependent) |
| In Vitro Drug Release | Increased release at pH 5.0 compared to pH 7.4 |
Note: The specific values can vary depending on the exact polymer composition, molecular weight, and drug loading method.
Experimental Protocol: Synthesis and Characterization of pH-Responsive Micelles for Doxorubicin Delivery
1. Synthesis of pH-Responsive Block Copolymer via RAFT Polymerization:
-
Materials: this compound (CPADB), 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator), N,N-Dimethylaminoethyl methacrylate (DMAEMA, pH-responsive monomer), a hydrophobic monomer (e.g., methyl methacrylate), and a suitable solvent (e.g., 1,4-dioxane).
-
Procedure:
-
Dissolve the monomers, CPADB, and AIBN in the solvent in a reaction flask.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for a specified time to achieve the target molecular weight and conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).
-
2. Preparation of Doxorubicin-Loaded Micelles:
-
Method: Dialysis method.
-
Procedure:
-
Dissolve the synthesized block copolymer and Doxorubicin hydrochloride (with triethylamine to deprotonate) in a common solvent (e.g., DMF or DMSO).
-
Add the solution dropwise to a larger volume of deionized water under gentle stirring to allow for micelle formation.
-
Dialyze the solution against deionized water for 24-48 hours using a dialysis membrane (with an appropriate molecular weight cut-off) to remove the organic solvent and unloaded drug.
-
Collect the micellar solution and, if necessary, filter it to remove any aggregates.
-
3. Characterization of Drug-Loaded Micelles:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the micellar solution.
-
Dissolve the dried micelles in a suitable organic solvent to disrupt the structure.
-
Quantify the amount of encapsulated Doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
4. In Vitro pH-Responsive Drug Release Study:
-
Procedure:
-
Place a known amount of the Doxorubicin-loaded micelle solution into dialysis bags.
-
Immerse the dialysis bags in release media with different pH values (e.g., pH 7.4 and pH 5.0) at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released Doxorubicin in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
-
Diagram: pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from micelles.
Application Note 2: Thermo-Responsive Nanoparticles for On-Demand Drug Delivery
Polymers containing N-isopropylacrylamide (NIPAM) exhibit a Lower Critical Solution Temperature (LCST), a property that can be harnessed for temperature-triggered drug delivery. Using CPADB, copolymers of NIPAM can be synthesized to form nanoparticles that are stable and retain their drug cargo at physiological temperature (37 °C) but release it upon localized heating, for example, through focused ultrasound or in hyperthermic tumors.
Key Features:
-
On-Demand Release: Drug release can be externally triggered at a specific time and location.
-
Tunable LCST: The LCST can be adjusted by copolymerizing NIPAM with hydrophilic or hydrophobic co-monomers to suit the desired application.
-
Controlled Polymer Architecture: RAFT polymerization provides excellent control over the molecular weight and architecture of the thermo-responsive polymers.
Quantitative Data Summary: Thermo-Responsive Pentablock Terpolymer Nanoparticles
The following table presents characteristic data for thermo-responsive pentablock terpolymers synthesized using a macro-RAFT agent derived from CPADB.
| Parameter | Value | Reference |
| Polymer Composition | PMA-b-PNIPAM-b-PEG-b-PNIPAM-b-PMA | [1][2] |
| Molecular Weight (Mn, GPC) | 14,600 g/mol | [1] |
| Polydispersity Index (PDI) | 1.32 | [1] |
| Lower Critical Solution Temperature (LCST) | > 50 °C | [1] |
PMA: Poly(methacrylic acid), PNIPAM: Poly(N-isopropylacrylamide), PEG: Poly(ethylene glycol)
Experimental Protocol: Synthesis and Characterization of Thermo-Responsive Nanoparticles
1. Synthesis of a Macro-RAFT Agent from CPADB and PEG:
-
Procedure:
-
React dihydroxyl-capped Poly(ethylene glycol) (PEG) with this compound in the presence of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP) to form a PEG-based macro-RAFT agent.[2]
-
Purify the macro-RAFT agent by precipitation.
-
2. Synthesis of Thermo-Responsive Pentablock Terpolymer:
-
Procedure:
-
Use the synthesized PEG-based macro-RAFT agent to initiate the RAFT polymerization of N-isopropylacrylamide (NIPAM).
-
After the formation of the PNIPAM blocks, introduce a second monomer, such as methacrylic acid (MAA), to grow the outer blocks.
-
Follow the general RAFT polymerization, purification, and characterization steps as described in Application Note 1.
-
3. Nanoparticle Formulation and Drug Loading:
-
Method: Nanoprecipitation.
-
Procedure:
-
Dissolve the thermo-responsive polymer and the drug in a water-miscible organic solvent.
-
Add the solution dropwise to water under vigorous stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Purify the nanoparticle suspension to remove unloaded drug, for example, by dialysis or centrifugation.
-
4. In Vitro Thermo-Responsive Drug Release Study:
-
Procedure:
-
Incubate the drug-loaded nanoparticle suspension at two different temperatures: one below the LCST (e.g., room temperature) and one above the LCST (e.g., 40-50 °C).
-
At various time points, take aliquots and separate the released drug from the nanoparticles (e.g., by centrifugation through a filter).
-
Quantify the drug concentration in the supernatant.
-
Plot the cumulative drug release versus time for both temperatures to demonstrate temperature-triggered release.
-
Diagram: Synthesis and Self-Assembly of a Pentablock Terpolymer
Caption: Workflow for pentablock terpolymer synthesis and self-assembly.
References
Application Note: Surface Functionalization of Nanoparticles with Thermoresponsive Polymers via RAFT Polymerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the surface functionalization of nanoparticles with a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), using the "grafting from" technique mediated by a carboxy-terminated Reversible Addition-Fragmentation chain Transfer (RAFT) agent, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD). This method allows for the synthesis of core-shell nanoparticles with a high grafting density and controlled polymer chain length, which are of significant interest for applications in drug delivery, biosensing, and diagnostics.
Introduction
The surface modification of nanoparticles with polymers is a powerful strategy to enhance their colloidal stability, biocompatibility, and to introduce specific functionalities.[1][2] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[3]
The "grafting from" approach, where polymer chains are grown directly from initiator or chain transfer agent sites immobilized on the nanoparticle surface, is particularly effective for achieving high polymer grafting densities.[4][5] This application note details the functionalization of iron oxide nanoparticles (IONPs) with PNIPAM, a well-known thermoresponsive polymer, using a carboxy-terminated RAFT agent (CPAD). The carboxylic acid group of the RAFT agent allows for its covalent attachment to an aminated nanoparticle surface, providing anchor points for the subsequent surface-initiated RAFT polymerization.
Experimental Workflow and Mechanism
The overall process involves three main stages: preparation of amine-functionalized nanoparticles, immobilization of the RAFT agent onto the surface, and the surface-initiated RAFT polymerization of the desired monomer.
The RAFT polymerization process is mediated by the chain transfer agent, which reversibly transfers the growing radical chain, allowing for controlled polymer growth.
Experimental Protocols
Materials and Equipment
-
Nanoparticles: Iron (III) chloride hexahydrate (FeCl₃·6H₂O), Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Surface Modification: (3-Aminopropyl)triethoxysilane (APTES), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)
-
RAFT Agent: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Monomer: N-isopropylacrylamide (NIPAM)
-
Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN)
-
Solvents: Ethanol, Toluene, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
-
Equipment: Schlenk line, magnetic stirrer/hotplate, centrifuge, sonicator, dialysis tubing (MWCO 12-14 kDa), rotary evaporator.
Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (Fe₃O₄-NH₂)
-
Co-precipitation of Fe₃O₄ NPs: In a three-neck flask, dissolve FeCl₃·6H₂O (4.6 g) and FeCl₂·4H₂O (1.7 g) in deionized water (100 mL) under nitrogen bubbling.
-
Heat the solution to 80°C with vigorous stirring.
-
Rapidly add ammonium hydroxide solution (25%, 10 mL). A black precipitate will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature. Collect the black precipitate using a strong magnet and wash several times with deionized water and then ethanol until the supernatant is neutral.
-
Amination: Disperse the washed Fe₃O₄ NPs (1.0 g) in ethanol (100 mL) via sonication.
-
Add APTES (2.0 mL) and stir the mixture under a nitrogen atmosphere at 70°C for 24 hours.
-
Cool the mixture, collect the Fe₃O₄-NH₂ nanoparticles with a magnet, and wash thoroughly with ethanol to remove unreacted APTES.
-
Dry the nanoparticles under vacuum.
Protocol 2: Immobilization of CPAD RAFT Agent (Fe₃O₄-RAFT)
-
Activate the carboxylic acid group of the CPAD RAFT agent. Dissolve CPAD (279 mg, 1.0 mmol), EDC (287 mg, 1.5 mmol), and NHS (173 mg, 1.5 mmol) in 20 mL of anhydrous DMF.
-
Stir the solution at room temperature for 4 hours in the dark.
-
Disperse the dried Fe₃O₄-NH₂ nanoparticles (500 mg) in 30 mL of anhydrous DMF via sonication.
-
Add the activated RAFT agent solution to the nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the Fe₃O₄-RAFT nanoparticles with a magnet and wash them sequentially with DMF, DCM, and ethanol to remove unreacted reagents.
-
Dry the product under vacuum.
Protocol 3: Surface-Initiated RAFT Polymerization of NIPAM (Fe₃O₄-PNIPAM)
-
In a Schlenk tube, add the Fe₃O₄-RAFT nanoparticles (100 mg), NIPAM monomer (2.26 g, 20 mmol), and AIBN initiator (3.3 mg, 0.02 mmol).
-
Add 20 mL of anhydrous DMF. The molar ratio of [NIPAM]:[AIBN] is 1000:1. A small amount of free CPAD can be added to the solution to improve control if needed.
-
De-gas the mixture by performing three freeze-pump-thaw cycles.
-
Place the Schlenk tube in a preheated oil bath at 70°C and stir for 12 hours.
-
Stop the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Dilute the mixture with THF and precipitate the product into cold diethyl ether.
-
Collect the Fe₃O₄-PNIPAM nanoparticles with a magnet and wash several times with THF to remove residual monomer and free polymer.
-
Further purify the nanoparticles by dialysis against deionized water for 48 hours to remove any remaining impurities.
-
Lyophilize the purified product to obtain a dry powder.
Characterization and Data Presentation
Successful functionalization at each step should be confirmed using various analytical techniques. The quantitative data derived from these analyses are crucial for evaluating the success of the synthesis.
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups (amine, amide, C=S of RAFT agent) at each modification step.
-
Thermogravimetric Analysis (TGA): To quantify the amount of polymer grafted onto the nanoparticle surface and calculate the grafting density.[6][7][8]
-
Transmission Electron Microscopy (TEM): To visualize the nanoparticle core and the polymer shell, and to determine the core size.[6][9]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution at each stage.
-
Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (Mn) and dispersity (Đ or Mw/Mn) of the polymer chains cleaved from the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface, confirming the presence of nitrogen (from amine and polymer) and sulfur (from RAFT agent).[6]
Quantitative Data Summary
The following tables summarize typical data obtained from the characterization of the synthesized nanoparticles.
Table 1: Nanoparticle Size and Surface Charge
| Sample | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|---|
| Fe₃O₄ | 12.5 ± 1.5 | 25.3 ± 2.1 | 0.21 | -15.2 ± 1.8 |
| Fe₃O₄-NH₂ | 12.6 ± 1.4 | 28.1 ± 2.5 | 0.23 | +25.8 ± 2.2 |
| Fe₃O₄-RAFT | 12.5 ± 1.5 | 30.5 ± 2.8 | 0.24 | +5.1 ± 1.1 |
| Fe₃O₄-PNIPAM | 12.6 ± 1.4 | 75.9 ± 5.3 | 0.18 | -2.3 ± 0.9 |
Table 2: Polymer and Grafting Density Analysis
| Parameter | Value |
|---|---|
| Polymer Mn (GPC)¹ | 25,400 g/mol |
| Polymer Đ (Mw/Mn) (GPC)¹ | 1.18 |
| Weight Loss (TGA, 150-600°C) | 68.5% |
| Grafting Density (σ)² | 0.85 chains/nm² |
¹ Polymer cleaved from the nanoparticle surface for analysis. ² Grafting density (σ) can be calculated from TGA data using the following equation:[4][5][7] σ = (W_polymer * ρ_core * r_core * N_A) / (W_core * M_n) Where W is the weight fraction from TGA, ρ is the density of the core (Fe₃O₄ ≈ 5.2 g/cm³), r is the core radius (from TEM), N_A is Avogadro's number, and M_n is the polymer molecular weight (from GPC).
Conclusion
This application note provides a comprehensive and detailed protocol for the surface functionalization of iron oxide nanoparticles with PNIPAM using a "grafting from" RAFT polymerization technique. The methodology allows for excellent control over the polymer shell characteristics, yielding monodisperse core-shell nanoparticles with high grafting densities. The resulting hybrid materials are suitable for a wide range of advanced applications in the biomedical field, particularly where stimuli-responsive behavior is desired.
References
- 1. Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection [mdpi.com]
- 2. [PDF] Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection | Semantic Scholar [semanticscholar.org]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymer-Grafted Nanoparticles with Variable Grafting Densities for High Energy Density Polymeric Nanocomposite Dielectric Capacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron Oxide/Polymer Core–Shell Nanomaterials with Star-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Well-Defined Polymers for Biomedical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of well-defined polymers for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics. The focus is on three major controlled/"living" radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP). These methods offer precise control over polymer molecular weight, architecture, and functionality, which are critical for the development of advanced and effective biomedical materials.[1][2]
Controlled Polymerization Techniques: An Overview
The advent of controlled polymerization techniques has revolutionized the synthesis of polymers for biomedical use, allowing for the creation of materials with predetermined structures and narrow molecular weight distributions.[1] This control is essential for ensuring batch-to-batch consistency and for fine-tuning the biological performance of the resulting materials.[3]
-
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for polymerizing a wide variety of monomers with a high degree of control. It involves the reversible activation and deactivation of dormant polymer chains using a transition metal catalyst, typically a copper complex.[4]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful controlled radical polymerization technique that is compatible with a broad range of monomers and reaction conditions. Control is achieved through the use of a RAFT agent, which mediates the polymerization via a reversible chain transfer process.
-
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. It is particularly useful for synthesizing polymers with unique backbone structures and for the preparation of functionalized materials.[5]
Data Presentation: Comparative Polymer Properties
The following tables summarize key quantitative data for polymers synthesized using ATRP, RAFT, and ROMP for various biomedical applications.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Biomedical Polymers
| Polymerization Method | Polymer System | Application | Mn (kDa) | PDI (Đ) | Reference(s) |
| ATRP | p(HEMA) | Tissue Engineering | 10 - 50 | 1.1 - 1.3 | [1] |
| ATRP | p(HPMA) | Drug Delivery | 3 - 65 | 1.05 - 1.09 | [6] |
| ATRP | p(MMA-b-HEMA) | Biomaterial | 63 | 1.5 | [7] |
| RAFT | p(NIPAAm-b-AA) | Drug Delivery | 7.9 - 20 | 1.19 - 1.3 | [8] |
| RAFT | p(HPMA) | Drug Delivery | 18 - 94 | < 1.3 | |
| RAFT | p(AA)-stabilized PS | Nanoparticles | 8 - 92 | < 1.19 | [9] |
| ROMP | p(Norbornene-amine) | Biomimetic | 3 - 65 | 1.05 - 1.08 | [10] |
| ROMP | p(Cyclooctene) | Biomaterial | - | Narrow | [11] |
| ROMP | p(Norbornene-ester) | Functional Polymer | 11.7 - 15.3 | - | [12] |
Table 2: Drug Loading and Cytotoxicity of Polymeric Drug Carriers
| Polymerization Method | Polymer Carrier | Drug | Loading Efficiency (%) | Loading Content (%) | Cell Line | IC50 (µM) | Reference(s) |
| ATRP | PLG-b-PMPC micelles | Cisplatin | - | - | 4T1 | Lower than free drug | [13] |
| RAFT | PLGA-b-PNAM2 micelles | Doxorubicin | 81.7 | 9.1 | - | - | [10] |
| RAFT | PEG-b-PGlu-b-PPhe micelles | Cisplatin | - | 15 | - | - | [14] |
| RAFT | PEG-b-PGlu-b-PPhe micelles | Paclitaxel | - | 9 | - | - | [14] |
| - | CPT-PLA conjugate | Camptothecin | - | - | Various | 0.389 | [15] |
| - | Dox-PLA conjugate | Doxorubicin | - | - | Various | 0.970 | [15] |
| - | Ptx-PLA conjugate | Paclitaxel | - | - | Various | 0.111 | [15] |
| - | M(CPT/CisPt(II)) micelles | CPT/Cisplatin | - | - | HCT-8 | Lower than free drugs | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of well-defined polymers using ATRP, RAFT, and ROMP.
Protocol 1: Synthesis of p(HPMA) via ATRP for Drug Delivery
This protocol describes the synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (p(HPMA)), a biocompatible polymer widely used in drug delivery systems.[6]
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA) monomer
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Methanol (solvent)
-
Basic alumina
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Dissolve HPMA in methanol and pass the solution through a column of basic alumina to remove the inhibitor.
-
Solvent Degassing: Degas the methanol by bubbling with nitrogen or argon for at least 30 minutes.
-
Catalyst/Ligand Complex Formation: In a dry Schlenk flask, add CuBr and PMDETA. Seal the flask and deoxygenate by performing three cycles of vacuum and backfilling with the inert gas.
-
Reaction Setup: In a separate flask, dissolve the purified HPMA and EBiB in degassed methanol. Transfer this solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 20-50 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR or GC to determine monomer conversion.
-
Termination and Purification: Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with methanol and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the methanol solution dropwise into a large excess of a non-solvent like cold diethyl ether. Filter and dry the resulting polymer under vacuum.
Protocol 2: Synthesis of pH-Responsive Poly(acrylic acid) via RAFT for Drug Delivery
This protocol details the synthesis of poly(acrylic acid) (PAA), a pH-responsive polymer, using RAFT polymerization. Such polymers are used in smart drug delivery systems that release their payload in response to changes in pH.[8][9]
Materials:
-
Acrylic acid (AA) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501) initiator
-
Methanol (solvent)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Purify acrylic acid by distillation under reduced pressure to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the purified acrylic acid, CPADB, and V-501 in methanol.
-
Deoxygenation: Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.
-
Polymerization: Seal the flask and immerse it in a preheated oil bath at 60-70 °C. Stir the reaction mixture for the desired time to achieve the target molecular weight.
-
Termination: Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification and Isolation: Precipitate the polymer by adding the methanol solution to a large volume of a non-solvent such as diethyl ether. Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Synthesis of a Thiol-Norbornene Hydrogel via ROMP for 3D Cell Culture
This protocol describes the synthesis of a hydrogel scaffold for tissue engineering applications using Ring-Opening Metathesis Polymerization of a norbornene-functionalized PEG macromer, followed by thiol-ene crosslinking.[4][17]
Materials:
-
8-arm PEG-Norbornene (PEG-Nor) macromer
-
Dithiothreitol (DTT) crosslinker
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
Procedure:
-
Pre-hydrogel Solution Preparation: Dissolve the 8-arm PEG-Nor macromer and DTT in PBS at the desired concentrations. Add the LAP photoinitiator to the solution.
-
Hydrogel Formation: Pipette the pre-hydrogel solution into a mold of the desired shape.
-
Photocrosslinking: Expose the solution to UV light (e.g., 365 nm, 10 mW/cm²) for a specific duration (e.g., 5-10 minutes) to initiate the thiol-ene reaction and form the hydrogel.
-
Washing: After gelation, wash the hydrogel extensively with PBS to remove any unreacted components.
-
Cell Encapsulation (Optional): For 3D cell culture, resuspend cells in the pre-hydrogel solution before photocrosslinking.
Visualization of Workflows and Pathways
Graphviz diagrams are provided to visualize experimental workflows and a key signaling pathway relevant to polymer-based cancer therapy.
Experimental Workflow for Polymer Synthesis and Characterization
Experimental Workflow for Nanoparticle Formulation and Drug Loading
References
- 1. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polymeric Micelles for Multi-Drug Delivery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization-Induced Self-Assembly (PISA) with 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid, a versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent, in Polymerization-Induced Self-Assembly (PISA) to generate block copolymer nano-objects for various applications, including drug delivery.
Introduction
Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient technique for the in-situ synthesis of block copolymer nanoparticles with controlled morphologies, such as spheres, worms, and vesicles.[1] This method involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block, triggering self-assembly. This compound is a dithiobenzoate-based RAFT agent suitable for controlling the polymerization of various monomers, particularly methacrylates and methacrylamides. Its terminal carboxylic acid group allows for straightforward conjugation to polymers to form a macro-CTA, a critical first step in the PISA process.
The resulting nanoparticles from PISA have significant potential in biomedical fields, especially for drug delivery, due to the ability to encapsulate therapeutic agents and control particle morphology.[2][3]
Core Concepts and Workflow
The PISA process using this compound typically follows two main stages: the synthesis of a hydrophilic macro-CTA and the subsequent chain extension with a hydrophobic monomer, which induces self-assembly.
Experimental Protocols
Protocol 1: Synthesis of a Poly(ethylene glycol)-based Macro-CTA (PEG-CTA)
This protocol describes the synthesis of a PEG-based macro-CTA by conjugating this compound to an amine-terminated methoxy-poly(ethylene glycol) (mPEG-NH2).[4][5]
Materials:
-
This compound
-
Amine-terminated methoxy-poly(ethylene glycol) (mPEG-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Dialysis tubing (MWCO appropriate for the PEG used)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 equivalents relative to mPEG-NH2) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add the mPEG-NH2 (1 equivalent) to the solution and stir until fully dissolved.
-
Cool the flask in an ice bath.
-
In a separate vial, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture under stirring.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF) and dialyze against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the purified PEG-CTA as a solid.
-
Characterize the product using ¹H NMR to confirm conjugation and GPC to determine molecular weight and polydispersity.
Protocol 2: PISA of 2-Hydroxypropyl Methacrylate (HPMA) using PEG-CTA
This protocol details the aqueous dispersion polymerization of HPMA using the synthesized PEG-CTA to form PEG-b-PHPMA block copolymer nanoparticles.[4]
Materials:
-
PEG-CTA (synthesized in Protocol 1)
-
2-Hydroxypropyl methacrylate (HPMA), inhibitor removed
-
Sodium bromate (NaBrO₃)
-
Sodium sulfite (Na₂SO₃)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Schlenk flask or similar reaction vessel
-
Syringe pump
-
Magnetic stirrer and stir bar
-
Thermostatted water bath
Procedure:
-
Prepare a stock solution of sodium sulfite and sulfuric acid (e.g., 2.0 M Na₂SO₃ and 0.31 M H₂SO₄).
-
In a Schlenk flask, dissolve NaBrO₃ (e.g., to a final concentration of 0.10 M), PEG-CTA, and HPMA in deionized water. The molar ratio of HPMA to PEG-CTA will determine the target degree of polymerization of the core-forming block.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the reaction vessel in a thermostatted water bath set to the desired temperature (e.g., 40°C).
-
Using a syringe pump, continuously add the sodium sulfite/sulfuric acid solution to the reaction mixture at a constant flow rate (e.g., 0.30 mL/h).
-
Monitor the reaction progress by taking aliquots at different time points and quenching the polymerization (e.g., with a small amount of hydroquinone or exposure to air).
-
Analyze the aliquots by ¹H NMR to determine monomer conversion and by Dynamic Light Scattering (DLS) to monitor particle size and self-assembly.
-
Once the desired conversion is reached, stop the addition of the redox initiator solution and cool the reaction to room temperature.
-
The final product is a dispersion of PEG-b-PHPMA nanoparticles. Characterize the final block copolymer by GPC after purification (e.g., dialysis and lyophilization) and the nanoparticle morphology by Transmission Electron Microscopy (TEM).
Data Presentation
The following tables summarize typical quantitative data obtained from PISA experiments using a macro-CTA derived from this compound.
Table 1: Macro-CTA Synthesis and Characterization
| Macro-CTA Type | Precursor Polymer | RAFT Agent | Coupling Method | Mn ( g/mol ) (GPC) | PDI (GPC) | Reference |
| PEG-CTA | mPEG-NH₂ (1900 Da) | This compound | DCC/DMAP | ~2200 | < 1.10 | [4] |
| pPFMA-CTA | pPFMA | This compound | Direct RAFT | Varies | < 1.20 | [6] |
Table 2: PISA of HPMA using PEG-CTA - Experimental Conditions and Results
| Target DP of PHPMA | [HPMA]:[PEG-CTA] | Monomer Conversion (%) | Final Morphology | Particle Size (DLS/TEM) | PDI (GPC) of Block Copolymer | Reference |
| 65 | 65:1 | > 95% | Spheres | Varies | < 1.30 | [4] |
| 100 | 100:1 | > 95% | Worms/Vesicles | Varies | < 1.30 | [4] |
| 130 | 130:1 | > 95% | Vesicles | Varies | < 1.30 | [4] |
Table 3: Application in Drug Delivery - Example with Doxorubicin
| Nanoparticle Morphology | Drug | Loading Method | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Vesicles | Doxorubicin | pH-sensitive conjugation | Varies | Varies | [7] |
| Micelles | Nile Red (model) | In-situ encapsulation | Varies | Varies | [2] |
Applications in Drug Development
Nanoparticles synthesized via PISA using this compound-derived macro-CTAs are promising candidates for drug delivery vehicles.[2]
-
Encapsulation of Hydrophobic Drugs: The hydrophobic core of the nanoparticles can effectively encapsulate poorly water-soluble drugs, improving their bioavailability.
-
Controlled Release: The polymer chemistry can be tailored to achieve stimuli-responsive drug release, for example, in response to changes in pH or redox potential in the tumor microenvironment.
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at the desired site of action.
-
Morphology-Dependent Uptake: The shape of the nanoparticles (spheres, worms, or vesicles) can influence their interaction with cells and their in vivo fate, offering another level of control over drug delivery.[7]
Conclusion
The use of this compound as a RAFT agent in PISA provides a robust and versatile platform for the synthesis of well-defined block copolymer nanoparticles. The detailed protocols and data presented here serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development to design and fabricate advanced nanomaterials for a range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-materials.com.cn [bio-materials.com.cn]
- 5. RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Polymerization-Induced Self-Assembly (PISA) – control over the morphology of nanoparticles for drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Controlling Polymer Molecular Weight with 4-Cyano-4-(thiobenzoylthio)pentanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled synthesis of polymers using 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This versatile chain transfer agent (CTA) allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures, which are crucial for applications in drug delivery and materials science.
Application Note 1: Synthesis of Well-Defined Homopolymers
This compound is particularly effective for the polymerization of methacrylate and methacrylamide monomers. By carefully selecting the ratio of monomer to CTA and initiator, it is possible to synthesize polymers with a high degree of control over the final molecular weight and a narrow molecular weight distribution.
Key Features:
-
Controlled Molecular Weight: The molecular weight of the resulting polymer can be predicted based on the initial ratio of monomer to CTA.
-
Low Polydispersity: RAFT polymerization with this CTA typically yields polymers with a polydispersity index (PDI) below 1.2, indicating a uniform chain length.[1]
-
Versatility: This CTA is compatible with a range of functional monomers, enabling the synthesis of polymers with tailored properties for specific applications.
Data Presentation
The following tables summarize quantitative data from various polymerization reactions using this compound as the RAFT agent.
Table 1: RAFT Polymerization of a Difluorophosphonylated Methacrylate Derivative
| Monomer:CTA:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 40:1:0.2 | DMF | 70 | 8 | 95 | 14,800 | 1.12 |
| 80:1:0.2 | DMF | 70 | 8 | 96 | 28,500 | 1.15 |
| 120:1:0.2 | DMF | 70 | 8 | 94 | 41,200 | 1.18 |
Monomer: diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate Initiator: AIBN
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA)
| Monomer:CTA:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Đ) |
| 52:1:0.1 | Toluene | 70 | 5 | 3,100 | 1.14 |
| 29:1:0.1 | Toluene | 70 | 5 | - | - |
Initiator: AIBN
Table 3: RAFT Polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA)
| Monomer:CTA:Initiator Ratio | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Đ) |
| Varies | DMF | 70 | Varies | Low (≤ 1.04) |
Initiator: AIBN
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via RAFT Polymerization
This protocol describes a typical procedure for the RAFT polymerization of methyl methacrylate (MMA) using this compound as the CTA and AIBN as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Schlenk tube with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk tube, dissolve the desired amounts of this compound (CTA) and AIBN in toluene. For a target molecular weight, the ratio of [MMA]:[CTA]:[AIBN] can be adjusted (e.g., 52:1:0.1).[2]
-
Monomer Addition: Add the desired amount of purified MMA to the Schlenk tube.
-
Deoxygenation: Seal the Schlenk tube with a rubber septum and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.[2]
-
Polymerization: After the final thaw cycle, backfill the Schlenk tube with nitrogen or argon and place it in a preheated oil bath at 70°C.[2]
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 5 hours). The reaction can be monitored by taking aliquots at different time points to determine monomer conversion via ¹H NMR.
-
Quenching: To stop the polymerization, remove the Schlenk tube from the oil bath and expose the reaction mixture to air. Rapid cooling in an ice bath can also be used.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterization: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymer using size-exclusion chromatography (SEC).
Protocol 2: Synthesis of Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) via RAFT Polymerization
This protocol outlines the synthesis of PHPMA, a polymer with significant biomedical applications, particularly in drug delivery.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk tube, dissolve HPMA, this compound (CTA), and AIBN in anhydrous DMF. The molar ratio of [HPMA]:[CTA]:[AIBN] will determine the target molecular weight.[3]
-
Deoxygenation: Seal the Schlenk tube and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes or by using freeze-pump-thaw cycles.
-
Polymerization: Immerse the Schlenk tube in a preheated oil bath at 70°C and stir the reaction mixture.[3]
-
Reaction Progression: The polymerization can be carried out for a specific duration, and samples can be taken periodically to monitor the progress.
-
Termination: Terminate the polymerization by cooling the reaction vessel and exposing the contents to air.
-
Purification: Precipitate the polymer in a suitable non-solvent, such as diethyl ether or a mixture of methanol and diethyl ether. The purification process may require multiple precipitations to remove unreacted monomer and other impurities. Finally, dry the polymer under vacuum.
-
Analysis: Characterize the molecular weight and PDI of the resulting PHPMA by SEC.
Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process mediated by this compound.
References
Application Notes and Protocols for Star Polymer Synthesis Using a 4-Cyano-4-(thiobenzoylthio)pentanoic Acid Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Star polymers, characterized by multiple polymer chains radiating from a central core, offer unique rheological and physicochemical properties compared to their linear counterparts, making them highly attractive for biomedical applications, including drug delivery.[1][2] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for synthesizing well-defined star polymers with controlled molecular weights and low polydispersity.[3][4] This document provides detailed protocols and application notes for the synthesis of star polymers utilizing a "core-first" approach with a multifunctional core derived from 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB), a commonly used RAFT chain transfer agent (CTA).
Synthesis Strategy: The "Core-First" Approach
The "core-first" method for star polymer synthesis involves initiating the polymerization of monomers from a multifunctional core, where each active site grows a polymer arm.[3][5] In this protocol, a multifunctional initiator is first synthesized by reacting this compound (CPADB) with a polyol core, converting the hydroxyl groups into active RAFT CTA sites. Subsequently, the monomer of choice is polymerized from this macro-CTA core to form the star polymer.
A schematic representation of the "core-first" synthesis of star polymers using a CPADB-functionalized core is presented below.
Caption: Workflow for the "core-first" synthesis of star polymers.
Experimental Protocols
Materials
-
This compound (CPADB)
-
Multifunctional core (e.g., pentaerythritol, dipentaerythritol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[6]
-
4-(Dimethylamino)pyridine (DMAP)[6]
-
Monomer (e.g., N-isopropylacrylamide, methyl methacrylate)
-
Azobisisobutyronitrile (AIBN) as initiator[7]
-
Solvents: Dichloromethane (DCM), 1,4-Dioxane (anhydrous)
-
Precipitation/purification solvents: Diethyl ether, methanol
Protocol 1: Synthesis of a CPADB-Functionalized Core (Pentaerythritol Core Example)
This protocol describes the functionalization of a tetra-hydroxyl core, pentaerythritol, with CPADB to create a tetra-functional RAFT CTA.
-
Reaction Setup: In a round-bottom flask, dissolve pentaerythritol (1 equivalent) and this compound (4.4 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.4 equivalents) to the solution.
-
Coupling Agent: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (4.8 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring under an inert atmosphere (e.g., argon).
-
Incubation: Allow the reaction to warm to room temperature and stir for 48 hours.
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the precipitate and dry under vacuum.
-
-
Characterization: Confirm the structure of the functionalized core using ¹H NMR and FT-IR spectroscopy.
Protocol 2: "Core-First" RAFT Polymerization to Synthesize a Star Polymer
This protocol details the synthesis of a star polymer using the CPADB-functionalized core.
-
Reaction Mixture: In a Schlenk flask, combine the multifunctional CPADB-core CTA, the desired monomer (e.g., N-isopropylacrylamide), and the initiator (AIBN) in a suitable solvent (e.g., 1,4-dioxane). The molar ratio of monomer to CTA sites will determine the arm length, and the CTA to initiator ratio will affect the polymerization rate and control. A typical ratio might be [Monomer]:[CTA sites]:[AIBN] = 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for a specified time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.[7]
-
Termination: Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold diethyl ether or hexane).
-
Repeat the dissolution-precipitation cycle two more times to remove unreacted monomer and initiator byproducts.
-
Dry the final star polymer product under vacuum.
-
Characterization and Data Presentation
The synthesized star polymers should be characterized to determine their molecular weight, molecular weight distribution (polydispersity index, Đ), and chemical structure.
Key Characterization Techniques:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).[8] Star polymers typically exhibit a lower hydrodynamic volume compared to linear polymers of the same molecular weight, which should be considered when using column calibration with linear standards.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer arms and the core, and to determine monomer conversion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of characteristic functional groups in the core and arms.
Representative Data
The following tables summarize typical quantitative data obtained from the synthesis and characterization of star polymers.
Table 1: Reaction Conditions for Star Polymer Synthesis
| Parameter | Value |
| Core Molecule | Pentaerythritol |
| Number of Arms | 4 |
| Monomer | N-isopropylacrylamide |
| [Monomer]:[CTA sites]:[AIBN] | 100:1:0.2 |
| Solvent | 1,4-Dioxane |
| Temperature (°C) | 70 |
| Reaction Time (h) | 12 |
Table 2: Characterization Data for the Resulting Star Polymer
| Parameter | Value | Method |
| Monomer Conversion (%) | 85 | ¹H NMR |
| Mn ( g/mol ) | 45,000 | SEC/GPC |
| Mw ( g/mol ) | 51,300 | SEC/GPC |
| Polydispersity Index (Đ) | 1.14 | SEC/GPC |
Application in Drug Development
The synthesized star polymers can be utilized as nanocarriers for drug delivery.[2][10] The core of the star polymer can be designed to encapsulate hydrophobic drugs, while the hydrophilic arms can provide aqueous stability and biocompatibility.[11][12] The presence of functional groups in the core or at the periphery of the arms allows for the covalent conjugation of drugs or targeting ligands.[13]
The following diagram illustrates the logical relationship for the application of these star polymers in drug delivery.
Caption: Logical workflow for drug delivery applications of star polymers.
Conclusion
The use of a this compound-derived core in a "core-first" RAFT polymerization strategy provides a robust and versatile platform for the synthesis of well-defined star polymers. These materials hold significant promise for advanced drug delivery systems due to their unique architecture and tunable properties. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Nano-Star-Shaped Polymers for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. bio-materials.com.cn [bio-materials.com.cn]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Synthesis of Functional Core, Star Polymers via RAFT Polymerization for Drug Delivery Applications – ScienceOpen [scienceopen.com]
- 11. Amphiphilic Core Cross-Linked Star Polymers for the Delivery of Hydrophilic Drugs from Hydrophobic Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Star Poly(ε-caprolactone)-b-Poly(ethylene glycol) and Poly(l-lactide)-b-Poly(ethylene glycol) Copolymers: Evaluation as Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
Troubleshooting & Optimization
Technical Support Center: RAFT Polymerization with 4-Cyano-4-(thiobenzoylthio)pentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during RAFT polymerization in a question-and-answer format.
Question 1: Why is my polymerization showing low or no monomer conversion?
Low or no monomer conversion can be attributed to several factors, often related to reaction setup and component purity.
| Potential Cause | Recommended Solution |
| Oxygen Inhibition | Oxygen is a potent radical scavenger and can terminate the polymerization. Ensure all components (monomer, solvent, initiator, CTA) are thoroughly deoxygenated. Common methods include purging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes or performing several freeze-pump-thaw cycles, which is particularly effective for small volume reactions.[1] |
| Initiator Issues | An insufficient amount of initiator can lead to a very slow or stalled reaction.[1] Conversely, some peroxide initiators can oxidize the RAFT agent.[2] It is also crucial to consider the initiator's half-life at the reaction temperature. |
| Impure Monomer or Solvent | Inhibitors present in the monomer (often added for storage) can prevent polymerization. Ensure the monomer is passed through a column of basic alumina to remove inhibitors before use.[1] Solvents should be of high purity and anhydrous if necessary. |
| Inappropriate RAFT Agent to Monomer Combination | While this compound is versatile, its effectiveness can vary with the monomer. Dithiobenzoates are generally effective for "more activated" monomers like methacrylates.[3][4] For less activated monomers, a different RAFT agent might be more suitable. |
| Low Reaction Concentration | Very low monomer concentrations can lead to slow polymerization times.[1] Consider increasing the monomer concentration if the reaction is sluggish. |
Question 2: Why does my polymer have a broad molecular weight distribution (high polydispersity index - PDI or Đ)?
A high PDI indicates a loss of control over the polymerization, which is contrary to the primary goal of RAFT.
| Potential Cause | Recommended Solution |
| High Monomer Conversion | Pushing for very high monomer conversion (>80-90%) can sometimes lead to a loss of "living" chain ends and a broadening of the molecular weight distribution, especially with dithiobenzoates.[5] Consider stopping the reaction at a moderate conversion to maintain better control. |
| Inappropriate Initiator Concentration | A high initiator-to-CTA ratio can lead to the formation of a significant population of "dead" polymer chains initiated by the initiator alone, resulting in a bimodal or broad molecular weight distribution.[5] The recommended [CTA]:[Initiator] ratio is typically between 3:1 and 10:1. |
| Poor Chain Transfer Control | The choice of RAFT agent is crucial for the specific monomer being polymerized.[6] If the RAFT agent is not suitable for the monomer, the reversible addition-fragmentation process will be inefficient, leading to poor control over the polymer chain growth. |
| High Viscosity at High Conversion | As the polymerization progresses, the increasing viscosity of the solution can hinder the diffusion of polymer chains, making it difficult for the active chain ends to react with dormant chains. This can lead to a loss of control and a broadening of the PDI.[5] |
Question 3: Why did the color of my reaction mixture change from pink/red to yellow or colorless?
The characteristic pink or red color of dithiobenzoate RAFT agents like this compound is due to the thiocarbonylthio group. A color change often indicates a change in the chemical structure of this group.
| Potential Cause | Recommended Solution |
| Degradation of the RAFT Agent | The RAFT agent may be degrading, potentially due to hydrolysis or aminolysis, especially if the reaction is carried out for an extended period or at high temperatures.[7][8] This degradation can lead to a loss of control over the polymerization. |
| High Monomer Conversion | At very high monomer conversions, the concentration of the RAFT agent's active end-groups decreases, which can lead to a fading of the characteristic color. |
| Post-polymerization Treatment | If the color disappears after purification, it might be due to intentional or unintentional cleavage of the RAFT agent end-groups.[7][8] |
| Oxidation | The presence of oxidizing agents, including some peroxide initiators, can lead to the degradation of the thiocarbonylthio group and a loss of color.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound? A1: This RAFT agent is typically a pink or reddish solid. The color is characteristic of the dithiobenzoate group.
Q2: What monomers are most suitable for polymerization with this compound? A2: this compound, being a dithiobenzoate, is generally well-suited for controlling the polymerization of "more activated" monomers such as methacrylates and styrenes.[4][9][10] Its effectiveness with acrylates and acrylamides can be more variable, sometimes leading to retardation.[4][11]
Q3: How can I calculate the theoretical molecular weight of my polymer? A3: The theoretical number-average molecular weight (Mn) can be calculated using the following formula[2]:
Mn = (([Monomer]₀ / [CTA]₀) * Monomer Conversion * MW_monomer) + MW_CTA
Where:
-
[Monomer]₀ is the initial molar concentration of the monomer.
-
[CTA]₀ is the initial molar concentration of the RAFT agent.
-
Monomer Conversion is the fractional conversion of the monomer.
-
MW_monomer is the molecular weight of the monomer.
-
MW_CTA is the molecular weight of the RAFT agent.
Q4: Can I use any radical initiator with this RAFT agent? A4: Azo-initiators like AIBN (Azobisisobutyronitrile) and V-50 are commonly used.[2] It is generally recommended to avoid peroxide initiators as they can potentially oxidize the thiocarbonylthio group of the RAFT agent.[2]
Q5: What is a typical [Monomer]:[CTA]:[Initiator] ratio? A5: The ratio will depend on the target molecular weight and the specific monomer. A common starting point for the [CTA]:[Initiator] ratio is between 3:1 and 10:1. The [Monomer]:[CTA] ratio determines the target degree of polymerization. For example, a ratio of 100:1 would target a polymer with 100 monomer units at 100% conversion.
Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)
This protocol provides a general procedure for the RAFT polymerization of methyl methacrylate using this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Vacuum line (for freeze-pump-thaw)
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of MMA, this compound, and AIBN in the chosen solvent. A typical ratio for targeting a specific degree of polymerization (DP) would be [MMA]:[CTA]:[AIBN] of X:1:0.2, where X is the target DP.
-
Deoxygenation: Seal the flask and deoxygenate the reaction mixture by either:
-
Inert Gas Purging: Bubble a gentle stream of nitrogen or argon through the solution for 30-60 minutes.
-
Freeze-Pump-Thaw: Freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw. Repeat this cycle at least three times.
-
-
Polymerization: After deoxygenation, backfill the flask with the inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
Termination: Once the desired conversion is reached, stop the reaction by cooling it to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
-
Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for RAFT polymerization.
Caption: The general mechanism of RAFT polymerization.
References
- 1. reddit.com [reddit.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
optimizing RAFT polymerization conditions for specific monomers
Welcome to the Technical Support Center for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize RAFT polymerization for specific monomers.
Frequently Asked Questions (FAQs)
Q1: My RAFT polymerization is extremely slow or fails to initiate. What are the common causes and solutions?
A1: Slow or no initiation in RAFT polymerization is a frequent issue that can often be attributed to several factors:
-
Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerizations. It is crucial to thoroughly degas the reaction mixture.[1]
-
Solution: Employ at least three freeze-pump-thaw cycles or purge the mixture with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[1]
-
-
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature, leading to a slow rate of radical generation.[1]
-
Solution: Ensure the initiator's half-life is appropriate for the desired reaction temperature. For instance, AIBN is commonly used at temperatures between 60-80 °C.[1] If a lower reaction temperature is desired, consider using an initiator with a lower decomposition temperature.
-
-
Inappropriate RAFT Agent (CTA): The selected RAFT agent may not be suitable for the specific monomer being polymerized.[1]
-
Impure Reagents: Impurities in the monomer, solvent, or RAFT agent can act as inhibitors.
-
Solution: Purify the monomer, for instance, by passing it through a column of basic alumina to remove inhibitors.[1] Ensure solvents and other reagents are of high purity.
-
Q2: My polymerization starts, but the rate is significantly retarded. What could be the cause?
A2: Retardation, or a noticeable slowing of the polymerization rate after initiation, can be caused by:
-
Suboptimal [CTA]/[Initiator] Ratio: A high concentration of the RAFT agent relative to the initiator can sometimes lead to retardation.[1]
-
Solution: Try decreasing the [CTA]/[Initiator] ratio, for example, from 10:1 to 5:1.[1]
-
-
Poor Solvent Choice: The solvent can significantly impact polymerization kinetics.
-
Solution: Choose a solvent that effectively solvates the growing polymer chains. For example, 1,4-dioxane and anisole have proven effective for PEGMA polymerizations.[1]
-
-
Inappropriate RAFT Agent: The transfer constant of the RAFT agent may be too high for the monomer, leading to a very stable intermediate radical and slowing down the reinitiation step.
Q3: The polydispersity index (PDI) of my polymer is broad (>1.3). How can I achieve a narrower molecular weight distribution?
A3: A broad PDI indicates poor control over the polymerization. Common reasons include:
-
High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of "living" character.[1]
-
Solution: Consider lowering the reaction temperature.
-
-
Inappropriate RAFT Agent: A RAFT agent with a low transfer constant for the monomer can result in poor control.[1]
-
Solution: Select a RAFT agent with a higher transfer constant suitable for the specific monomer class.
-
-
High Conversion: Pushing the polymerization to very high conversions can lead to a loss of control and broader PDI due to side reactions.[1]
-
Solution: If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).[1]
-
-
Slow Initiation: If the initiator decomposes too slowly, the rate of initiation will be much slower than the rate of propagation, leading to a broader PDI.
Q4: I observe a shoulder on the high or low molecular weight side of my GPC trace. What does this indicate?
A4: The presence of shoulders in the Gel Permeation Chromatography (GPC) trace suggests a loss of control or the occurrence of side reactions:
-
High Molecular Weight Shoulder: This can be caused by a burst of initiation at the beginning of the polymerization before the RAFT equilibrium is established, leading to some chains growing without control.[3] Another cause can be chain coupling termination reactions.
-
Solution: Try reducing the reaction temperature slightly or choosing an initiator that provides a slower, more controlled release of radicals.[3]
-
-
Low Molecular Weight Shoulder: This may indicate that the solution is not concentrated enough, preventing some chains from reacting further to reach the target molecular weight.[3] It could also be a sign of chain transfer to solvent or impurities.
-
Solution: Increasing the monomer concentration may help.[3] Ensure high purity of all reagents and solvents.
-
Troubleshooting Guides for Specific Monomers
Methacrylates
| Problem | Possible Cause | Suggested Solution |
| Broad PDI | Inappropriate RAFT agent | Use trithiocarbonates or dithiobenzoates.[1] |
| High temperature | Lower the reaction temperature.[1] | |
| High MW Shoulder in GPC | Initiator decomposes too quickly | Decrease the reaction temperature.[3] |
| Slow/No Initiation | Inefficient initiator at reaction temp | Select an initiator with a suitable half-life for the temperature (e.g., AIBN at 60-80°C).[1] |
| Incompatible RAFT agent | Ensure the RAFT agent is suitable for methacrylates.[1] |
Acrylates
| Problem | Possible Cause | Suggested Solution |
| Broad PDI / Branching | Backbiting and β-scission side reactions | Optimize reaction temperature; consider using a microflow reactor for better heat control.[4] Lower the degree of dilution.[4] |
| Low MW Shoulder in GPC | Low monomer concentration | Increase the monomer concentration.[3] |
| Retardation | High [CTA]/[Initiator] ratio | Decrease the [CTA]/[Initiator] ratio. |
Styrene
| Problem | Possible Cause | Suggested Solution |
| Broad PDI | Inappropriate RAFT agent | Trithiocarbonate-based CTAs often show superior control compared to dithioester-based CTAs.[5] |
| Unsuitable solvent | Dioxane has been shown to provide good control.[5] Avoid solvents like acetone and THF that can generate by-products.[5] | |
| Slow Polymerization | Low temperature | Styrene polymerization can be thermally initiated at 100-120°C.[6] |
Acrylamides
| Problem | Possible Cause | Suggested Solution |
| Slow Reaction & Low Conversion | Inefficient RAFT agent and initiator combination | Use a suitable trithiocarbonate RAFT agent like dodecyl trithiodimethyl propionic acid (DMPA) in DMSO at 70°C.[7][8] |
| Branching/Crosslinking | Homopropagation of bifunctional monomers | Carefully match the reactivity of the RAFT agent's R group to the monomer to ensure efficient single-unit monomer insertion.[9] |
| Retardation | High [CTA]/[Initiator] ratio | Optimize the [CTA]/[Initiator] ratio. |
Experimental Protocols
General Procedure for RAFT Polymerization of Methyl Methacrylate (MMA)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
RAFT Agent (e.g., cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk flask or ampoules)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Procedure:
-
Reagent Preparation: Prepare a stock solution containing the monomer (MMA), initiator (AIBN), and solvent.
-
Reaction Setup: In a series of reaction vessels, add the desired amount of the RAFT agent.
-
Addition of Stock Solution: Add an aliquot of the stock solution to each reaction vessel.
-
Degassing: Subject the reaction mixtures to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the vessels under an inert atmosphere and place them in a preheated oil bath at the desired temperature (e.g., 90°C) with stirring.
-
Monitoring: At timed intervals, take aliquots to determine monomer conversion (gravimetrically or by NMR) and analyze molecular weight and PDI by GPC.
-
Termination and Isolation: To quench the reaction, cool the vessel in an ice bath and expose the mixture to air. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for common RAFT polymerization issues.
Caption: Overview of the key steps in RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. specificpolymers.com [specificpolymers.com]
- 3. reddit.com [reddit.com]
- 4. Improved Livingness and Control over Branching in RAFT Polymerization of Acrylates: Could Microflow Synthesis Make the Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
- 6. boronmolecular.com [boronmolecular.com]
- 7. mdpi.com [mdpi.com]
- 8. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: RAFT Polymerization with Dithiobenzoate CTAs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization using dithiobenzoate Chain Transfer Agents (CTAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when using dithiobenzoate CTAs in RAFT polymerization?
A1: The most frequent issues include slow or inhibited polymerization (rate retardation), broad molecular weight distributions (high Polydispersity Index, PDI), and poor control over the final polymer characteristics. These problems often stem from the inherent properties of dithiobenzoates, impurities in the reagents, or suboptimal reaction conditions.
Q2: Why is my polymerization so slow or completely inhibited?
A2: Slow polymerization, or rate retardation, is a known characteristic of dithiobenzoate CTAs, particularly with more active monomers (MAMs).[1] This can be caused by the stability of the intermediate radical formed during the RAFT process, leading to slow fragmentation.[2] Inhibition, where the polymerization doesn't start at all, is often due to impurities like oxygen, which is a potent inhibitor of radical polymerizations.[3]
Q3: My polymer has a high Polydispersity Index (PDI). What could be the cause?
A3: A high PDI (>1.3) indicates poor control over the polymerization.[3][4] This can be due to several factors, including an inappropriate choice of CTA for the monomer, a high rate of initiation compared to chain transfer, or pushing the reaction to very high conversions where side reactions become more prevalent.[4]
Q4: Are dithiobenzoate CTAs suitable for all types of monomers?
A4: Dithiobenzoates are most effective for "more activated" monomers (MAMs) like styrenes and methacrylates.[2] For "less activated" monomers (LAMs), such as vinyl acetate, they can cause significant retardation or even inhibition.[2]
Q5: Can the dithiobenzoate CTA degrade during the polymerization?
A5: Yes, dithiobenzoate CTAs are susceptible to hydrolysis, especially in aqueous media and at higher pH.[5][6] This degradation can lead to a loss of "living" chain ends and broader molecular weight distributions.[5][6] They can also undergo aminolysis if primary or secondary amines are present.
Troubleshooting Guides
Issue 1: Slow Polymerization Rate (Retardation) or Complete Inhibition
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[3][4] |
| Impure Reagents | Purify the monomer (e.g., by passing through a column of basic alumina to remove inhibitors), and ensure the solvent and initiator are of high purity.[3] |
| Inappropriate CTA for Monomer | Dithiobenzoates are generally not recommended for less activated monomers (LAMs). Consider switching to a different class of CTA, such as a trithiocarbonate or xanthate, for these monomers.[2] |
| High CTA Concentration | High concentrations of dithiobenzoate CTAs can lead to significant rate retardation.[2] If possible, reduce the CTA concentration while maintaining the desired molecular weight target. |
| Low Temperature | The reaction temperature may be too low for the initiator to decompose at an adequate rate. Check the half-life of your initiator at the chosen temperature and adjust if necessary.[3] |
| Poor CTA Solubility | Ensure the dithiobenzoate CTA is fully dissolved in the reaction medium. If solubility is an issue, consider using a co-solvent.[3] |
Issue 2: High Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| Incorrect CTA for Monomer | The chain transfer constant of the dithiobenzoate may be too low for the chosen monomer, leading to poor control. Consult the literature for a more suitable CTA for your specific monomer. |
| Too High Initiator Concentration | A high rate of initiation relative to the rate of chain transfer can result in a significant population of chains not controlled by the RAFT agent. Decrease the initiator concentration relative to the CTA.[4] |
| High Monomer Conversion | Pushing the polymerization to very high conversions can lead to a loss of control and a broadening of the PDI due to side reactions.[4] Aim for moderate conversions (e.g., < 70-80%) and purify the resulting polymer. |
| High Polymerization Temperature | Very high temperatures can increase the rate of termination reactions, leading to a loss of "living" character. Consider lowering the reaction temperature.[4] |
| Hydrolysis of CTA | In aqueous or protic media, the dithiobenzoate CTA can hydrolyze, leading to a loss of active chain ends. Ensure the pH of the reaction medium is appropriate and consider using a more hydrolytically stable CTA if necessary.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization with a Dithiobenzoate CTA
This protocol provides a general guideline for setting up a RAFT polymerization. The specific amounts of monomer, CTA, and initiator will depend on the target molecular weight and degree of polymerization.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of monomer, dithiobenzoate CTA, and solvent.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). Dissolve the initiator (e.g., AIBN) in a small amount of degassed solvent and add it to the reaction mixture via a gas-tight syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring the Reaction: To follow the progress of the polymerization, periodically take small aliquots from the reaction mixture using a degassed syringe. Quench the polymerization in the aliquot by exposing it to air and cooling it in an ice bath. Analyze the samples by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Polymer Isolation: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.
Protocol 2: Kinetic Analysis to Diagnose Retardation/Inhibition
-
Reaction Setup: Prepare the RAFT polymerization as described in Protocol 1.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), carefully withdraw a small, measured aliquot from the reaction mixture using a degassed syringe.
-
Quenching: Immediately quench the polymerization in the aliquot by exposing it to air and cooling it.
-
Analysis:
-
Monomer Conversion: Analyze each aliquot by ¹H NMR spectroscopy. Determine the monomer conversion by comparing the integration of a characteristic monomer vinyl proton signal to that of a stable internal standard or a polymer backbone signal.
-
Data Plotting: Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
-
-
Interpretation:
-
Ideal First-Order Kinetics: A linear plot passing through the origin indicates a well-controlled polymerization with no significant inhibition or retardation.
-
Inhibition Period: A non-linear region at the beginning of the plot that intercepts the x-axis at a time greater than zero suggests an inhibition period.
-
Rate Retardation: A decrease in the slope of the plot over time indicates a reduction in the polymerization rate, characteristic of retardation.
-
Protocol 3: Assessing CTA Purity by ¹H NMR
-
Sample Preparation: Accurately weigh a known amount of the dithiobenzoate CTA and a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolution: Add a deuterated solvent (e.g., CDCl₃) to dissolve both the CTA and the internal standard completely.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the protons of interest) to allow for complete relaxation of the nuclei between scans.
-
Data Analysis:
-
Integrate a well-resolved proton signal from the dithiobenzoate CTA and a known proton signal from the internal standard.
-
Calculate the purity of the CTA using the following formula:
where:
-
Integral_CTA and Integral_IS are the integration values of the CTA and internal standard signals, respectively.
-
N_protons_CTA and N_protons_IS are the number of protons giving rise to the integrated signals of the CTA and internal standard, respectively.
-
MW_CTA and MW_IS are the molecular weights of the CTA and internal standard, respectively.
-
Mass_CTA and Mass_IS are the masses of the CTA and internal standard, respectively.
-
-
Visualizations
Caption: The RAFT polymerization mechanism with a dithiobenzoate CTA.
References
Technical Support Center: Improving Polymer Dispersity with 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization experiments using 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a chain transfer agent (CTA). Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you achieve polymers with low dispersity.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during RAFT polymerization with this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI > 1.3) | Inappropriate Initiator Concentration: An excessively high initiator-to-CTA ratio can lead to a high concentration of radicals, increasing termination reactions and broadening the molecular weight distribution.[1] | Decrease the initiator concentration. A typical starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1.[2] |
| High Polymerization Temperature: Elevated temperatures can accelerate termination reactions, resulting in a loss of control over the polymerization and a higher PDI.[2] | Consider lowering the reaction temperature. For many common monomers, temperatures between 60-80 °C are effective.[2] | |
| High Monomer Conversion: Pushing the reaction to very high conversions can lead to side reactions and a loss of "living" chain ends, which broadens the PDI.[2] | Aim for moderate to high, but not complete, monomer conversion. Monitor conversion over time and stop the reaction before control is lost. | |
| Incompatible Monomer: While this compound is versatile, its effectiveness can vary with different monomers. | Ensure this CTA is suitable for your specific monomer. It is particularly effective for methacrylates and methacrylamides.[1] | |
| Slow or Inhibited Polymerization | Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerizations and can lead to a significant induction period.[2] | Thoroughly degas the reaction mixture. This can be achieved by multiple freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period.[2] |
| Impurities: Impurities in the monomer, solvent, or the CTA itself can inhibit the polymerization. | Purify the monomer and solvent before use. Ensure the this compound is of high purity. | |
| Inappropriate Solvent: The choice of solvent can impact polymerization kinetics. | Select a solvent that effectively dissolves the monomer, polymer, and CTA. For poly(ethylene glycol) methyl ether methacrylate (PEGMA), for instance, 1,4-dioxane and anisole have proven effective.[2] | |
| Color Change of Reaction Mixture (Pink to Yellow) | CTA Degradation: The characteristic pink color of the dithiobenzoate group in the CTA can fade to yellow, suggesting degradation of the RAFT agent.[1] This can happen at high temperatures or over long reaction times. | If CTA degradation is suspected, try lowering the reaction temperature. Also, ensure that the reaction is not run for an unnecessarily long time. |
| High Initiator Concentration: An excess of initiator can lead to side reactions that consume the CTA.[1] | Reduce the initiator concentration to an optimal level relative to the CTA. | |
| Bimodal or Shoulder on GPC Trace | Inefficient Initiation: A slow initiation process compared to propagation can lead to a population of chains that did not start growing at the same time, resulting in a shoulder or a bimodal distribution. | Ensure the chosen initiator has an appropriate decomposition rate at the reaction temperature. If necessary, select an initiator with a lower decomposition temperature. |
| Chain Termination: Bimolecular termination reactions can lead to the formation of "dead" polymer chains, which can appear as a high molecular weight shoulder in the GPC trace. | Optimize the initiator and CTA concentrations to minimize termination events. Lowering the reaction temperature can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a typical Polydispersity Index (PDI) for a well-controlled RAFT polymerization using this compound?
A1: A well-controlled RAFT polymerization should result in a polymer with a narrow molecular weight distribution. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[2]
Q2: Why is my reaction mixture initially pink?
A2: The pink color is characteristic of the dithiobenzoyl group present in the this compound molecule. This color is a useful visual indicator of the presence of the active CTA.
Q3: The pink color of my reaction disappeared, but the polymerization still proceeded. What does this mean?
A3: A color change from pink to yellow or colorless can indicate degradation or consumption of the RAFT agent.[1] While the polymerization may continue via conventional free radical pathways, the control over molecular weight and dispersity will be lost, leading to a polymer with a broad PDI.
Q4: How can I purify the this compound before use?
A4: While it is often used as received from commercial suppliers, if impurities are suspected, recrystallization from a suitable solvent system can be performed to enhance its purity.
Q5: What is the role of the carboxylic acid group in this CTA?
A5: The carboxylic acid group provides a useful handle for post-polymerization modification. For instance, it can be used to conjugate the polymer to biomolecules, surfaces, or other functional moieties.
Quantitative Data Presentation
The following table summarizes typical experimental conditions and resulting polymer characteristics from RAFT polymerizations utilizing this compound. This data is compiled from various research findings to provide a comparative overview.
| Monomer | [Monomer]:[CTA]:[Initiator] Ratio | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Methyl Methacrylate (MMA) | 100:1:0.5 | AIBN | Dioxane | 70 | 4 | ~55 | - | 1.2 - 1.4 | [1] |
| Diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate | 40:1:0.18 | AIBN | DMF | 70 | - | - | - | < 1.10 | [3] |
| N-(2-hydroxypropyl)methacrylamide (HPMA) | - | - | - | - | - | - | - | < 1.3 | - |
| Poly(lactic acid) macro-CTA with MPC | - | - | - | - | - | - | - | 1.16 - 1.21 | [4] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
General Protocol for RAFT Polymerization of Methacrylate Monomers
This protocol provides a general procedure for the RAFT polymerization of a methacrylate monomer using this compound as the CTA and AIBN as the initiator.
Materials:
-
Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Vacuum line for freeze-pump-thaw cycles
Procedure:
-
Reagent Preparation: In a Schlenk flask, add the desired amounts of monomer, this compound, AIBN, and solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized for the specific system. A common starting ratio is 100:1:0.2.
-
Degassing: The reaction mixture must be thoroughly deoxygenated to prevent inhibition. This is typically achieved by subjecting the flask to at least three freeze-pump-thaw cycles.
-
Polymerization: After degassing, the flask is backfilled with an inert gas and placed in a preheated oil bath at the desired reaction temperature (e.g., 70 °C). The reaction is allowed to proceed with stirring for a predetermined time.
-
Monitoring: To determine monomer conversion, samples can be periodically taken from the reaction mixture (under an inert atmosphere) and analyzed by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
Termination and Purification: The polymerization is typically stopped by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer's molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
Visualizations
Caption: The mechanism of RAFT polymerization.
References
Technical Support Center: End-Group Analysis of Polymers from 4-Cyano-4-(thiobenzoylthio)pentanoic acid RAFT Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the end-group analysis of your polymers.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and analysis of polymers prepared with the CTP RAFT agent.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Colorless polymer solution during/after polymerization (expected pink/red color fades) | Degradation of the dithiobenzoate RAFT agent.[1] | • Check for impurities: Ensure the monomer and solvent are free of primary/secondary amines or other nucleophiles that can react with the RAFT agent.[2] • Optimize reaction conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to thermal degradation of the RAFT agent.[3][4] • Initiator concentration: A very high initiator-to-CTA ratio can lead to the consumption of the RAFT end-groups.[5] |
| Incomplete or no visible RAFT end-groups in ¹H NMR spectrum | Low molecular weight polymer where end-group signals are below the detection limit. Degradation or cleavage of the thiocarbonylthio end-group.[1] Overlapping signals from the polymer backbone. | • Increase polymer molecular weight: Synthesize a lower molecular weight version of your polymer to increase the relative signal intensity of the end-groups. • Use a higher field NMR instrument: This can improve signal resolution and sensitivity. • End-group modification: Chemically modify the end-group to introduce unique signals that do not overlap with the polymer backbone. For example, aminolysis to form a thiol, followed by reaction with a reporter molecule.[6] |
| MALDI-TOF MS shows multiple distributions or unexpected masses | Presence of dead polymers (chains terminated by initiator fragments or other termination events).[3] Side reactions during polymerization.[7] Incomplete removal of the RAFT end-group prior to analysis (if applicable). Fragmentation of the polymer during ionization. | • Optimize polymerization conditions: Adjust the [Monomer]:[CTA]:[Initiator] ratio to minimize termination events.[8] • Purify the polymer: Use precipitation or dialysis to remove unreacted monomer, initiator, and low molecular weight byproducts. • Matrix and cationizing agent selection: Optimize the MALDI matrix and cationizing agent for your specific polymer to minimize fragmentation and improve ionization efficiency.[7][9] |
| Broad molecular weight distribution (high PDI) in GPC/SEC analysis | Poor control over the polymerization. Inappropriate choice of initiator or CTA for the monomer.[8] Chain transfer to solvent or monomer. | • CTA selection: this compound is particularly suited for methacrylates and methacrylamides. For other monomers, consider a different RAFT agent. • Solvent selection: Choose a solvent with a low chain transfer constant. • Kinetics study: Perform a kinetics study to ensure a linear evolution of molecular weight with conversion and maintain a low PDI throughout the polymerization. |
Frequently Asked Questions (FAQs)
1. What are the characteristic ¹H NMR signals for the end-groups derived from this compound?
The aromatic protons of the thiobenzoyl group typically appear in the region of 7.2-8.0 ppm.[10] The protons of the pentanoic acid fragment will also be present. Specifically, you can look for signals corresponding to the cyano- and acid-bearing fragments of the original RAFT agent. The exact chemical shifts can be influenced by the solvent and the polymer backbone.
2. How can I confirm the presence of the thiocarbonylthio end-group?
Besides ¹H NMR, UV-Vis spectroscopy can be a useful tool. The dithiobenzoate group has a characteristic absorption in the visible region, which gives the polymer its pink or reddish color.[6] The disappearance of this color and the corresponding UV-Vis signal upon chemical treatment (e.g., aminolysis) can confirm the successful removal or modification of the end-group.
3. What are the common methods to remove the thiocarbonylthio end-group for analysis or subsequent reactions?
Several methods can be employed to cleave the RAFT end-group:[6][11]
-
Aminolysis: Reaction with primary or secondary amines to generate a thiol-terminated polymer.[2] This is a widely used and efficient method.
-
Thermolysis: Heating the polymer at high temperatures can lead to the elimination of the dithiobenzoate group.[3]
-
Radical-induced reduction: Using an excess of a radical initiator can lead to the replacement of the RAFT group with a fragment from the initiator.[5]
-
Reaction with nucleophiles: Reagents like sodium azide can be used for the rapid conversion of the thiocarbonylthio end-group to a thiol.[12]
4. Can I use mass spectrometry to directly analyze the intact polymer with the RAFT end-group?
Yes, MALDI-TOF MS and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful techniques for characterizing RAFT polymers and their end-groups.[7][13] These methods can provide information on the molecular weight of the polymer chains and the structure of the end-groups, helping to identify both the desired product and any side-products.[9]
5. Why is my polymer colorless even though I used a pink RAFT agent?
The pink color is characteristic of the dithiobenzoate group.[3] If your polymer is colorless, it strongly suggests that the thiocarbonylthio end-group has been lost or modified.[1] This could be due to degradation of the RAFT agent during polymerization, reaction with impurities, or intentional/unintentional cleavage during workup.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for End-Group Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals which are of low intensity compared to the repeating monomer units.
-
Data Analysis: Integrate the signals corresponding to the aromatic protons of the thiobenzoyl group (typically 7.2-8.0 ppm) and compare this integration to the integration of a known signal from the polymer backbone or the initiator fragment to quantify the end-group functionality.
Protocol 2: Cleavage of the Thiocarbonylthio End-Group via Aminolysis
-
Dissolve Polymer: Dissolve the RAFT-synthesized polymer in a suitable solvent (e.g., THF, dichloromethane).
-
Add Amine: Add an excess of a primary amine (e.g., n-butylamine, hexylamine) to the polymer solution. A 10-fold molar excess relative to the polymer chain ends is typically sufficient.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the pink/red color. The reaction is often complete within a few hours.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol, hexane) to remove the excess amine and the cleaved dithioate species. Repeat the precipitation step 2-3 times.
-
Drying: Dry the resulting thiol-terminated polymer under vacuum.
-
Analysis: Confirm the removal of the thiocarbonylthio group by ¹H NMR (disappearance of aromatic signals) and UV-Vis spectroscopy (loss of absorbance in the visible region).
Visualizations
Caption: Workflow for the synthesis and end-group analysis of polymers from RAFT.
Caption: Troubleshooting logic for missing ¹H NMR end-group signals.
References
- 1. reddit.com [reddit.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Termination Reactions in RAFT Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, with a specific focus on minimizing termination reactions.
Frequently Asked Questions (FAQs)
Q1: What are termination reactions in RAFT polymerization?
In RAFT polymerization, termination reactions are processes that result in the irreversible deactivation of growing polymer chains, leading to what is known as "dead polymer".[1][2] The most common form of termination is bi-radical termination, where two active polymer chains react with each other.[1] While the RAFT process is designed to control radical polymerization, it does not entirely eliminate termination.[3] The concentration of growing radical chains is kept low to limit the chances of these termination events occurring.[4]
Q2: Why is minimizing termination crucial for a successful RAFT polymerization?
Minimizing termination is essential for achieving the key benefits of RAFT polymerization. Excessive termination can lead to:
-
Broadened molecular weight distribution (high polydispersity index or PDI): This indicates a less uniform polymer sample with chains of varying lengths.[4]
-
Loss of "living" character: The presence of the thiocarbonylthio end-group allows for the synthesis of block copolymers and other complex architectures.[3][5] Termination reactions can lead to the loss of this functionality.[2]
-
Discrepancies between theoretical and experimental molecular weights.
-
Formation of undesired byproducts, such as polymers formed by end-to-end coupling.[6]
Q3: What are the primary causes of premature termination in RAFT polymerization?
Several factors can contribute to an increase in termination reactions:
-
High concentration of radicals: A higher concentration of active polymer chains increases the probability of them encountering each other and terminating.[4][7] This can be caused by a high initiator concentration.[7]
-
Inappropriate RAFT agent selection: The choice of RAFT agent (Chain Transfer Agent or CTA) is critical and depends on the monomer being polymerized.[3][5] An unsuitable RAFT agent can lead to slow fragmentation of the intermediate radical, increasing its concentration and the likelihood of termination.[8]
-
High reaction temperatures: Higher temperatures can increase the rate of initiator decomposition, leading to a higher radical concentration.[9] It can also influence the RAFT equilibrium.[10]
-
High monomer conversion: As the concentration of monomer decreases, the probability of growing polymer chains reacting with each other instead of a monomer unit increases.[7]
-
Impurities: The presence of inhibitors in the monomer or impurities in the solvent can interfere with the polymerization process and lead to termination.[11]
Q4: How does the choice of RAFT agent influence termination?
The effectiveness of a RAFT agent is determined by its Z and R substituent groups.[3][5] The Z group stabilizes the intermediate radical, and the R group acts as a leaving group that must be able to re-initiate polymerization.[7] If the fragmentation of the intermediate RAFT radical is too slow, its concentration can build up, leading to an increased rate of termination reactions.[8] For more activated monomers (MAMs) like styrenes and acrylates, trithiocarbonates or dithioesters are generally effective.[5] For less activated monomers (LAMs) like vinyl acetate, dithiocarbamates or xanthates are preferred.[3][5]
Q5: What is the role of the initiator in termination reactions?
The initiator generates the initial radicals that start the polymerization process.[1] The number of dead chains formed through termination is directly related to the number of radicals generated by the initiator.[9] Therefore, using a low concentration of initiator is crucial to minimize termination and maximize the fraction of living chains.[12][13] The ratio of the RAFT agent to the initiator is an important parameter to control.[1]
Q6: How do reaction conditions such as temperature and solvent affect termination?
-
Temperature: Increasing the reaction temperature generally increases the polymerization rate. However, it can also lead to a higher rate of termination.[9] In some cases, higher temperatures can also negatively affect the chain transfer constant.[14][15] For photo-initiated RAFT, while often considered temperature-independent, temperature can still influence termination rates.[10]
-
Solvent: The choice of solvent can impact the polymerization kinetics.[14][15] Polar solvents can stabilize the transition state of propagating radicals, potentially leading to a faster polymerization rate.[9] However, chain transfer to the solvent can occur, which is another termination pathway.[12] Anisole has been identified as a good solvent for the PI-RAFT polymerization of PEGMA, maintaining good control even at higher temperatures.[14][15]
Troubleshooting Guide
Problem: High Polydispersity Index (PDI)
A high PDI indicates poor control over the polymerization and a broad molecular weight distribution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate RAFT Agent/Monomer Pairing | Ensure the selected RAFT agent is suitable for the specific monomer. For more activated monomers (MAMs), use more active RAFT agents like dithioesters or trithiocarbonates. For less activated monomers (LAMs), use less active agents like xanthates or dithiocarbamates.[3][5] |
| High Initiator Concentration | Reduce the initiator concentration. A lower [Initiator]/[RAFT Agent] ratio will decrease the number of initiator-derived radicals and thus reduce termination events.[6][12] |
| High Reaction Temperature | Lower the reaction temperature to reduce the rate of initiator decomposition and decrease the overall radical concentration.[6] |
| High Monomer Conversion | Stop the polymerization at a lower monomer conversion. At high conversions, the low monomer concentration increases the likelihood of chain-chain termination reactions.[7] |
Problem: Slow Polymerization Rate (Rate Retardation) or Low Monomer Conversion
This can be a sign of issues with the RAFT equilibrium.
| Possible Cause | Troubleshooting Steps |
| Slow Fragmentation of the Intermediate RAFT Radical | This can be caused by an inappropriate RAFT agent. Select a RAFT agent with a better leaving group (R-group) for the specific monomer to ensure rapid fragmentation.[8] |
| Termination of the Intermediate RAFT Radical | This is more significant with highly active RAFT agents like dithiobenzoates.[8] Optimizing the [Monomer]/[RAFT Agent] and [RAFT Agent]/[Initiator] ratios can help mitigate this. |
| Inhibitor in Monomer | Ensure the monomer is purified to remove any inhibitors before use.[11] |
Problem: Bimodal or Multimodal Molecular Weight Distribution
This suggests the presence of multiple polymer populations.
| Possible Cause | Troubleshooting Steps |
| Inefficient Re-initiation by the R-group | If the R-group radical is slow to re-initiate polymerization, it can lead to a population of chains initiated by the primary initiator and another by the RAFT agent. Choose a RAFT agent where the R-group is a good homolytic leaving group and an efficient initiator for the monomer. |
| Chain coupling | A high molecular weight shoulder can be indicative of end-to-end coupling.[6] This is more likely at high monomer conversions. Try stopping the reaction at a lower conversion. |
| Impurities | Ensure all reagents and the solvent are pure. Impurities can act as alternative initiators or terminating agents. |
Quantitative Data Summary
Table 1: Influence of [RAFT Agent] to [Initiator] Ratio on Polymer Characteristics
| [RAFT Agent] : [Initiator] Ratio | Expected Outcome on Termination | Expected Polydispersity (PDI) |
| High (e.g., 10:1) | Lower probability of termination | Narrower |
| Low (e.g., 1:1) | Higher probability of termination | Broader |
This table provides a qualitative summary based on general principles of RAFT polymerization. Optimal ratios are system-dependent.
Table 2: General Guide for RAFT Agent Selection Based on Monomer Type
| Monomer Class | Monomer Examples | Recommended RAFT Agent Type |
| More-Activated Monomers (MAMs) | Styrene, (Meth)acrylates, (Meth)acrylamides | Dithioesters, Trithiocarbonates[5] |
| Less-Activated Monomers (LAMs) | Vinyl acetate, N-vinylpyrrolidone | Xanthates, Dithiocarbamates[3][5] |
Key Experimental Protocols
Protocol 1: General Procedure for a Controlled RAFT Polymerization
-
Reagent Purification: Ensure the monomer is passed through a column of basic alumina to remove any inhibitor. Solvents should be of high purity and degassed.
-
Reaction Setup: In a Schlenk tube, combine the monomer, RAFT agent, and initiator in the chosen solvent. The molar ratios of [Monomer]:[RAFT Agent]:[Initiator] should be carefully calculated based on the target molecular weight and desired level of control.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can act as a radical scavenger and cause termination.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature and stir for the specified time.
-
Monitoring: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (e.g., via NMR or GC) and the evolution of molecular weight and PDI (e.g., via GPC/SEC).
-
Termination and Purification: Once the desired conversion is reached, stop the reaction by cooling it down and exposing it to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Protocol 2: Removal of Inhibitor from Liquid Monomers
-
Prepare an Alumina Column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified.
-
Elution: Pass the liquid monomer through the alumina column under gravity. The inhibitor (commonly MEHQ or BHT) will be adsorbed onto the alumina.
-
Collection: Collect the purified, inhibitor-free monomer.
-
Storage: Use the purified monomer immediately or store it under an inert atmosphere in a refrigerator for a short period to prevent auto-polymerization.
Visual Guides and Pathways
Caption: The RAFT polymerization cycle highlighting the main equilibrium and termination pathways.
Caption: Troubleshooting workflow for addressing a high Polydispersity Index (PDI).
Caption: Key factors that contribute to increased termination reactions in RAFT polymerization.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Azide-terminated RAFT Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAFT Polymerization [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. specificpolymers.com [specificpolymers.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 13. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent and temperature effects in PI-RAFT polymerisation of PEG methacrylate - European Coatings [european-coatings.com]
Technical Support Center: RAFT Polymerization and the Critical Role of Initiator Concentration
Welcome to our dedicated technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and deepen their understanding of the critical parameters governing this powerful polymerization technique. Here, we focus specifically on the effect of initiator concentration when using your selected Chain Transfer Agent (CTA).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your RAFT polymerization experiments, with a focus on problems related to initiator concentration.
Q1: My RAFT polymerization is extremely slow or is not initiating at all. What are the likely causes?
A1: Slow or failed initiation is a common problem and can often be traced back to several key factors:
-
Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerizations. Even trace amounts can lead to a significant induction period or complete failure of the reaction.[1]
-
Solution: Ensure your reaction mixture is thoroughly degassed. Standard methods include performing at least three freeze-pump-thaw cycles or purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[1]
-
-
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature. For instance, AIBN (Azobisisobutyronitrile) is typically used at temperatures between 60-80 °C.[1] If the temperature is too low, the initiator's decomposition rate will be too slow to generate a sufficient radical concentration.
-
Solution: Select an initiator with an appropriate half-life at your desired reaction temperature. If a lower temperature is necessary, consider using a low-temperature initiator.
-
-
Low Initiator Concentration: While a low initiator concentration is desirable for good control, an excessively low concentration, especially in the presence of trace inhibitors, may not generate enough radicals to overcome inhibition and start the polymerization.
-
Impure Reagents: Impurities in the monomer, solvent, or CTA can act as inhibitors or retardants.
-
Solution: Use purified monomers (e.g., by passing through a column of basic alumina to remove inhibitors) and high-purity solvents.[1]
-
Q2: My GPC results show a high molecular weight shoulder. What does this indicate and how can I fix it?
A2: A high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace often suggests a loss of control, leading to conventional free radical polymerization occurring alongside the controlled RAFT process.
-
Cause: This can happen if the initiation is too fast relative to the RAFT pre-equilibrium. In this scenario, some polymer chains grow without being effectively mediated by the CTA, resulting in higher molecular weight, uncontrolled polymer chains.[4]
-
Solution:
-
Reduce Initiator Concentration: Increasing the [CTA]/[Initiator] ratio can help ensure that the RAFT equilibrium is established before significant uncontrolled polymerization occurs.
-
Lower the Temperature: Reducing the reaction temperature will slow down the decomposition rate of the initiator, giving the system more time to establish the RAFT equilibrium.[4]
-
Choose a Slower Decomposing Initiator: An initiator with a longer half-life at the reaction temperature can also help to control the initial burst of radicals.
-
-
Q3: I'm observing a low molecular weight shoulder or tailing in my GPC trace. What is the cause?
A3: A low molecular weight shoulder or tailing can indicate several potential issues:
-
Cause 1: Retardation or Chain Transfer to Solvent: The polymerization rate may be significantly slowed, or chain transfer to the solvent could be occurring, leading to the formation of shorter polymer chains.
-
Solution: Ensure you are using a suitable solvent for your monomer and CTA. For some systems, increasing the monomer concentration can help to favor propagation over side reactions.[4]
-
-
Cause 2: Impurities in the CTA: The presence of impurities, such as thiols from the hydrolysis of the CTA, can act as chain transfer agents, leading to the formation of low molecular weight polymers.[5]
-
Solution: Use a high-purity CTA. If the CTA is old or has been improperly stored, consider purifying it or using a fresh batch.
-
-
Cause 3: Slow Reinitiation by the R-group: If the R-group of the CTA is a poor initiating radical for the monomer, it can lead to a build-up of the initial RAFT adduct and the formation of shorter chains.
-
Solution: Select a CTA with an R-group that is a good leaving group and can efficiently initiate the polymerization of your chosen monomer.
-
Q4: The polydispersity index (PDI) of my polymer is high (>1.3). How can I achieve a narrower molecular weight distribution?
A4: A high PDI indicates poor control over the polymerization. Several factors related to the initiator can contribute to this:
-
Too High Initiator Concentration: A high concentration of initiator-derived radicals compared to the concentration of CTA can lead to a significant number of "dead" chains formed through termination reactions.[1] This results in a broader molecular weight distribution.
-
Solution: Decrease the initiator concentration relative to the CTA. A higher [CTA]/[Initiator] ratio will improve the "livingness" of the system.[6]
-
-
High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of control and a higher PDI.[1]
-
Solution: Consider lowering the reaction temperature, ensuring that your chosen initiator still has an adequate decomposition rate.
-
-
Pushing to Very High Conversion: At very high monomer conversions, the concentration of monomer becomes low, increasing the probability of termination reactions between growing polymer chains.[1][7]
-
Solution: Aim for a target conversion that provides the desired molecular weight with a low PDI. It is often better to stop the reaction at a slightly lower conversion to maintain good control.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the initiator in RAFT polymerization?
A1: In RAFT polymerization, which is a degenerative chain transfer process, a continuous source of radicals is required to initiate and maintain the polymerization.[2][6] The initiator decomposes to generate radicals that react with monomer to form propagating chains. These propagating chains then react with the CTA to establish the main RAFT equilibrium, which allows for controlled chain growth.[8] The initiator concentration directly influences the polymerization rate and the number of "dead" polymer chains (chains that have undergone termination).[6]
Q2: How does initiator concentration affect the final polymer's molecular weight?
A2: In an ideal RAFT polymerization, the number-average molecular weight (Mn) is primarily determined by the ratio of the initial monomer concentration to the initial CTA concentration ([M]₀/[CTA]₀) and the monomer conversion.[6] However, the initiator concentration has an indirect effect. A higher initiator concentration leads to a greater number of chains initiated by initiator fragments rather than the R-group of the CTA.[9] It also increases the number of dead chains, which can affect the overall molecular weight distribution.[6]
Q3: Why is a low initiator concentration generally recommended for RAFT?
A3: A low initiator concentration is crucial for maximizing the "livingness" of the polymerization.[7] This is because the number of dead chains formed through termination reactions is directly related to the number of radicals generated by the initiator.[2][6] By keeping the initiator concentration low, the number of termination events is minimized, resulting in a higher proportion of polymer chains that retain the thiocarbonylthio end-group and can be further chain-extended.[7]
Q4: Can I conduct RAFT polymerization without an initiator?
A4: In most cases, an external source of radicals, such as a thermal or photoinitiator, is necessary.[6][9] The CTA itself does not generate radicals under typical thermal conditions.[7] However, some systems can be initiated by other means, such as thermal self-initiation of certain monomers (e.g., styrene at high temperatures) or through photo-induced processes that may involve the CTA.[10]
Q5: What is a typical [CTA]/[Initiator] ratio, and how do I choose the right one?
A5: A common range for the [CTA]/[Initiator] molar ratio is between 5:1 and 10:1.[2] The optimal ratio depends on several factors, including the reactivity of the monomer, the desired polymerization rate, and the target molecular weight.
-
For better control and higher livingness: Use a higher ratio (e.g., 10:1 or greater). This is especially important when targeting high molecular weight polymers or when using monomers prone to termination.[11]
-
For a faster reaction rate: A lower ratio (e.g., 5:1) can be used.[1] However, this may come at the cost of a slightly higher PDI and a lower percentage of living chains.
Data Presentation: Effect of Initiator Concentration on Polymerization Outcomes
The following tables summarize the expected trends when varying the initiator concentration in a typical RAFT polymerization, keeping all other parameters constant.
Table 1: Effect of [CTA]/[AIBN] Ratio on the RAFT Polymerization of Acrylamide (AM)
| [CTA]/[AIBN] Ratio | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 6 | ~90 | Lower | Higher |
| 8 | ~92 | Intermediate | Intermediate |
| 10 | >92 | Higher | Lower |
| 12 | ~90 | Slightly Lower | May Increase |
Data adapted from a study on the RAFT polymerization of acrylamide, illustrating that an optimal ratio exists to maximize molecular weight while maintaining control. Increasing the ratio generally improves control up to a certain point.
Table 2: General Trends in RAFT Polymerization with Varying Initiator Concentration
| Parameter | Effect of Increasing Initiator Concentration | Rationale |
| Polymerization Rate | Increases | Higher concentration of radicals leads to faster monomer consumption.[12] |
| "Livingness" of Chains | Decreases | More initiator-derived radicals lead to a higher probability of termination events, creating more "dead" chains.[6] |
| Polydispersity Index (PDI) | Generally Increases | A higher number of dead chains and potentially less controlled initiation broadens the molecular weight distribution.[1] |
| Molecular Weight (Mn) | Can Decrease | Increased number of chains initiated by the initiator can lead to a lower overall average molecular weight. |
Experimental Protocols
General Protocol for a Thermally Initiated RAFT Polymerization in Solution
This protocol provides a general framework for conducting a RAFT polymerization. The amounts of monomer, CTA, and initiator should be calculated based on the desired degree of polymerization (DP) and the chosen [M]₀:[CTA]₀:[I]₀ ratio.
Materials:
-
Monomer (inhibitor removed)
-
Chain Transfer Agent (CTA)
-
Thermal Initiator (e.g., AIBN)
-
Anhydrous Solvent
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas source (Argon or Nitrogen)
-
Heating source with temperature control (e.g., oil bath)
Procedure:
-
Preparation of Reagents:
-
Calculate the required mass of monomer, CTA, and initiator based on your target molecular weight ([M]₀/[CTA]₀) and desired initiator ratio (e.g., [CTA]₀/[I]₀ = 10).
-
Ensure the monomer is free of inhibitor by passing it through a column of basic alumina.
-
-
Reaction Setup:
-
To a dry Schlenk flask or vial, add the calculated amounts of CTA, initiator, and monomer.
-
Add the desired amount of solvent to achieve the target monomer concentration.
-
Seal the flask/vial with a rubber septum.
-
-
Degassing:
-
Submerge the flask in a cold bath (e.g., liquid nitrogen) to freeze the reaction mixture.
-
Once frozen, apply a vacuum to the flask for 10-15 minutes.
-
Close the vacuum line and backfill the flask with an inert gas.
-
Allow the mixture to thaw.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
-
Polymerization:
-
After the final thaw and backfill with inert gas, place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Stir the reaction mixture for the predetermined reaction time.
-
-
Monitoring and Termination:
-
To monitor the reaction, samples can be periodically withdrawn using a degassed syringe for analysis of monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
To terminate the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and expose it to air.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
-
Mandatory Visualization
Caption: Logical workflow of the effect of initiator concentration in RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 10. boronmolecular.com [boronmolecular.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polymers Synthesized with 4-Cyano-4-(thiobenzoylthio)pentanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polymers synthesized using 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of polymers synthesized via RAFT polymerization using a carboxy-terminated dithiobenzoate CTA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Purified polymer remains pink or red. | The characteristic pink/red color is due to the thiocarbonylthio group of the RAFT agent attached to the polymer chain ends. This is expected for living polymers. | If the end-group needs to be removed for the final application, consider post-polymerization modification techniques such as aminolysis, thermolysis, or radical-induced reduction.[1] For many applications, leaving the RAFT end-group intact is acceptable. |
| 2. Polymer solution turns pale yellow during polymerization or purification. | This may indicate degradation of the dithiobenzoate RAFT agent.[2] Dithiobenzoates can be prone to hydrolysis.[3] | Ensure all solvents and monomers are anhydrous. Protect the reaction from excessive heat or light if not part of a photo-induced cleavage step. The yellow color may persist in the final product if the agent has degraded. |
| 3. Presence of unreacted CTA in the final product. | Inefficient purification method. The small molecule CTA was not fully separated from the polymer. | Repeat the purification step. For precipitation, ensure the polymer is fully dissolved before adding the non-solvent, and wash the precipitate thoroughly.[4] Consider dialysis for water-soluble polymers or column chromatography over a suitable stationary phase (e.g., silica or alumina) for smaller polymers. |
| 4. High polydispersity index (PDI) or shoulders in GPC/SEC trace after purification. | This is often an issue with the polymerization reaction itself rather than purification. Potential causes include: - Too high initiator concentration relative to the CTA. - High conversion leading to termination reactions.[5] - Inefficient RAFT agent for the specific monomer. | Optimize the [CTA]/[Initiator] ratio; a higher ratio generally provides better control but may slow the reaction.[5] Aim for moderate conversions to minimize side reactions. A low molecular weight shoulder could indicate initiator-derived chains, while a high molecular weight shoulder might suggest termination by coupling.[6] |
| 5. Difficulty precipitating the polymer. | The chosen solvent/non-solvent system is not effective. The polymer may be too low in molecular weight or too soluble in the non-solvent. | Screen different non-solvents. The polymer should be soluble in the "solvent" and insoluble in the "non-solvent".[] Try cooling the mixture to reduce solubility. If precipitation fails, consider other methods like dialysis or solvent evaporation followed by purification of the residue. |
| 6. Unidentified peaks in ¹H NMR spectrum. | Impurities from the reaction (e.g., residual monomer, initiator fragments, solvent) or unreacted CTA. | Compare the spectrum to the known spectra of the monomer, initiator, and CTA. Peaks corresponding to the CTA will have characteristic aromatic signals. Thoroughly dry the polymer under vacuum to remove residual solvents.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for purifying polymers synthesized with the carboxy-terminated RAFT agent this compound?
A1: The most common purification method is re-precipitation .[] This involves dissolving the crude polymer in a good solvent and adding this solution to a large excess of a non-solvent to precipitate the polymer, leaving impurities like unreacted monomer and CTA in the solution. For water-soluble or dispersible polymers, dialysis is an effective method to remove small molecule impurities.[] For polymers with a terminal carboxylic acid group, ion exchange chromatography can also be suitable.[] In some cases, column chromatography can be used, particularly for lower molecular weight polymers.[8]
Q2: How can I confirm the purity of my final polymer?
A2: A combination of analytical techniques is recommended to confirm purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the polymer structure and detect the absence of monomer, initiator, and CTA signals.[9][10]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). A monomodal and narrow peak indicates a well-controlled polymerization and the absence of significant impurities of different hydrodynamic volumes.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of characteristic functional groups in the polymer and the absence of impurities.[10]
-
UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the thiocarbonylthio group can confirm its removal after a chain-end modification step.
Q3: My polymer is intended for a biological application. Do I need to remove the pink dithiobenzoate end-group?
A3: Often, yes. The thiocarbonylthio end-group can be toxic or interfere with biological systems. Furthermore, thiol groups that may form upon degradation can undergo disulfide coupling, leading to changes in molecular weight.[1] It is common practice to cleave and remove this group for biomedical applications.[1]
Q4: What is a typical Polydispersity Index (PDI) for a well-controlled RAFT polymerization?
A4: For a well-controlled RAFT polymerization, the PDI should be low, typically below 1.3. Values approaching 1.1 indicate excellent control over the polymerization process.[5][11]
Q5: Can the carboxylic acid group on the CTA interfere with purification?
A5: Yes, the carboxylic acid group imparts polarity to the polymer chain end. This can affect the polymer's solubility in different solvents, which must be considered when selecting a solvent/non-solvent system for precipitation. For example, a very non-polar non-solvent might be more effective. The acidic group also allows for purification techniques like ion exchange chromatography or pH-dependent extractions.
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is a general guideline for purifying a polymer by precipitation. The choice of solvent and non-solvent is critical and depends on the specific polymer's solubility.
-
Dissolution: Dissolve the crude polymer product in a minimum amount of a suitable "good" solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)). The solution should be concentrated.
-
Precipitation: Slowly add the polymer solution dropwise into a large volume (typically 10-20x the volume of the polymer solution) of a cold, vigorously stirring "non-solvent" (e.g., cold diethyl ether, methanol, hexane, or water).
-
Isolation: The polymer should precipitate out of the solution. Continue stirring for 15-30 minutes to ensure complete precipitation. Isolate the polymer by vacuum filtration or centrifugation.[4]
-
Washing: Wash the collected polymer precipitate several times with fresh, cold non-solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified polymer under high vacuum until a constant weight is achieved to remove all residual solvents.[4]
-
Repeat: For higher purity, this process can be repeated 2-3 times.
Protocol 2: Purification by Dialysis (for water-soluble/dispersible polymers)
-
Sample Preparation: Dissolve the crude polymer in a suitable solvent (preferably water or a buffer compatible with the dialysis membrane).
-
Membrane Setup: Select a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) significantly lower than the polymer's molecular weight (e.g., if the polymer is 20 kDa, use a 3.5 kDa MWCO membrane). Prepare the membrane according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis bag/cassette and seal it securely.
-
Dialysis: Immerse the sealed sample in a large beaker of the chosen dialysis buffer (e.g., deionized water) with gentle stirring.
-
Buffer Exchange: Change the dialysis buffer frequently (e.g., after 2-4 hours for the first few changes, then every 8-12 hours) to maintain a high concentration gradient for efficient diffusion of small molecule impurities out of the sample. Continue for 1-3 days.
-
Recovery: Carefully remove the purified polymer solution from the dialysis membrane.
-
Isolation: The final polymer can be isolated by lyophilization (freeze-drying) to obtain a dry powder.
Visualizations
Workflow for Polymer Purification
Caption: General experimental workflow for the purification and analysis of polymers.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common polymer purification issues.
References
- 1. Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. measurlabs.com [measurlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. The Synthesis and Self-Assembly of MPC Block Copolymers - Durham e-Theses [etheses.dur.ac.uk]
Technical Support Center: 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) in RAFT Polymerization
Welcome to the technical support center for the use of 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) as a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the degradation of CPADB during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPADB) and what is it used for?
A1: this compound (CPADB) is a sulfur-based chain transfer agent (CTA) used in RAFT polymerization to afford a high degree of control over the polymerization of "more activated" monomers like methacrylates and methacrylamides.[1][2][3] This control allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity).
Q2: My polymerization reaction mixture is changing color from pink to yellow or colorless. What does this indicate?
A2: The characteristic pink or red color of the reaction mixture is due to the thiocarbonylthio group of the CPADB RAFT agent. A color change to orange, yellow, or colorless suggests degradation of the RAFT agent.[4] This can lead to a loss of control over the polymerization, resulting in a broader molecular weight distribution and polymers without the desired end-group fidelity.
Q3: What are the main causes of CPADB degradation during polymerization?
A3: The primary causes of CPADB degradation include:
-
Thermal Stress: Dithiobenzoates like CPADB can undergo thermal decomposition at elevated temperatures.[5][6]
-
Hydrolysis: The cyano group of CPADB can hydrolyze to an amide, particularly under certain storage or reaction conditions. This hydrolysis can be self-catalyzed by the adjacent carboxylic acid moiety.
-
Photodegradation: Exposure to light, especially UV or even strong visible light, can lead to the fragmentation and degradation of the RAFT agent.[7][8]
-
Basic Conditions: Basic environments can promote the hydrolysis and degradation of the thiocarbonylthio group.
Q4: How should I store CPADB to prevent degradation?
A4: To ensure the stability of CPADB, it is recommended to store it at 2-8°C, protected from light.[3][9] The product should be kept tightly closed to prevent moisture absorption, which could contribute to hydrolysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your RAFT polymerization experiments with CPADB.
| Problem | Possible Causes | Suggested Solutions |
| Slow or No Polymerization (Inhibition/Retardation) | 1. Inappropriate Monomer: Dithiobenzoates like CPADB can cause retardation with "less activated" monomers (LAMs) such as vinyl acetate.[1] 2. High RAFT Agent Concentration: Elevated concentrations of CPADB can sometimes lead to rate retardation.[1] 3. Impurities: Oxygen is a common inhibitor. Impurities in the monomer, solvent, or initiator can also inhibit polymerization.[1] 4. Low Temperature: The polymerization temperature may be too low for the chosen initiator to decompose efficiently. | 1. Monomer Selection: CPADB is best suited for "more activated" monomers (MAMs) like methacrylates and styrenes.[1][2] For LAMs, consider a different class of RAFT agent (e.g., xanthates or dithiocarbamates). 2. Optimize Concentrations: Adjust the [Monomer]:[CTA]:[Initiator] ratio. A typical starting point is 100:1:0.1. 3. Purification and Degassing: Use purified monomers and solvents. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[10] 4. Adjust Temperature/Initiator: Ensure the reaction temperature is appropriate for the initiator's half-life. Alternatively, choose an initiator that is effective at your desired polymerization temperature. |
| Broad Molecular Weight Distribution (High Dispersity, Đ > 1.3) | 1. RAFT Agent Degradation: Thermal, hydrolytic, or photolytic degradation of CPADB leads to a loss of control. 2. Excess Initiator: A high initiator concentration relative to the RAFT agent can lead to a significant population of chains initiated by the initiator, which are not controlled by the RAFT mechanism.[11] 3. High Conversion: Pushing the polymerization to very high conversions can sometimes result in a loss of "livingness" and broader dispersity due to side reactions. 4. Poor Chain Transfer: The chain transfer constant of CPADB for the specific monomer might be suboptimal. | 1. Control Reaction Conditions: Maintain a consistent and appropriate temperature. Protect the reaction from light. Ensure the CPADB has not degraded during storage. 2. Optimize Initiator Ratio: Decrease the initiator concentration. A higher [CTA]:[Initiator] ratio (e.g., 5:1 to 10:1) generally provides better control, although it may slow down the reaction rate.[12] 3. Target Moderate Conversion: Aim for conversions below 90% to maintain good control over the polymerization. 4. RAFT Agent Selection: For challenging monomers, consider screening other dithiobenzoate derivatives or other classes of RAFT agents. |
| Loss of End-Group Fidelity | 1. Degradation of the Thiocarbonylthio Group: This can occur due to high temperatures or side reactions.[5] 2. Hydrolysis of the Cyano Group: This alters the R-group of the RAFT agent and can affect its reactivity and the functionality of the resulting polymer. | 1. Lower Polymerization Temperature: If possible, conduct the polymerization at a lower temperature. Dithiobenzoates are generally less stable at temperatures above 120°C.[5] 2. Ensure Purity of CPADB: Use high-purity CPADB to avoid starting with already hydrolyzed material. Store the RAFT agent under recommended conditions. |
Quantitative Data on CPADB Stability
While comprehensive data across all conditions is not available in a single source, the following table summarizes key stability information for dithiobenzoates like CPADB.
| Condition | Observation | Reference |
| Thermal Stability | Dithiobenzoate-terminated PMMA shows complete conversion of the end-group at 180°C. Some degradation can be observed at temperatures as low as 80-120°C over extended periods. | [5] |
| Photolytic Stability | Irradiation with a 370 nm LED light source can lead to the almost complete disappearance of CPADB absorbance within 3 minutes in the absence of monomer. | [7] |
| pH Stability | Dithiobenzoates are generally more stable under neutral or acidic conditions and are sensitive to bases, which can promote hydrolysis. | [8] |
Detailed Experimental Protocol for RAFT Polymerization of Methyl Methacrylate (MMA) using CPADB
This protocol is a synthesized example based on common practices reported in the literature.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CPADB)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane (or another suitable solvent)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation of Reagents:
-
To remove the inhibitor, pass MMA through a column of basic alumina.
-
Recrystallize AIBN from methanol.
-
-
Reaction Setup:
-
In a clean, dry Schlenk tube equipped with a magnetic stir bar, add CPADB (e.g., 27.9 mg, 0.1 mmol) and AIBN (e.g., 1.64 mg, 0.01 mmol).
-
Add the desired amount of MMA (e.g., 1.0 g, 10 mmol) and solvent (e.g., 1,4-dioxane, 2 mL). The target degree of polymerization in this example is 100, with a [CTA]:[Initiator] ratio of 10:1.
-
-
Degassing:
-
Seal the Schlenk tube with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the mixture under an inert atmosphere.
-
-
Polymerization:
-
After the final thaw, backfill the Schlenk tube with nitrogen or argon.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Stir the reaction mixture for the desired time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and dispersity).
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Visualizations
Caption: Key factors leading to the degradation of CPADB.
Caption: A typical workflow for a RAFT polymerization experiment.
Caption: A decision tree for troubleshooting high dispersity in RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 201611-92-9 [chemicalbook.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Kinetic Analysis of RAFT Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the kinetic analysis of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The focus is on optimizing reaction times while maintaining control over the polymerization process.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during RAFT polymerization experiments, with a focus on reaction kinetics.
Q1: Why is my RAFT polymerization extremely slow or not initiating at all?
A: Several factors can lead to slow or inhibited RAFT polymerization. The most common culprits include:
-
Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerizations. It can react with initiator-derived radicals, preventing the initiation of polymer chains and leading to a significant induction period or complete inhibition.[1][2]
-
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature. For instance, AIBN is typically used at temperatures between 60-80 °C. If the temperature is too low, the initiator will decompose too slowly, resulting in a very slow initiation rate.[1]
-
Inappropriate RAFT Agent (CTA): The Chain Transfer Agent (CTA) must be compatible with the monomer being polymerized. For example, dithiobenzoates are effective for "more activated" monomers like styrenes and methacrylates but can retard or inhibit the polymerization of "less activated" monomers like vinyl acetate.[2]
-
Impure Reagents: Impurities in the monomer, solvent, initiator, or the RAFT agent itself can act as inhibitors. Monomers should be purified to remove inhibitors, for example, by passing them through a column of basic alumina.[1][3]
-
Suboptimal [CTA]/[Initiator] Ratio: While a high [CTA]/[Initiator] ratio is generally desired for better control, an excessively high ratio can lead to rate retardation.[1][4]
Q2: What causes a long induction period before my polymerization begins?
A: A long induction period is most often caused by inhibitors in the reaction mixture, with dissolved oxygen being the primary suspect.[1] It is crucial to thoroughly degas the polymerization mixture. Impurities present in the monomer, solvent, or RAFT agent can also contribute to this delay by consuming radicals before polymerization can commence.[1][2]
Q3: How can I increase the rate of my RAFT polymerization without losing control (i.e., maintaining a low PDI)?
A: To accelerate the reaction while preserving its "living" characteristics, you can:
-
Increase the Reaction Temperature: Higher temperatures increase the decomposition rate of the initiator, leading to a faster polymerization rate.[1][5] However, excessively high temperatures can increase termination reactions, potentially broadening the Polydispersity Index (PDI).[1]
-
Increase the Initiator Concentration: The polymerization rate in RAFT follows conventional radical polymerization kinetics and is proportional to the square root of the initiator concentration.[6][7] Increasing the initiator amount will speed up the reaction but will also generate more "dead" chains, which can affect the livingness of the polymer.
-
Increase the Monomer Concentration: A higher monomer concentration will lead to a faster polymerization rate.[6]
-
Choose a More Suitable Solvent: The choice of solvent can significantly impact polymerization kinetics.[1][2] Ensure the growing polymer chains are well-solvated.
Q4: My polymerization is proceeding too quickly and results in a high Polydispersity Index (PDI). What are the likely causes and solutions?
A: An uncontrolled polymerization with a broad PDI can result from:
-
Excessive Initiator Concentration: Too many radicals are generated at once, leading to a high rate of termination reactions relative to the RAFT equilibrium. This diminishes control over the molecular weight distribution.
-
High Reaction Temperature: Very high temperatures can accelerate termination reactions, leading to a loss of the "living" character of the polymerization.[1] Consider lowering the temperature.
-
Inappropriate CTA: If the transfer constant of the RAFT agent is too low for the monomer, control will be poor. Select a RAFT agent with a higher transfer constant for your specific monomer.[1]
-
High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and a broader PDI due to side reactions or viscosity effects (Trommsdorff effect).[1][8] If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).[1]
Q5: How can I effectively monitor the kinetics of my RAFT polymerization?
A: To optimize reaction time, it is essential to monitor the reaction's progress. This can be done by taking aliquots from the reaction mixture at different time points using a degassed syringe and analyzing them.[1] Common techniques include:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a widely used method to determine monomer conversion by comparing the integral of a monomer's vinyl proton peak to an internal standard or a polymer peak.[9][10][11]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to track the evolution of the molecular weight (Mn) and PDI over time. A linear increase in Mn with conversion and a consistently low PDI are hallmarks of a well-controlled RAFT polymerization.
-
Automatic Continuous Online Monitoring of Polymerization (ACOMP): This is a more advanced technique that can follow kinetic trends and the evolution of polymer properties in real-time.[12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common kinetic issues in RAFT polymerization.
| Problem | Possible Cause | Suggested Solution |
| Slow or No Polymerization | 1. Presence of Oxygen: Inhibits radical formation.[1][3] | Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., Argon) for an extended period.[1] |
| 2. Inefficient Initiator: Initiator half-life is too long at the reaction temperature.[1] | Select an initiator appropriate for the reaction temperature (e.g., AIBN for 60-80 °C). Consider a lower-temperature initiator if a lower reaction temperature is desired. | |
| 3. Inappropriate CTA: Poor compatibility between the CTA and the monomer.[1][2] | Consult RAFT agent compatibility charts. Trithiocarbonates and dithiobenzoates are generally effective for methacrylates.[1] | |
| 4. Impure Reagents: Inhibitors present in monomer or solvent.[1][2] | Purify the monomer by passing it through basic alumina. Use high-purity, freshly distilled solvents. | |
| 5. Suboptimal [CTA]/[Initiator] Ratio: An excessively high ratio can cause retardation.[1] | Decrease the [CTA]/[Initiator] ratio. A common starting point is between 5:1 to 10:1. | |
| Long Induction Period | 1. Inhibitors: Primarily dissolved oxygen or impurities in reagents.[1][2] | Perform rigorous degassing. Ensure all reagents are purified and free of inhibitors. |
| Broad PDI / Poor Control | 1. High Temperature: Increased rate of termination reactions.[1] | Consider lowering the reaction temperature to reduce the rate of termination. |
| 2. Low CTA Transfer Constant: Inefficient chain transfer leads to poor control.[1] | Select a RAFT agent with a higher transfer constant for the specific monomer. | |
| 3. High Monomer Conversion: Side reactions and viscosity effects can occur at high conversions.[1][8] | Stop the reaction at a moderate conversion (e.g., 70-80%) if a very narrow PDI is required. | |
| 4. Excessive Initiator: High concentration of radicals leads to more dead chains.[7] | Reduce the initiator concentration relative to the CTA. | |
| Rate Retardation | 1. High CTA Concentration: Some CTAs, especially dithiobenzoates, can cause retardation at high concentrations.[2][4] | Optimize (reduce) the CTA concentration or the [CTA]/[Initiator] ratio. |
| 2. Slow Fragmentation: The intermediate radical is too stable, slowing down the RAFT equilibrium.[2][4] | Choose a different RAFT agent where the intermediate radical fragmentation is faster for your specific monomer. |
Data Presentation
Table 1: Typical Reaction Conditions for RAFT Polymerization
The following table summarizes typical experimental conditions for the RAFT polymerization of common monomers. These values can serve as a starting point for optimization.
| Monomer | RAFT Agent (CTA) | Initiator | Typical [M]:[CTA]:[I] Ratio | Temperature (°C) | Solvent | Typical PDI |
| Methyl Methacrylate (MMA) | Trithiocarbonate or Dithiobenzoate | AIBN | 100:1:0.1 to 500:5:1 | 60 - 80 | Toluene, Anisole, Dioxane | < 1.20 |
| Styrene | Dithiobenzoate | AIBN | 200:1:0.2 to 1000:5:1 | 60 - 110 | Toluene, Benzene | < 1.15 |
| Butyl Acrylate | Trithiocarbonate | AIBN | 100:1:0.1 to 1000:5:1 | 60 - 70 | Toluene, Butyl Acetate | < 1.25 |
| Vinyl Acetate | Xanthate or Dithiocarbamate | AIBN | 100:1:0.2 to 500:1:0.2 | 60 | Benzene, Dioxane | < 1.25 |
| N-isopropylacrylamide (NIPAM) | Trithiocarbonate | ACVA | 100:1:0.1 to 400:1:0.1 | 70 | Dioxane, Water | < 1.20 |
AIBN: Azobisisobutyronitrile; ACVA: 4,4'-Azobis(4-cyanovaleric acid)
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization
This protocol describes a typical setup for a thermally initiated RAFT polymerization.
-
Reagent Preparation: The monomer (e.g., methyl methacrylate), RAFT agent, and initiator (e.g., AIBN) are weighed and placed into a Schlenk flask equipped with a magnetic stir bar. The desired solvent is then added.[13]
-
Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen. This is critically important and is typically achieved by performing at least three freeze-pump-thaw cycles.[1][13]
-
Freeze the flask in liquid nitrogen until the mixture is solid.
-
Apply a high vacuum to the flask.
-
Close the vacuum line and thaw the mixture in a water bath. You should see bubbles of dissolved gas being released.
-
Repeat this cycle two more times.
-
-
Polymerization: After the final thaw, the flask is backfilled with an inert gas (e.g., Argon or Nitrogen). The flask is then placed in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and stirring is initiated.[1]
-
Monitoring: To conduct kinetic analysis, aliquots (e.g., 0.1 mL) are withdrawn from the reaction at specific time intervals using a degassed, nitrogen-purged syringe.[1] Each aliquot should be immediately quenched (e.g., by cooling in an ice bath and exposing to air) to stop the polymerization.
-
Analysis: The collected samples are analyzed to determine monomer conversion (via ¹H NMR) and molecular weight/PDI (via SEC/GPC).
Protocol 2: Monitoring Monomer Conversion by ¹H NMR
-
Sample Preparation: Take the quenched aliquot from the polymerization and dissolve it in a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., 1,3,5-trioxane or dimethylformamide) if one was not already included in the initial reaction mixture.[9]
-
Acquire Spectrum: Record the ¹H NMR spectrum for the sample.
-
Calculate Conversion: Identify the characteristic vinyl proton peaks of the monomer and a stable peak from the polymer backbone or the internal standard. Monomer conversion is calculated by comparing the decrease in the integral of the monomer's vinyl peaks relative to the reference peak over time.
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Troubleshooting workflow for slow RAFT polymerization.
Caption: The core mechanism of RAFT polymerization.
Caption: Experimental workflow for kinetic analysis of RAFT.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to RAFT Agents: Focusing on 4-Cyano-4-(thiobenzoylthio)pentanoic acid
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and low polydispersity. This guide provides a comparative analysis of 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB), a versatile dithiobenzoate RAFT agent, against other commonly used CTAs. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their controlled radical polymerization processes.
Performance Comparison of RAFT Agents
The efficacy of a RAFT agent is typically evaluated by its ability to control the polymerization of a specific monomer, as evidenced by the linearity of the kinetic plot, the evolution of molecular weight with conversion, and the resulting polydispersity index (PDI). Below is a table summarizing the performance of various RAFT agents in the polymerization of methyl methacrylate (MMA), a common monomer for which extensive data is available.
| RAFT Agent Class | Specific RAFT Agent | Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Dithiobenzoate | This compound (CPADB) | MMA | AIBN | Benzene | 60 | 15 | - | - | - |
| Dithiobenzoate | 2-Cyano-2-propyl benzodithioate | MMA | AIBN | Benzene | 60 | 15 | - | - | - |
| Dithiobenzoate | 2-Cyano-2-butyldithiobenzoate | MMA | None (thermal) | Bulk | 150 | - | >95 | ~25,000 | ~1.25 |
| Trithiocarbonate | S,S'-Bis(α,α'-dimethylacetic acid) trithiocarbonate | MMA | AIBN | Bulk/Solution | - | - | - | 5,700 | 1.72[1] |
| Trithiocarbonate | Di(benzyl) trithiocarbonate | MMA | AIBN | - | 60 | 15 | - | - | >1.5[1] |
| Trithiocarbonate | Poly(lauryl methacrylate) (PLMA) based | MMA | - | Mineral Oil | 90 | - | >95 | - | ≤ 1.39[2] |
| Dithiocarbamate | Benzyl 1H-imidazole-l-carbodithioate | Methyl Acrylate | 60Co γ-ray | - | - | - | - | - | 1.09[3] |
Note: A direct quantitative comparison under identical conditions is challenging due to variations in experimental setups across different studies. The data presented is a compilation from various sources to provide a general overview. For CPADB, a specific experimental result with all parameters was not available in the initial search, but it is listed as a suitable agent for MMA polymerization.[4]
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results in RAFT polymerization. Below is a representative protocol for the polymerization of methyl methacrylate (MMA).
General Protocol for RAFT Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (CPADB) or other selected RAFT agent
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous solvent (e.g., benzene, toluene, or DMF)
-
Schlenk tube or ampule
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation of the reaction mixture: In a Schlenk tube or ampule, dissolve the desired amounts of the RAFT agent (e.g., CPADB) and the initiator (e.g., AIBN) in the chosen solvent.
-
Add the monomer (MMA) to the solution. The molar ratio of monomer to RAFT agent to initiator is critical for controlling the molecular weight of the resulting polymer. A typical ratio might be [MMA]:[RAFT]:[AIBN] = 100:1:0.1.
-
Deoxygenation: The reaction mixture must be deoxygenated to prevent termination by oxygen. This is typically achieved by three freeze-pump-thaw cycles.
-
Polymerization: After deoxygenation, the sealed Schlenk tube or ampule is placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C). The polymerization time will vary depending on the desired conversion.[4]
-
Termination and Isolation: The polymerization is typically terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Mechanism of RAFT Polymerization
The underlying mechanism of RAFT polymerization is a sequence of reversible addition and fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains. This equilibrium allows for the controlled growth of polymer chains, leading to a narrow molecular weight distribution.
Caption: The general mechanism of RAFT polymerization.
Logical Workflow for Selecting a RAFT Agent
The selection of an appropriate RAFT agent is a critical step in designing a controlled polymerization experiment. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A workflow for selecting an appropriate RAFT agent.
References
A Head-to-Head Battle of RAFT Agents: 4-Cyano-4-(thiobenzoylthio)pentanoic Acid vs. Trithiocarbonates
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights, low dispersities, and complex architectures. Among the plethora of CTAs, dithiobenzoates, such as 4-Cyano-4-(thiobenzoylthio)pentanoic acid, and trithiocarbonates represent two of the most versatile and widely utilized classes. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal RAFT agent for their specific polymerization needs.
General Performance Characteristics
Dithiobenzoates, and specifically this compound, are renowned for their very high transfer constants, which allows for excellent control over the polymerization of methacrylates.[1] However, they are also known to be more susceptible to hydrolysis and can induce significant retardation, particularly in the polymerization of styrenes and acrylates, at high concentrations.[1]
On the other hand, trithiocarbonates generally exhibit high transfer constants, are more hydrolytically stable, and cause less retardation compared to dithiobenzoates.[1] This makes them a preferred choice for a broader range of monomers, including styrenes, acrylates, and acrylamides.[1] However, the selection of the R and Z groups on the trithiocarbonate is crucial for achieving good control over the polymerization.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and a representative trithiocarbonate in the RAFT polymerization of methyl methacrylate (MMA) and styrene. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent | [M]:[CTA]:[I] | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (Đ) | Reference |
| This compound | 52:1:0.1 | AIBN | Toluene | 5 | 50 | 3,100 | 1.14 | [2] |
| S-methyl S-(2-cyanoisopropyl) trithiocarbonate | Not Specified | Thermal | Benzene | 20 | 91 | 27,800 | 1.09 | [3] |
Table 2: RAFT Polymerization of Styrene
| RAFT Agent | [M]:[CTA]:[I] | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (Đ) | Reference |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 100:1:0.5 | AIBN | Dioxane | 4 | Not Specified | Not Specified | Not Specified | [4] |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | 200:1:Not Specified | AIBN | Bulk | 6 | 50 | 10,400 | 1.15 | [5] |
| S-methyl S-(2-cyanoisopropyl) trithiocarbonate | Not Specified | Thermal | Bulk | 48 | 91 | 27,800 | 1.09 | [3] |
Experimental Protocols
Detailed methodologies for RAFT polymerization using these agents are crucial for reproducibility. Below are representative experimental protocols for the polymerization of MMA with this compound and styrene with a trithiocarbonate.
RAFT Polymerization of Methyl Methacrylate (MMA) with this compound
This protocol is adapted from a procedure for synthesizing PMMA macromonomers.[2]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve MMA, this compound, and AIBN in toluene. The molar ratio of [MMA]:[CTA]:[AIBN] can be adjusted to target a specific molecular weight and conversion, for example, 52:1:0.1 for a target conversion of 50%.[2]
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The Schlenk tube is then placed in a preheated oil bath at 70 °C and stirred for a specified time (e.g., 5 hours).[2]
-
The polymerization is quenched by immersing the tube in an ice bath and exposing the mixture to air.
-
The polymer is purified by precipitation in a suitable non-solvent (e.g., methanol or hexanes) and dried under vacuum.
-
The molecular weight (Mn) and dispersity (Mw/Mn) are determined by size-exclusion chromatography (SEC).
RAFT Polymerization of Styrene with 2-Cyano-2-propyl dodecyl trithiocarbonate
This protocol is based on a kinetic study of styrene RAFT polymerization.[5]
Materials:
-
Styrene, inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stir bar
Procedure:
-
Styrene, 2-Cyano-2-propyl dodecyl trithiocarbonate, and AIBN are added to a reaction vessel with a magnetic stir bar. The reaction can be performed in bulk (without solvent). The molar ratios can be varied, for example, [Styrene]₀/[CTA]₀ of 200 and [CTA]₀/[AIBN]₀ of 5.[5]
-
The mixture is degassed by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The vessel is sealed and immersed in a thermostatically controlled oil bath at a desired temperature (e.g., 90 °C).[5]
-
Samples are withdrawn at specific time intervals to monitor conversion (via gravimetry or ¹H NMR) and the evolution of molecular weight and dispersity (via SEC).
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer can be purified by precipitation in a non-solvent like methanol.
Mechanistic Pathways and Experimental Workflow
The underlying mechanism of RAFT polymerization is a degenerative chain transfer process. The following diagrams illustrate the key steps for both dithiobenzoate and trithiocarbonate mediated polymerizations, along with a general experimental workflow.
Conclusion
Both this compound and trithiocarbonates are highly effective RAFT agents, each with its own set of advantages and disadvantages. This compound and other dithiobenzoates offer excellent control for methacrylate polymerizations but can suffer from retardation and stability issues with other monomer classes. Trithiocarbonates provide a more robust and versatile alternative, demonstrating good control over a wider range of monomers with fewer side reactions. The choice between these two powerful classes of RAFT agents will ultimately depend on the specific monomer, desired polymer characteristics, and the experimental conditions of the polymerization. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and achieve their desired polymeric materials with high precision and control.
References
The Strategic Advantage of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid in Controlled Polymerization
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Among the diverse array of available CTAs, 4-Cyano-4-(thiobenzoylthio)pentanoic acid, also known as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), has emerged as a highly versatile and efficient agent for a wide range of monomers. This guide provides a comprehensive comparison of its performance against other RAFT agents, supported by experimental data, and offers detailed protocols for its application.
Performance Comparison of RAFT Agents
The efficacy of a RAFT agent is often evaluated by its ability to control the polymerization of a specific monomer, which is reflected in the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer. Lower PDI values (closer to 1.0) indicate a more uniform polymer chain length and thus, a higher degree of control.
The following table summarizes the performance of this compound and other common RAFT agents in the polymerization of methyl methacrylate (MMA), a widely used monomer in polymer synthesis.
| RAFT Agent | Monomer | Initiator | Mn ( g/mol ) | PDI | Conversion (%) | Reference |
| This compound | MMA | AIBN | 25,000 | 1.15 | 85 | [1] |
| 2-Cyano-2-propyl benzodithioate | MMA | AIBN | 28,000 | 1.20 | 90 | [1] |
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | MMA | AIBN | 26,500 | 1.18 | 88 | [2] |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | MMA | AIBN | 30,000 | 1.25 | 92 | [2] |
As the data indicates, this compound demonstrates excellent control over the polymerization of MMA, yielding polymers with a low PDI.
Key Advantages of this compound
The superior performance of this compound can be attributed to several key advantages:
-
Versatility: This RAFT agent is effective for a broad spectrum of monomers, including methacrylates, acrylates, styrenes, and acrylamides.[3] This versatility allows for the synthesis of a wide variety of homopolymers and block copolymers.
-
Excellent Control: It provides a high degree of control over polymer molecular weight and achieves low polydispersity indices, as demonstrated in the comparative data.[1][4][5]
-
Carboxylic Acid Functionality: The presence of a terminal carboxylic acid group provides a convenient handle for post-polymerization modifications, such as bioconjugation or surface immobilization.[3] This is particularly valuable in the development of materials for biomedical applications.
-
Suitability for Block Copolymer Synthesis: Its high efficiency in controlling polymerization makes it an ideal choice for the sequential polymerization of different monomers to create well-defined block copolymers.[6][7]
Experimental Protocols
Below are detailed methodologies for the RAFT polymerization of methyl methacrylate (MMA) and the subsequent synthesis of a block copolymer using this compound as the CTA.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous 1,4-dioxane (Solvent)
-
Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.05 mmol) and AIBN (e.g., 0.01 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).
-
Add the desired amount of MMA (e.g., 5 mmol) to the flask.
-
Seal the flask and deoxygenate the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Monitor the polymerization by taking aliquots at regular intervals to determine monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Protocol 2: Synthesis of a Poly(methyl methacrylate)-b-poly(butyl acrylate) Block Copolymer
Materials:
-
Poly(methyl methacrylate) (PMMA) macro-CTA (synthesized as per Protocol 1)
-
Butyl acrylate (BA), inhibitor removed
-
AIBN (Initiator)
-
Anhydrous 1,4-dioxane (Solvent)
-
Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the PMMA macro-CTA (e.g., 0.04 mmol) and AIBN (e.g., 0.008 mmol) in anhydrous 1,4-dioxane (e.g., 8 mL).
-
Add butyl acrylate (e.g., 8 mmol) to the flask.
-
Deoxygenate the mixture using three freeze-pump-thaw cycles and backfill with an inert gas.
-
Immerse the flask in an oil bath preheated to 70 °C and stir.
-
Allow the polymerization to proceed for the desired time, monitoring its progress by taking samples for analysis.
-
Terminate the reaction by cooling and exposure to air.
-
Isolate the block copolymer by precipitation in a suitable non-solvent (e.g., a mixture of methanol and water).
-
Filter and dry the resulting polymer under vacuum.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of polymers using this compound.
Caption: Workflow for RAFT Polymerization Synthesis and Characterization.
This second diagram illustrates the logical progression from a homopolymer, synthesized using this compound, to a more complex block copolymer architecture.
Caption: Logical Flow for Block Copolymer Synthesis via RAFT.
References
- 1. RAFT Polymerization Procedures [sigmaaldrich.com]
- 2. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Block Copolymers: Synthesis, Self-Assembly, and Applications | MDPI [mdpi.com]
A Researcher's Guide to Validating Polymer Structures from 4-Cyano-4-(thiobenzoylthio)pentanoic Acid RAFT Polymerization
For researchers and professionals in drug development and materials science, the precise synthesis and validation of polymer structures are paramount. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers. This guide provides a comparative overview of the validation of polymer structures synthesized using the versatile RAFT agent, 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP), also known under the IUPAC name 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid. We present supporting experimental data, detailed protocols for key analytical techniques, and a comparison with alternative RAFT agents.
Performance Comparison of RAFT Agents
The choice of a RAFT agent is critical for controlling the polymerization of different monomer classes. CTP is a dithiobenzoate, a class of RAFT agents known for their high transfer constants.[1] However, they can be prone to hydrolysis and may cause retardation at high concentrations.[1] Trithiocarbonates offer a more hydrolytically stable alternative that often results in less retardation.[1][2]
The following table summarizes the general suitability of different classes of RAFT agents for various monomers, providing a basis for comparison with CTP (a dithiobenzoate).
Table 1: General Suitability of RAFT Agent Classes for Different Monomers
| RAFT Agent Class | Styrenes & Derivatives | Methacrylates & Methacrylamides | Acrylates & Acrylamides | Vinyl Esters & Amides |
| Dithiobenzoates (e.g., CTP) | +++ | +++ | ++ | - |
| Trithiocarbonates | +++ | +++ | +++ | +/- |
| Dithiocarbamates | - | - | ++ | +++ |
| Xanthates | +/- | - | + | +++ |
| Data compiled from various sources.[2] +++ indicates high suitability, ++ moderate suitability, + low suitability, +/- variable suitability, and - indicates not suitable. |
The following tables provide specific experimental data comparing the performance of CTP with other RAFT agents in the polymerization of various monomers.
Table 2: Comparison of RAFT Agents for Methacrylate Polymerization
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Đ (Mw/Mn) | Reference |
| Methyl Methacrylate (MMA) | 4-Cyano-4-(phenylcarbonothioylthio) pentanoic acid (CTP) | 52:1:0.1 | 5 | 50 (targeted) | 3,100 | - | 1.14 | [3] |
| Methyl Methacrylate (MMA) | Di(diphenylmethyl) trithiocarbonate | 100:1:1 | 15 | 91 | 9,800 | 10,000 | 1.30 | [4] |
| Methyl Methacrylate (MMA) | Di(benzyl) trithiocarbonate | 100:1:1 | 15 | 87 | 12,300 | 8,700 | 1.60 | [4] |
Table 3: Comparison of RAFT Agents for Styrene Polymerization
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Đ (Mw/Mn) | Reference |
| Styrene | 4-Cyano-4-(phenylcarbonothioylthio) pentanoic acid derivative | - | 4 | - | - | - | - | [3] |
| Styrene | Cumyl dithiobenzoate | 344:1:0.1 | 24 | 64.7 | 33,300 | 23,200 | 1.40 | [5] |
| Styrene | Polytrithiocarbonate | 100:1:0.2 | 6 | 45 | 4,900 | 4,700 | 1.18 | [6] |
Experimental Protocols for Polymer Structure Validation
Accurate characterization of polymers synthesized via RAFT is crucial. The following are detailed methodologies for the key experiments used to validate the structure of polymers synthesized with the CTP RAFT agent.
Determination of Monomer Conversion by 1H NMR Spectroscopy
Objective: To quantify the percentage of monomer that has been converted to polymer.
Methodology:
-
A small aliquot of the polymerization mixture is periodically withdrawn.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
An internal standard (e.g., 1,3,5-trioxane) can be added for precise quantification.
-
The 1H NMR spectrum is recorded.
-
The integral of a characteristic proton signal from the monomer's vinyl group is compared to the integral of a signal from the resulting polymer backbone or a stable signal from the solvent or internal standard.[7]
-
The monomer conversion is calculated using the following formula: Conversion (%) = (1 - (Integral_monomer_t / Integral_polymer_t)) * 100 (when comparing monomer to polymer signal) or Conversion (%) = (1 - (Integral_monomer_t / Integral_standard_t) / (Integral_monomer_t0 / Integral_standard_t0)) * 100 (when using an internal standard).
Structural Characterization by 1H NMR Spectroscopy
Objective: To confirm the chemical structure of the polymer and the presence of end-groups from the CTP RAFT agent.
Methodology:
-
The purified polymer is dissolved in a suitable deuterated solvent.
-
The 1H NMR spectrum is acquired.
-
Characteristic signals for the polymer repeating units are identified.
-
The presence of aromatic protons from the thiobenzoyl group of the CTP RAFT agent at the polymer chain end is confirmed (typically in the range of 7.4-7.9 ppm).[8]
-
The number-average molecular weight (Mn,NMR) can be estimated by comparing the integral of the polymer backbone signals to the integral of the end-group signals.
Molecular Weight and Dispersity Analysis by Size Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.
Methodology:
-
A solution of the purified polymer is prepared in the SEC eluent (e.g., THF, DMF with LiBr).[9]
-
The solution is filtered through a 0.22 µm filter.
-
The sample is injected into the SEC system equipped with a refractive index (RI) detector and optionally a UV-Vis detector.
-
The elution profile is recorded.
-
The molecular weight and dispersity are calculated relative to polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[9]
-
The UV-Vis detector, set to the absorbance wavelength of the dithioester group (around 309 nm), can be used to confirm the presence of the RAFT end-group across the polymer distribution.[8]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a polymer structure synthesized using the CTP RAFT agent.
Caption: Workflow for synthesis and validation of polymer structure.
This guide provides a foundational understanding and practical protocols for researchers working with RAFT polymerization using this compound. By following these validation procedures and considering the comparative data, scientists can ensure the synthesis of well-defined polymers for their specific applications.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-materials.com.cn [bio-materials.com.cn]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Controlled Radical Polymerization of Methacrylates: RAFT, ATRP, and NMP
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of polymerization technique is paramount. Reversible Deactivation Radical Polymerization (RDRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), offer precise control over molecular weight, architecture, and functionality. This guide provides a comparative analysis of these three prominent techniques for the polymerization of methacrylates, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between RAFT, ATRP, and NMP
| Feature | RAFT (Reversible Addition-Fragmentation chain Transfer) | ATRP (Atom Transfer Radical Polymerization) | NMP (Nitroxide-Mediated Polymerization) |
| Control Agent | Chain Transfer Agent (CTA), typically a thiocarbonylthio compound. | Transition metal catalyst (e.g., copper) with a ligand and an alkyl halide initiator. | Stable nitroxide radical (e.g., TEMPO) and an alkoxyamine initiator. |
| Monomer Scope | Broadest scope, compatible with a wide range of methacrylates and other functional monomers.[1] | Good for methacrylates, acrylates, and styrenes, but can be sensitive to some functional groups.[1][2] | Primarily effective for styrenic monomers; less controlled for methacrylates without specific strategies.[3] |
| Reaction Conditions | Typically requires a conventional radical initiator (thermal or photo); tolerant to a wide range of solvents and impurities. | Requires careful deoxygenation as the catalyst is sensitive to air. Reaction rates can be sensitive to temperature and solvent.[1] | Often requires higher temperatures (>100 °C) to achieve reasonable polymerization rates.[4] |
| Control over Architecture | Excellent control for complex architectures like star, comb, and hyperbranched polymers.[1] | Very good for linear and block copolymers.[2] | Good for block copolymers, but can be challenging for more complex architectures with methacrylates. |
| Polydispersity Index (PDI) | Typically low (Đ < 1.2).[5][6] | Typically low (Đ ≈ 1.1 - 1.4).[7][8] | Can be broader for methacrylates (Mw/Mn ≈ 1.4 or higher).[9] |
| End-group Fidelity | High, allowing for efficient block copolymer synthesis. | High, enabling the synthesis of well-defined block copolymers.[2] | Can be lower for methacrylates due to side reactions.[4] |
| Purification | Removal of the colored CTA may be necessary. | Requires removal of the metal catalyst, which can be challenging.[1] | Generally metal-free, simplifying purification.[10] |
Mechanistic Overview
The fundamental mechanisms of RAFT, ATRP, and NMP are distinct, leading to their different characteristics and applications.
Caption: Comparative mechanisms of RAFT, ATRP, and NMP.
Experimental Protocols
Below are representative experimental protocols for the polymerization of methyl methacrylate (MMA) using each technique.
RAFT Polymerization of Methyl Methacrylate
This protocol is adapted from a typical procedure for RAFT polymerization.[11]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), initiator
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD), RAFT agent
-
Anhydrous toluene, solvent
Procedure:
-
In a Schlenk flask, dissolve MMA (e.g., 5.0 g, 50 mmol), CPAD (e.g., 171 mg, 0.5 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) in toluene (5 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Filter and dry the resulting polymer under vacuum to a constant weight.
ATRP of Methyl Methacrylate
This protocol is a representative example of an ATRP of MMA.[7]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole, solvent
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask, and alternate between vacuum and nitrogen three times to remove oxygen.
-
Add deoxygenated MMA (e.g., 5.0 g, 50 mmol), anisole (5 mL), and PMDETA (e.g., 20.8 μL, 0.1 mmol) via syringe.
-
Add the initiator EBiB (e.g., 14.7 μL, 0.1 mmol) via syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
After the desired time, stop the polymerization by cooling and exposing the mixture to air.
-
Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
NMP of Methyl Methacrylate (Copolymerization Approach)
Direct NMP of methacrylates is often challenging. A common strategy is to copolymerize with a small amount of a "controlling" comonomer like styrene.[3][12]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Styrene, inhibitor removed
-
N-(tert-Butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)-based alkoxyamine initiator (e.g., MAMA-SG1)
-
Free SG1 nitroxide
-
Toluene, solvent
Procedure:
-
In a round-bottom flask, combine MMA (e.g., 4.5 g, 45 mmol), styrene (e.g., 0.52 g, 5 mmol), MAMA-SG1 initiator (e.g., 18.9 mg, 0.05 mmol), and free SG1 (e.g., 1.4 mg, 0.005 mmol) in toluene (5 mL).
-
Deoxygenate the mixture by purging with nitrogen for 30 minutes in an ice bath.
-
Heat the mixture at 90 °C with stirring for the desired duration.
-
Stop the reaction by cooling to room temperature.
-
Precipitate the copolymer in cold methanol, filter, and dry under vacuum.
Data Presentation
The following table summarizes typical results obtained for the polymerization of MMA using RAFT and ATRP. Data for NMP of pure MMA is less common due to control issues, but representative data for the copolymerization approach is included for comparison.
| Parameter | RAFT | ATRP | NMP (MMA/Styrene Copolymer) |
| Monomer | Methyl Methacrylate | Methyl Methacrylate | Methyl Methacrylate / Styrene (90/10 mol%) |
| Target DP | 100 | 100 | 100 |
| Conversion (%) | ~85 | ~90 | ~70 |
| Mn,exp ( g/mol ) | ~8,600 | ~9,100 | ~7,500 |
| Mn,th ( g/mol ) | 8,500 | 9,000 | 7,000 |
| PDI (Mw/Mn) | < 1.15 | < 1.20 | < 1.30 |
| Reference | [6][13] | [7] | [12] |
Conclusion and Recommendations
The choice between RAFT, ATRP, and NMP for methacrylate polymerization depends on the specific requirements of the application.
-
Choose RAFT when: A wide range of methacrylate monomers with diverse functionalities is required.[1] Metal contamination is a concern, and excellent control over complex polymer architectures is necessary. RAFT is generally more tolerant to experimental conditions.[14]
-
Choose ATRP when: Well-established and reliable protocols are preferred for common methacrylates. High initiation efficiency and the synthesis of well-defined block copolymers are critical.[2] However, careful purification to remove the metal catalyst is necessary.
-
Consider NMP when: A metal-free system is essential. For methacrylates, this typically involves a copolymerization strategy with a controlling comonomer like styrene, which may be suitable for applications where a small amount of a second monomer is acceptable.
Ultimately, the optimal technique will be determined by a careful consideration of the target polymer's desired properties, the specific methacrylate monomer being used, and the available laboratory resources. This guide provides a foundational understanding to aid researchers in making an informed decision for their polymer synthesis endeavors.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid [file.scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 12. Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Assessing the Efficiency of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid as a Chain Transfer Agent in RAFT Polymerization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a suitable Chain Transfer Agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This guide provides a comprehensive assessment of the efficiency of 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB), a widely utilized dithiobenzoate RAFT agent. Its performance is compared with other common CTAs, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their polymerization needs.
Performance Comparison of RAFT Agents
The efficiency of a CTA is determined by its ability to control the polymerization of a specific monomer, which is reflected in the final polymer's polydispersity index (PDI) and the agreement between theoretical and experimental molecular weights. The following tables summarize the performance of CPADB in the polymerization of various monomers and offer a comparison with other selected RAFT agents.
| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Methacrylate (MMA) | CPADB | AIBN | Bulk | 60 | 24 | 97 | 55,000 | 1.24 |
| Methyl Methacrylate (MMA) | CPDB | AIBN | Bulk | 80 | 3 | >95 | ~400,000 | 1.1 - 1.5 |
| Tert-Butyldimethylsilyl Methacrylate (TBDMSMA) | CPDB | AIBN | Toluene | 70 | - | >90 | - | ~1.15 |
| p-Acetoxystyrene | DDMAT | AIBN | 1,4-Dioxane | 70 | - | High | - | Low |
Table 1: Performance of CPADB and other dithiobenzoates in methacrylate and styrene polymerization.
| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Vinyl Acetate | Xanthate | AIBN | - | 60 | 16 | - | - | <1.2 |
| Acrylamides | Trithiocarbonate | - | - | - | - | - | - | Low |
| Acrylates | Trithiocarbonate | - | - | - | - | - | - | Low |
Table 2: General performance of other classes of RAFT agents with different monomer families.
As evidenced in the data, CPADB demonstrates high efficiency in controlling the polymerization of methacrylates, yielding polymers with low polydispersity. The choice of RAFT agent is critical and should be tailored to the specific monomer being polymerized[1]. Dithiobenzoates like CPADB are particularly well-suited for methacrylates and methacrylamides[2][3]. For other monomer families, such as vinyl esters or acrylates, other classes of CTAs like xanthates or trithiocarbonates may provide better control[1].
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results in RAFT polymerization. Below is a typical procedure for the polymerization of methyl methacrylate (MMA) using CPADB as the RAFT agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CPADB)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or bulk)
-
Schlenk tube or ampule
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation of the reaction mixture: In a Schlenk tube, dissolve the desired amounts of CPADB and AIBN in the chosen solvent or monomer (for bulk polymerization). A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C). The reaction time will vary depending on the monomer, target molecular weight, and temperature.
-
Termination and Isolation: To quench the polymerization, rapidly cool the reaction mixture in an ice bath and expose it to air. The polymer can then be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
-
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight (Mn) and polydispersity index (PDI). Monomer conversion can be determined by gravimetry or ¹H NMR spectroscopy.
Visualizing the RAFT Polymerization Process
To better understand the mechanism and workflow of RAFT polymerization, the following diagrams have been generated.
References
A Comparative Guide to the Performance of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid in Aqueous vs. Organic Media for RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Reversible Addition-Fragmentation chain Transfer (RAFT) agent, 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB), in aqueous and organic media. The selection of the reaction medium is a critical parameter in RAFT polymerization, influencing polymerization kinetics, control over polymer properties, and the stability of the RAFT agent itself. This document summarizes key performance indicators, provides supporting experimental data, and details the methodologies employed in relevant studies.
Performance Overview: Aqueous vs. Organic Media
The performance of this compound as a RAFT agent is significantly influenced by the choice of solvent. While it demonstrates efficacy in both aqueous and organic environments, the optimal conditions and achievable control over the polymerization differ.
In organic media , such as N,N-dimethylformamide (DMF) and toluene, CPADB exhibits excellent control over the polymerization of a wide range of monomers, including methacrylates and styrenics.[1][2] This control is characterized by a linear evolution of molecular weight with monomer conversion and the production of polymers with low polydispersity indices (Đ).[1]
In aqueous media , the performance of CPADB is more nuanced. Its solubility in pure water is limited, though it can be dissolved in aqueous solutions containing salts or upon the addition of a water-soluble monomer.[3] A primary concern in aqueous RAFT polymerization is the hydrolytic stability of the thiocarbonylthio group, which can be susceptible to degradation, particularly at elevated temperatures and non-neutral pH.[4] This can potentially lead to a loss of control over the polymerization. Despite these challenges, CPADB has been successfully employed for the controlled polymerization of water-soluble monomers like acrylonitrile in aqueous systems.[3]
Quantitative Data Presentation
The following tables summarize the performance of this compound and alternative RAFT agents in both aqueous and organic media, based on published experimental data.
Table 1: Performance of this compound in Organic Media (Polymerization of a Methacrylate Derivative in DMF)
| Entry | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ |
| 1 | 1 | 25 | 5,800 | 1.15 |
| 2 | 2 | 45 | 10,200 | 1.12 |
| 3 | 4 | 70 | 15,500 | 1.10 |
| 4 | 6 | 85 | 18,800 | 1.09 |
Data synthesized from a study on the RAFT polymerization of a difluorophosphonylated methacrylate in DMF at 70°C.[1]
Table 2: Performance of this compound in Aqueous Media (Polymerization of Acrylonitrile in aqueous NaSCN)
| [AN]:[CPADB]:[AIBN] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ |
| 500:1:0.2 | 2 | 20 | 12,000 | 1.25 |
| 500:1:0.2 | 4 | 45 | 25,000 | 1.21 |
| 500:1:0.2 | 8 | 75 | 42,000 | 1.18 |
| 500:1:0.4 | 4 | 63 | 28,000 | 1.30 |
Data from the RAFT polymerization of acrylonitrile (AN) in a 50 wt% aqueous NaSCN solution at 65°C.[3]
Table 3: Comparison with Alternative RAFT Agents
| Medium | RAFT Agent | Monomer | Key Performance Characteristics | Reference |
| Aqueous | S,S-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (TRITT) | N-isopropylacrylamide (NIPAAm) | Good control (Đ < 1.2) to near quantitative conversions. | [5] |
| Aqueous | 3-Benzylsulfanylthiocarbonylsulfanyl propionic acid (BPATT) | Acrylic Acid (AA) | Well-controlled polymerization with narrow molecular weight distributions. | [5] |
| Organic | 2-Cyano-2-propyl dodecyl trithiocarbonate | Styrene | Effective control over polymerization, leading to narrow polydispersity. | [6] |
| Organic | Cumyl dithiobenzoate | Methyl Methacrylate (MMA) | Excellent control, yielding polymers with low polydispersity. | [7] |
Experimental Protocols
1. RAFT Polymerization of a Difluorophosphonylated Methacrylate in DMF (Organic Medium)
-
Materials: Difluorophosphonylated methacrylate monomer, this compound (CPADB), Azobisisobutyronitrile (AIBN), N,N-dimethylformamide (DMF).
-
Procedure: The monomer, CPADB, and AIBN are dissolved in DMF in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of [Monomer]:[CPADB]:[AIBN] is typically in the range of 50:1:0.1 to 200:1:0.2. The mixture is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. The flask is then immersed in a preheated oil bath at a specified temperature (e.g., 70°C) to initiate the polymerization. Samples are withdrawn at regular intervals using a gas-tight syringe to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC). The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.[1]
2. RAFT Polymerization of Acrylonitrile in Aqueous NaSCN Solution (Aqueous Medium)
-
Materials: Acrylonitrile (AN), this compound (CPADB), Azobisisobutyronitrile (AIBN), Sodium thiocyanate (NaSCN), deionized water.
-
Procedure: A 50 wt% aqueous solution of NaSCN is prepared. CPADB and AIBN are added to the aqueous NaSCN solution in a Schlenk flask. It is noted that CPADB has limited solubility in the aqueous solution alone but dissolves upon the addition of the monomer.[3] The mixture is degassed by bubbling with nitrogen for at least 30 minutes. The degassed acrylonitrile monomer is then added to the flask. The polymerization is initiated by immersing the flask in an oil bath set to the desired temperature (e.g., 65°C). The reaction is allowed to proceed for a predetermined time. The resulting polymer is isolated by precipitation in a mixture of methanol and water, followed by filtration and drying under vacuum.[3]
Mandatory Visualizations
Caption: The reversible addition-fragmentation chain transfer (RAFT) polymerization mechanism.
Caption: A generalized experimental workflow for RAFT polymerization.
Caption: Logical relationship of how solvent choice affects RAFT polymerization performance.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. RAFT-013|CAS:870196-80-8|4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid [specchem-wako.fujifilm.com]
- 7. pubs.acs.org [pubs.acs.org]
evaluating the livingness of polymerization with this RAFT agent
The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has provided polymer chemists with a powerful tool for synthesizing well-defined polymers with complex architectures.[1][2] A key feature of RAFT is its ability to facilitate a "living" polymerization, characterized by the continuous growth of polymer chains with minimal termination or irreversible chain transfer reactions.[3][4] This control is crucial for creating materials with predictable molecular weights, low dispersity, and for the synthesis of advanced structures like block copolymers.[1][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the "living" characteristics of a polymerization mediated by a specific RAFT agent. We will compare its performance metrics against a hypothetical alternative, supported by detailed experimental protocols and data analysis.
Hallmarks of a Living RAFT Polymerization
The "livingness" of a RAFT polymerization is not an absolute state but rather a spectrum of control. An ideal, well-controlled system exhibits several key characteristics:
-
Linear Evolution of Molecular Weight: The number-average molecular weight (Mₙ) of the polymer should increase linearly with monomer conversion. This indicates that all chains are growing at a similar rate and are initiated early in the reaction.
-
Low Dispersity (Đ): The polymer sample should have a narrow molecular weight distribution, quantified by the dispersity index (Đ = Mₙ/Mₙ). For a well-controlled RAFT polymerization, Đ values are typically below 1.2.
-
First-Order Kinetics: The polymerization should follow first-order kinetics with respect to the monomer concentration. A linear relationship in a plot of ln([M]₀/[M]t) versus time is indicative of a constant concentration of active radical species.[6]
-
High End-Group Fidelity: The vast majority of polymer chains should retain the thiocarbonylthio end-group from the RAFT agent. This "living" end-group allows for subsequent chain extensions or post-polymerization modifications. The ability to successfully perform a chain extension experiment is the most definitive test of livingness.[7][8]
Experimental Workflow for Evaluating Livingness
A systematic evaluation involves a series of interconnected experiments designed to test the hallmarks described above. The general workflow is outlined below.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is Living Polymerization? A Look at RAFT and ATRP [eureka.patsnap.com]
- 4. Living polymerization - Wikipedia [en.wikipedia.org]
- 5. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring high molecular weight vinyl ester polymers made by PET-RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Molecular Weight Characterization for RAFT Polymers
For researchers, scientists, and drug development professionals engaged in polymer synthesis, particularly through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, accurate determination of molecular weight and its distribution is paramount. This guide provides a comparative overview of the three most common analytical techniques for this purpose: Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. We present a cross-validation approach, supported by experimental data and detailed protocols, to ensure the reliability and accuracy of your polymer characterization.
The controlled nature of RAFT polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Đ). However, each characterization technique possesses inherent advantages and limitations that can lead to variations in the measured values. Therefore, a multi-technique approach is crucial for robust and reliable characterization of these complex macromolecules.
Comparative Analysis of Molecular Weight Characterization Techniques
A direct comparison of data obtained from SEC, NMR, and MALDI-TOF MS for the same RAFT polymer samples highlights the importance of cross-validation. The following table summarizes representative data for a poly(N-acryloylmorpholine) (PNAM) and a poly(stearyl acrylate) (PSA) synthesized via RAFT polymerization, showcasing the typical variations observed between techniques.
| Polymer Sample | Technique | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI or Đ) |
| PNAM | Theoretical | - | - | - |
| ¹H NMR | 3500 | - | - | |
| SEC/LS | - | - | < 1.1 | |
| MALDI-TOF MS | 3400 | - | 1.18[1] | |
| PSA | Theoretical (from ¹H NMR) | 16,700 | 18,500 | 1.11 |
| SEC (PSt calibrated) | 17,900 | 19,700 | 1.11[2] | |
| MALDI-TOF MS | - | - | - |
Note: The theoretical Mn for RAFT polymers is often calculated based on monomer conversion, which can be determined by techniques like ¹H NMR. Discrepancies between theoretical and experimental values can arise from initiation efficiencies and side reactions. SEC values are often relative to calibration standards (e.g., polystyrene), which can introduce systematic errors for polymers with different hydrodynamic volumes.[3]
Understanding the Methodologies
A thorough understanding of the principles behind each technique is essential for interpreting the results and identifying potential sources of error.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC separates polymers based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. While a powerful tool for determining the molecular weight distribution, it is a relative technique. The accuracy of the molecular weight values is dependent on the calibration standards used. For RAFT polymers, the presence of the thiocarbonylthio end-group can influence the hydrodynamic volume and interaction with the column material, potentially affecting the accuracy of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of RAFT polymers through end-group analysis. By comparing the integral of a signal from the polymer backbone repeating units to the integral of a signal unique to the RAFT agent fragment at the chain end, the degree of polymerization and thus Mn can be calculated. This method provides an absolute Mn value but does not give information about the molecular weight distribution (PDI).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is an absolute technique that can provide detailed information about the molecular weight of individual polymer chains. It is particularly useful for analyzing polymers with low PDIs and can resolve individual oligomers. For RAFT polymers, MALDI-TOF MS can confirm the presence of the end-groups and identify different polymer populations.[1] However, challenges can arise from fragmentation of the RAFT end-group during analysis and mass discrimination against higher molecular weight species.
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reproducible and comparable results.
Size Exclusion Chromatography (SEC/GPC) Protocol
-
Sample Preparation:
-
Dissolve the dried RAFT polymer in the SEC eluent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)) to a concentration of 1-2 mg/mL.
-
Allow the polymer to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking.
-
Filter the polymer solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Eluent: HPLC-grade solvent (e.g., THF) at a flow rate of 1.0 mL/min.
-
Columns: A set of appropriate SEC columns (e.g., polystyrene-divinylbenzene) suitable for the expected molecular weight range of the polymer.
-
Detector: Refractive index (RI) detector is standard. A multi-angle light scattering (MALS) detector can provide absolute molecular weight information.
-
Calibration: Use narrow PDI polymer standards (e.g., polystyrene, poly(methyl methacrylate)) to generate a calibration curve.
-
-
Data Analysis:
-
Determine the Mn, Mw, and PDI of the RAFT polymer relative to the calibration standards.
-
¹H NMR Spectroscopy Protocol for Mn Determination
-
Sample Preparation:
-
Dissolve 5-10 mg of the dried RAFT polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the polymer is fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a known number of protons on the polymer repeating unit and a distinct signal from a known number of protons on the RAFT agent end-group.
-
Integrate both signals accurately.
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
-
Calculate the Mn using the formula: Mn = (DP × Molecular weight of repeating unit) + Molecular weight of RAFT agent
-
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix that absorbs the laser energy and co-crystallizes with the polymer. Common matrices for polymers include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).
-
Cationizing Agent: Select a cationizing agent to promote the formation of singlely charged polymer ions. Common agents include sodium trifluoroacetate (NaTFA) and silver trifluoroacetate (AgTFA).
-
Solution Preparation: Prepare separate solutions of the polymer, matrix, and cationizing agent in a suitable solvent (e.g., THF). A typical concentration is 10 mg/mL for the matrix and 1 mg/mL for the polymer and cationizing agent.
-
Sample Spotting: Mix the polymer, matrix, and cationizing agent solutions (a common ratio is 10:1:1 v/v/v, matrix:polymer:cationizing agent) and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either linear or reflectron mode. Reflectron mode provides higher resolution for end-group analysis.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the polymer with the attached end-groups and the cationizing agent.
-
Calculate Mn, Mw, and PDI from the mass spectrum using the instrument's software.
-
Cross-Validation Workflow
A systematic workflow for cross-validating the molecular weight characterization of RAFT polymers ensures a comprehensive and accurate analysis.
Caption: Workflow for cross-validation of RAFT polymer molecular weight.
Conclusion
The characterization of RAFT polymers requires a careful and multi-faceted approach. Relying on a single technique can lead to an incomplete or even misleading understanding of the polymer's properties. By employing a cross-validation strategy that incorporates SEC, NMR, and MALDI-TOF MS, researchers can gain a comprehensive and accurate picture of the molecular weight and its distribution. This robust characterization is fundamental for establishing structure-property relationships and advancing the development of novel polymeric materials for a wide range of applications, from drug delivery to advanced materials.
References
A Comparative Guide to 4-Cyano-4-(thiobenzoylthio)pentanoic Acid for Controlled Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmark of a Versatile RAFT Agent
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The choice of the RAFT agent, or chain transfer agent (CTA), is critical for the success of the polymerization. This guide provides a comparative analysis of 4-cyano-4-(thiobenzoylthio)pentanoic acid (also known as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid or CPADB), a widely used dithiobenzoate RAFT agent, against other commercial alternatives, with a focus on the polymerization of methacrylate monomers.
Performance Benchmark: CPADB vs. a Trithiocarbonate Alternative
A direct comparison of the performance of this compound (CPADB) and 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT), a common trithiocarbonate RAFT agent, was conducted for the polymerization of a phosphate-functional methacrylate. The results are summarized in the table below.[1]
| RAFT Agent | Monomer | [M]:[CTA]:[I] | Time (hrs) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound (CPADB) | 2-(methacryloyloxy)ethyl phosphate | 100:1:0.2 | 10 | 95 | 18,700 | 1.25 |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) | 2-(methacryloyloxy)ethyl phosphate | 100:1:0.2 | 10 | 95 | 18,900 | 1.23 |
M = Monomer, CTA = Chain Transfer Agent, I = Initiator
Overview of Common Commercial RAFT Agents
The selection of a suitable RAFT agent is highly dependent on the monomer being polymerized. The following table provides a general guide to the compatibility of various classes of commercial RAFT agents with different monomer types.
| RAFT Agent Class | Example Commercial Agent | Suitable Monomers |
| Dithiobenzoates | This compound | Methacrylates, Methacrylamides, Styrenes |
| Trithiocarbonates | 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid | Acrylates, Acrylamides, Methacrylates, Styrenes |
| Dithiocarbamates | Cyanomethyl methyl(phenyl)carbamodithioate | Styrenes, Acrylates, Acrylamides |
| Xanthates | O-Ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate | Vinyl Esters, Vinyl Amides |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in controlled polymerization.
Protocol 1: RAFT Polymerization of a Methacrylate Monomer with this compound (CPADB)[1]
Materials:
-
2-(methacryloyloxy)ethyl phosphate (monomer)
-
This compound (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (initiator)
-
Methanol (solvent)
-
Mesitylene (internal standard)
Procedure:
-
To a vial equipped with a stir bar and a rubber septum, add 2-(methacryloyloxy)ethyl phosphate (1.00 g, 4.76 mmol), this compound (13.3 mg, 47.58 µmol, 0.01 equiv), and 4,4'-azobis(4-cyanovaleric acid) (2.70 mg, 9.63 µmol, 0.002 equiv).
-
Dissolve the mixture in methanol (4 mL).
-
Add mesitylene (200 µL) as an internal standard and stir the mixture for 5 minutes.
-
Remove an aliquot of the initial mixture for ¹H NMR analysis.
-
Deoxygenate the mixture by bubbling with nitrogen gas for 30 minutes.
-
Place the vial in an oil bath thermostated at 65 °C for 10 hours.
-
Monitor monomer conversion by ¹H NMR spectroscopy by comparing the integral of the vinyl proton peak relative to the internal standard.
Protocol 2: RAFT Polymerization of a Methacrylate Monomer with 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT)[1]
Materials:
-
2-(methacryloyloxy)ethyl phosphate (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (initiator)
-
Methanol (solvent)
-
Mesitylene (internal standard)
Procedure:
-
To a vial equipped with a stir bar and a rubber septum, add 2-(methacryloyloxy)ethyl phosphate (1.00 g, 4.76 mmol), 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (17.35 mg, 47.58 µmol, 0.01 equiv), and 4,4'-azobis(4-cyanovaleric acid) (2.70 mg, 9.63 µmol, 0.002 equiv).
-
Dissolve the mixture in methanol (4 mL).
-
Add mesitylene (200 µL) as an internal standard and stir the mixture for 5 minutes.
-
Remove an aliquot of the initial mixture for ¹H NMR analysis.
-
Deoxygenate the mixture by bubbling with nitrogen gas for 30 minutes.
-
Place the vial in an oil bath thermostated at 65 °C for 10 hours.
-
Monitor monomer conversion by ¹H NMR spectroscopy by comparing the integral of the vinyl proton peak relative to the internal standard.
Visualizing the Process: Mechanism and Workflow
To better understand the RAFT process, the following diagrams illustrate the underlying mechanism and a typical experimental workflow.
Caption: The RAFT polymerization mechanism, illustrating the key steps of initiation, reversible chain transfer, and termination.
Caption: A typical experimental workflow for conducting a RAFT polymerization experiment.
References
Advanced & Niche Applications
Application Notes and Protocols for Stimuli-Responsive Polymers from 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimuli-responsive polymers, often referred to as "smart" polymers, are a class of materials that undergo significant and reversible changes in their physicochemical properties in response to small changes in their external environment. These changes can be triggered by various stimuli, including temperature, pH, light, and redox potential. This responsiveness makes them highly attractive for a range of biomedical applications, particularly in the field of drug delivery, where they can be engineered to release therapeutic agents at specific sites within the body, thereby enhancing efficacy and reducing side effects.
4-Cyano-4-(thiobenzoylthio)pentanoic acid is a highly versatile chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] Its use allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers.[3][4] This level of control is crucial for the rational design of stimuli-responsive polymers with precisely tuned properties for specific drug delivery applications.[5]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of pH- and thermo-responsive polymers using this compound as a RAFT agent.
Application Note 1: pH-Responsive Polymers for Targeted Drug Delivery
Concept: pH-responsive polymers can be designed to be stable at physiological pH (around 7.4) but to undergo a conformational change or degradation in the acidic microenvironments often found in tumor tissues or within cellular compartments like endosomes and lysosomes. This change can trigger the release of an encapsulated drug specifically at the target site. A common monomer used for this purpose is N,N-dimethylaminoethyl methacrylate (DMAEMA), which contains a tertiary amine group that becomes protonated at lower pH values.
Mechanism of Action: When a DMAEMA-containing polymer is exposed to an acidic environment, the tertiary amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to swell or dissolve, facilitating the release of the encapsulated therapeutic agent.
Visualization of the Drug Release Mechanism:
Caption: pH-triggered drug release from a DMAEMA-based polymer.
Application Note 2: Thermo-Responsive Polymers for Controlled Drug Release and Cell Sheet Engineering
Concept: Thermo-responsive polymers exhibit a lower critical solution temperature (LCST), below which they are soluble in water and above which they become insoluble and aggregate. Poly(N-isopropylacrylamide) (PNIPAM) is the most well-studied thermo-responsive polymer, with an LCST of approximately 32°C in water, which is close to physiological temperature.[6][7] This property can be exploited for on-demand drug delivery and for applications in tissue engineering, such as the non-enzymatic detachment of cell sheets.
Mechanism of Action: Below the LCST, the polymer chains are hydrated and exist in an extended coil conformation. As the temperature is raised above the LCST, the polymer chains undergo a phase transition, dehydrate, and collapse into a more compact, globular state. This transition can be used to trigger the release of a drug from a polymer matrix or to change the surface properties of a cell culture substrate from hydrophilic to hydrophobic, facilitating cell detachment.
Visualization of the Thermo-Responsive Behavior:
Caption: Conformational change of a thermo-responsive polymer around its LCST.
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Polymer (poly(DMAEMA)) via RAFT Polymerization
This protocol describes the synthesis of poly(N,N-dimethylaminoethyl methacrylate) using this compound as the RAFT agent.
Materials:
-
N,N-dimethylaminoethyl methacrylate (DMAEMA), inhibitor removed
-
This compound (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 2.0 g, 12.7 mmol), this compound (e.g., 35.5 mg, 0.127 mmol), and AIBN (e.g., 4.2 mg, 0.025 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours, depending on the target molecular weight and conversion).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether or hexane.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer product under vacuum to a constant weight.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of a pH-responsive polymer.
Protocol 2: Synthesis of a Thermo-Responsive Polymer (poly(NIPAM)) via RAFT Polymerization
This protocol outlines the synthesis of poly(N-isopropylacrylamide) using this compound as the RAFT agent.
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized
-
This compound (CTA)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), this compound (e.g., 24.7 mg, 0.088 mmol), and ACVA (e.g., 4.9 mg, 0.018 mmol) in DMSO (e.g., 10 mL).
-
Seal the flask and deoxygenate the solution using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at 70°C and allow the polymerization to proceed with stirring for the desired time (e.g., 4-12 hours).
-
Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction solution to a large volume of cold diethyl ether.
-
Isolate the polymer by filtration.
-
To purify the polymer, dissolve it in a minimal amount of cold water and then warm the solution above the LCST to precipitate the polymer. Collect the polymer by centrifugation. Repeat this purification cycle twice.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of a thermo-responsive polymer.
Data Presentation
The following tables summarize typical quantitative data for stimuli-responsive polymers synthesized using this compound. The exact values will depend on the specific reaction conditions.
Table 1: Molecular Weight and Polydispersity Data
| Polymer | Monomer | [M]:[CTA]:[I] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) |
| P(DMAEMA) | DMAEMA | 100:1:0.2 | 15,700 | 14,500 | 1.15 |
| P(NIPAM) | NIPAM | 100:1:0.2 | 11,300 | 10,800 | 1.20 |
Table 2: Stimuli-Responsive Properties
| Polymer | Stimulus | Condition 1 | Measured Property 1 | Condition 2 | Measured Property 2 |
| P(DMAEMA) | pH | pH 7.4 | Hydrodynamic Diameter: ~50 nm | pH 5.0 | Hydrodynamic Diameter: ~200 nm |
| P(NIPAM) | Temperature | 25°C (< LCST) | Soluble | 37°C (> LCST) | Insoluble (Phase Separation) |
References
- 1. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. db-thueringen.de [db-thueringen.de]
- 6. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Bioconjugation of Polymers Synthesized with 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The use of 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) as a chain transfer agent (CTA) is particularly advantageous as it introduces a terminal carboxylic acid group on the polymer chain. This functional handle is ideal for post-polymerization modification, enabling covalent conjugation to biomolecules such as proteins, peptides, and antibodies. The most common strategy for this bioconjugation is through the formation of a stable amide bond by coupling the polymer's carboxylic acid with primary amines (e.g., lysine residues) on the biomolecule, typically via carbodiimide chemistry.
These polymer-biomolecule conjugates have wide-ranging applications in drug delivery, diagnostics, and biomaterials, offering improved stability, enhanced therapeutic efficacy, and reduced immunogenicity of the conjugated biomolecule. This document provides detailed protocols for the synthesis of a CPADB-functionalized polymer, its subsequent activation, and conjugation to a model protein.
Section 1: Synthesis of Carboxy-Terminated Polymer via RAFT
This protocol describes the synthesis of a well-defined, carboxy-terminated polymer using CPADB as the RAFT agent. Poly(N-isopropylacrylamide) (PNIPAM) is used here as an example, as its temperature-responsive behavior is of significant interest in drug delivery applications.
Experimental Protocol 1: Synthesis of PNIPAM-COOH
-
Reagent Preparation:
-
Prepare a stock solution of the monomer, N-isopropylacrylamide (NIPAM).
-
Prepare a stock solution of the initiator, Azobisisobutyronitrile (AIBN).
-
Prepare a stock solution of the RAFT agent, this compound (CPADB). The solvent should be suitable for the polymerization, such as 1,4-dioxane or DMF.
-
-
Reaction Setup:
-
In a Schlenk flask, add the appropriate amounts of NIPAM, CPADB, and AIBN. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.
-
Add the solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration (e.g., 2 M).
-
Seal the flask with a rubber septum, and place it on a magnetic stirrer.
-
-
Degassing:
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-45 minutes while stirring in an ice bath to remove dissolved oxygen, which can terminate the polymerization.
-
-
Polymerization:
-
Transfer the flask to a preheated oil bath at the desired temperature (typically 60-70 °C for AIBN).
-
Allow the reaction to proceed for the specified time (e.g., 6-24 hours), depending on the target molecular weight and conversion.
-
-
Termination and Purification:
-
Stop the reaction by quenching it in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Recover the precipitated polymer by centrifugation or filtration.
-
Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate to remove unreacted monomer and initiator fragments. Repeat this step 2-3 times.
-
Dry the final polymer product under vacuum overnight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the chemical structure using ¹H NMR spectroscopy.
-
Data Presentation 1: Polymer Synthesis and Characterization
| Polymer | [Monomer]:[CTA]:[I] Ratio | Mn (Theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (Đ) |
| PNIPAM-COOH | 100:1:0.1 | 11,600 | 11,200 | 1.15 |
| PNIPAM-COOH | 200:1:0.1 | 22,900 | 21,500 | 1.18 |
Section 2: Bioconjugation via EDC/NHS Coupling
This section details the two-step process for conjugating the carboxy-terminated polymer to a protein. The first step involves the activation of the carboxylic acid group to form a more reactive N-Hydroxysuccinimide (NHS) ester. The second step is the reaction of this activated polymer with the primary amines of the protein.
caption: Bioconjugation Workflow via EDC/NHS Chemistry.
Experimental Protocol 2: Activation and Conjugation to a Model Protein (e.g., Bovine Serum Albumin, BSA)
-
Reagent Preparation:
-
Activation Buffer: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusted to pH 6.0.
-
Coupling Buffer: Prepare a Phosphate-Buffered Saline (PBS) solution, pH 7.4.
-
Dissolve the carboxy-terminated polymer (e.g., PNIPAM-COOH) in the Activation Buffer to a concentration of 10-20 mg/mL.
-
Dissolve the model protein (e.g., BSA) in the Coupling Buffer to a concentration of 5-10 mg/mL.
-
Freshly prepare solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in Activation Buffer (or high-purity water).
-
-
Step 1: Polymer Activation:
-
To the polymer solution, add EDC and NHS. A molar excess of 5-10 fold of EDC and NHS relative to the polymer's carboxylic acid end-group is recommended.
-
Gently mix the solution and allow it to react for 15-30 minutes at room temperature to form the NHS-ester activated polymer. The reaction is most efficient at a pH of 4.5-7.2.[1]
-
-
Step 2: Conjugation to Protein:
-
Add the activated polymer solution directly to the protein solution. The molar ratio of polymer to protein can be varied (e.g., 5:1, 10:1, 20:1) to control the degree of conjugation.
-
Adjust the pH of the final reaction mixture to 7.2-8.0 if necessary, as the reaction with primary amines is most efficient at this pH.[1]
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.
-
-
Step 3: Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS-ester groups.
-
Purify the conjugate from unreacted polymer and protein.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using a dialysis membrane with a molecular weight cut-off (MWCO) appropriate to retain the conjugate while allowing smaller, unreacted species to diffuse out (e.g., 100 kDa MWCO).
-
Size Exclusion Chromatography (SEC): For higher purity, use SEC to separate the larger polymer-protein conjugate from the smaller, unconjugated protein and polymer.
-
-
Data Presentation 2: Bioconjugation Reaction Parameters
| Conjugate ID | Polymer Mn ( g/mol ) | [Polymer]:[Protein] Molar Ratio | Conjugation Efficiency (%) | Final Conjugate MW (SDS-PAGE) |
| PNIPAM-BSA-1 | 11,200 | 5:1 | 45 | ~77 kDa |
| PNIPAM-BSA-2 | 11,200 | 10:1 | 60 | ~89 kDa |
| PNIPAM-BSA-3 | 21,500 | 10:1 | 55 | ~110 kDa |
Section 3: Characterization of the Polymer-Protein Conjugate
Thorough characterization is essential to confirm successful conjugation and determine the properties of the final product.
Experimental Protocol 3: Characterization Methods
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To visually confirm the increase in molecular weight of the protein after polymer conjugation.
-
Method: Prepare samples of the unconjugated protein, the reaction mixture, and the purified conjugate in SDS-PAGE loading buffer.[2] Run the samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[3] Stain the gel with a protein stain like Coomassie Blue.[2] Successful conjugation is indicated by the appearance of new, higher molecular weight bands corresponding to the conjugate and a decrease in the intensity of the band for the unconjugated protein.[2]
-
-
Size Exclusion Chromatography (SEC):
-
Purpose: To determine the size distribution and purity of the conjugate.
-
Method: Analyze the purified conjugate using an SEC system equipped with detectors like UV-Vis and Refractive Index (RI).[4] The chromatogram should show a peak for the conjugate that elutes earlier (corresponding to a higher molecular weight) than the peaks for the unconjugated protein or polymer.[5][6] This technique can also be used to assess aggregation.[5][6]
-
-
UV-Vis Spectroscopy:
-
Purpose: To quantify the concentration of protein and polymer in the conjugate.
-
Method: Measure the absorbance of the conjugate solution. If the polymer has a unique absorbance peak (e.g., from the dithiobenzoate end-group of the RAFT agent), its concentration can be determined. The protein concentration can be determined using its characteristic absorbance at 280 nm or through colorimetric assays like the BCA assay.
-
caption: Workflow for SDS-PAGE analysis of conjugates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. aboligo.com [aboligo.com]
- 4. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Gene Delivery Polymers using 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of cationic polymers for gene delivery applications, utilizing 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The protocols outlined below are based on established methodologies for RAFT polymerization of cationic monomers and subsequent evaluation of their potential as non-viral gene vectors.
Introduction
This compound is a versatile chain transfer agent (CTA) employed in RAFT polymerization to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI). Its carboxylic acid functionality allows for post-polymerization modification, enabling the conjugation of targeting ligands or other functional moieties. In the context of gene delivery, this CTA is particularly useful for the synthesis of cationic polymers, such as poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA), which can effectively condense nucleic acids (e.g., plasmid DNA, siRNA) into nanoparticles for cellular delivery. The controlled nature of RAFT polymerization allows for the precise tuning of polymer properties to optimize transfection efficiency and minimize cytotoxicity.
Data Presentation
The following tables summarize typical molecular weight and polydispersity data for polymers synthesized via RAFT polymerization using a dithiobenzoate CTA, as well as pDNA complexation results.
Table 1: Molecular Weight and Polydispersity of pDMAEMA-based Copolymers Synthesized via RAFT Polymerization
| Polymer ID | Monomer Ratio (DMAEMA:HEMA) | Mn (kDa) | PDI (Đ) |
| pDMAEMA₁₁₅ | 115:0 | 18.1 | 1.15 |
| pDMAEMA₁₁₅-b-pHEMA₆ | 115:6 | 18.9 | 1.12 |
| pDMAEMA₁₁₅-b-pHEMA₅₇ | 115:57 | 25.5 | 1.18 |
| pDMAEMA₁₅₁-b-pHEMA₉₁ | 151:91 | 35.7 | 1.25 |
Data adapted from a study on pDMAEMA-block-pHEMA copolymers synthesized using a similar dithiobenzoate RAFT agent.[1]
Table 2: pDNA Complexation by pDMAEMA-based Copolymers
| Polymer | N/P Ratio for Complete pDNA Retardation |
| pDMAEMA₁₁₅ | 10 |
| pDMAEMA₁₁₅-b-pHEMA₆ | 10 |
| pDMAEMA₁₁₅-b-pHEMA₅₇ | 10 |
| pDMAEMA₁₅₁-b-pHEMA₉₁ | 1 |
| pDMAEMA₉₇-b-pHEMA₁₁ | 1 |
N/P ratio refers to the molar ratio of nitrogen in the polymer to phosphate in the pDNA. Complete retardation indicates efficient complexation of pDNA.[1]
Experimental Protocols
Protocol 1: Synthesis of pDMAEMA using this compound
This protocol describes the synthesis of a pDMAEMA homopolymer, a cationic polymer widely used for gene delivery.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), distilled
-
This compound (CTA)
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)
-
Sodium acetate buffer (pH 5.2)
-
Hydrochloric acid (HCl)
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of DMAEMA monomer in sodium acetate buffer in an ice bath.
-
Adjust the pH of the solution to 5 with HCl.
-
Add the this compound CTA to the monomer solution and stir until dissolved.
-
Add the V-501 initiator to the reaction mixture.
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes in an ice bath.
-
Seal the flask and immerse it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 4-6 hours).
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Purify the polymer by dialysis against deionized water (adjusted to pH 3-4 with acetic acid) for 48-72 hours, with frequent water changes.
-
Lyophilize the purified polymer to obtain a solid product.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR spectroscopy.
Protocol 2: Formulation of Polymer/pDNA Nanoparticles (Polyplexes)
This protocol outlines the formation of nanoparticles through the complexation of the cationic polymer with plasmid DNA.
Materials:
-
Synthesized pDMAEMA
-
Plasmid DNA (pDNA) of interest
-
Nuclease-free water or suitable buffer (e.g., HEPES-buffered saline)
Procedure:
-
Prepare a stock solution of the pDMAEMA polymer in nuclease-free water.
-
Prepare a stock solution of the pDNA in nuclease-free water.
-
For a desired N/P ratio, calculate the required volumes of the polymer and pDNA stock solutions.
-
In a microcentrifuge tube, add the calculated volume of the polymer solution.
-
To the polymer solution, add the calculated volume of the pDNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable polyplexes.
Protocol 3: In Vitro Transfection
This protocol describes a general procedure for transfecting mammalian cells with the formulated polyplexes.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Formulated polyplexes
-
Reporter gene plasmid (e.g., expressing GFP or luciferase)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, remove the complete medium from the cells.
-
Wash the cells once with serum-free medium.
-
Prepare the transfection mixture by diluting the formulated polyplexes in serum-free medium.
-
Add the transfection mixture to the cells.
-
Incubate the cells with the transfection mixture for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, remove the transfection mixture and replace it with fresh complete medium.
-
Incubate the cells for a further 24-48 hours.
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
Protocol 4: Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxicity of the synthesized polymers.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Synthesized pDMAEMA
-
MTT or similar cell viability assay reagent
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of the polymer in complete cell culture medium.
-
Remove the medium from the cells and add the polymer solutions at different concentrations.
-
Incubate the cells with the polymer solutions for 24-48 hours.
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of cell viability relative to untreated control cells.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed mechanism of polyplex-mediated gene delivery.
References
Application Notes and Protocols for Creating Complex Polymer Architectures with Functional RAFT Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of complex polymer architectures using functional Reversible Addition-Fragmentation chain Transfer (RAFT) agents. The information herein is intended to guide researchers in designing and executing experiments for creating advanced polymeric materials for various applications, including drug delivery.
Introduction to RA-FT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[1][2][3] The process is mediated by a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains, allowing for controlled growth.[3] The choice of RAFT agent is crucial and depends on the monomer being polymerized.[3] Functional RAFT agents contain reactive groups that can be used for further modification or conjugation, making them ideal for creating sophisticated polymer structures for biomedical applications.[4][5]
The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria, as depicted below. This controlled process allows for the synthesis of various architectures, including block, graft, comb, and star polymers.[3]
Synthesis of Complex Polymer Architectures
Functional RAFT agents are instrumental in the synthesis of complex polymer architectures. By selecting a RAFT agent with a specific functionality or a multifunctional core, various advanced structures can be achieved.
Block Copolymers
Block copolymers are synthesized by the sequential polymerization of two or more different monomers.[2][6] A macro-RAFT agent is first prepared by polymerizing the first monomer, which is then used to initiate the polymerization of the second monomer.[6]
Experimental Protocol: Synthesis of Poly(N-vinylpyrrolidone)-b-poly(vinyl acetate) (PNVP-b-PVAc) [6]
-
Synthesis of PNVP macro-RAFT agent:
-
In a reaction vessel, dissolve N-vinylpyrrolidone (NVP), S-2-propionic acid-O-ethyl xanthate (RAFT agent), and azobisisobutyronitrile (AIBN) (initiator) in 1,4-dioxane.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Place the vessel in a preheated oil bath at 70°C and stir for the desired reaction time to reach a monomer conversion of approximately 80%.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath.
-
Precipitate the resulting PNVP macro-RAFT agent in cold diethyl ether and dry under vacuum.
-
-
Synthesis of PNVP-b-PVAc block copolymer:
-
Dissolve the purified PNVP macro-RAFT agent and vinyl acetate (VAc) monomer in 1,4-dioxane in a new reaction vessel.
-
Add AIBN as the initiator.
-
Deoxygenate the solution by purging with an inert gas for 30 minutes.
-
Immerse the vessel in a preheated oil bath at 70°C and stir for the specified duration.
-
Stop the reaction by cooling and precipitate the final block copolymer in a suitable non-solvent.
-
Dry the PNVP-b-PVAc block copolymer under vacuum.
-
| Polymer Block | Monomer | RAFT Agent | Initiator | Solvent | Temperature (°C) |
| PNVP | N-vinylpyrrolidone | S-2-propionic acid-O-ethyl xanthate | AIBN | 1,4-dioxane | 70 |
| PVAc | Vinyl acetate | PNVP macro-RAFT | AIBN | 1,4-dioxane | 70 |
Star Polymers
Star polymers consist of multiple polymer arms radiating from a central core.[7][8] They can be synthesized using a "core-first" or "arm-first" approach. The "core-first" method involves a multifunctional RAFT agent as the core from which the arms grow.[7][8]
Experimental Protocol: Synthesis of 4-Arm Star Poly(N-isopropylacrylamide)-b-polystyrene ((PNIPAAm-b-PS)4) Nanospheres [1]
-
Synthesis of tetra-functional macro-RAFT agent:
-
Synthesize a tetra-functional RAFT agent according to established literature procedures.
-
In a reaction vessel, dissolve the tetra-functional RAFT agent, N-isopropylacrylamide (NIPAAm), and an appropriate initiator in a suitable solvent.
-
Deoxygenate the mixture and polymerize at the desired temperature to form the PNIPAAm star macro-RAFT agent.
-
Purify the macro-RAFT agent by precipitation.
-
-
Synthesis of (PNIPAAm-b-PS)4 star block copolymer:
-
Dissolve the purified PNIPAAm star macro-RAFT agent and styrene (S) monomer in a suitable solvent.
-
Add the initiator and deoxygenate the solution.
-
Conduct the polymerization at the appropriate temperature and time.
-
Purify the final star block copolymer by precipitation and drying.
-
| Architecture | Approach | Core/Initiator | Monomers |
| 4-Arm Star Block Copolymer | Core-First | Tetra-functional RAFT agent | NIPAAm, Styrene |
Polymer Brushes
Polymer brushes are formed by grafting polymer chains onto a surface or a backbone polymer.[9][10][11] A "grafting-from" approach involves initiating the polymerization from surface-immobilized or backbone-attached initiators or RAFT agents.[10]
Experimental Protocol: Synthesis of Poly(glycidyl methacrylate)-graft-(poly(methyl methacrylate)-block-poly(oligo(ethylene glycol) methyl ether methacrylate)) (PGMA-g-(PMMA-b-POEGMA)) [9]
-
Synthesis of multifunctional azido-PGMA backbone:
-
Polymerize glycidyl methacrylate (GMA) via RAFT polymerization to obtain PGMA.
-
Perform a ring-opening reaction on the oxirane rings of PGMA with sodium azide to introduce azide groups.
-
-
Synthesis of alkyne-terminated PMMA-b-POEGMA side chains:
-
Synthesize an alkyne-functionalized RAFT agent.
-
Sequentially polymerize methyl methacrylate (MMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) using the alkyne-functionalized RAFT agent to create the block copolymer side chains.
-
-
"Click" reaction to form the brush copolymer:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the azido-functionalized PGMA backbone and the alkyne-terminated PMMA-b-POEGMA side chains.
-
Purify the resulting polymer brush to remove unreacted components.
-
| Component | Synthesis Method | Key Reagents |
| PGMA Backbone | RAFT Polymerization, Ring-opening | GMA, RAFT agent, Sodium azide |
| PMMA-b-POEGMA Side Chains | RAFT Polymerization | Alkyne-RAFT agent, MMA, OEGMA |
| Final Brush Polymer | CuAAC "Click" Chemistry | Copper(I) catalyst |
Application in Drug Delivery
Polymers with complex architectures synthesized via RAFT polymerization are highly promising for drug delivery applications.[12][13][14][15] Their well-defined structures allow for precise control over drug loading and release kinetics. For instance, the core of a star polymer or the hydrophobic block of an amphiphilic block copolymer can encapsulate hydrophobic drugs like doxorubicin.[12][14]
Quantitative Data for Doxorubicin-Loaded Star Polymers
The following table summarizes typical data for doxorubicin-conjugated star polymers designed for drug delivery.[12]
| Parameter | Value |
| Polymer Characterization | |
| Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity (Đ) | 1.1 - 1.3 |
| Drug Loading | |
| Doxorubicin Loading Content | Up to 28 wt% |
| Drug Release | |
| Release at pH 7.4 (Extracellular) | Slow |
| Release at pH 5.5 (Endosomal) | Accelerated |
| Biological Performance | |
| Cell Uptake | Efficient |
| Cytotoxicity | Comparable to free doxorubicin |
Signaling Pathway in Cancer Therapy
Many anticancer drugs, such as doxorubicin, function by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis (programmed cell death). The delivery of these drugs via polymer nanoparticles can enhance their efficacy and reduce systemic toxicity. The diagram below illustrates a simplified signaling pathway for apoptosis induced by DNA damage.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film | MDPI [mdpi.com]
- 10. One-pot polymer brush synthesis via simultaneous isocyanate coupling chemistry and “grafting from” RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. research.utwente.nl [research.utwente.nl]
- 12. Synthesis of functional core, star polymers via RAFT polymerization for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. utd-ir.tdl.org [utd-ir.tdl.org]
- 15. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Cyano-4-(thiobenzoylthio)pentanoic Acid in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) in various nanotechnology applications. CPADB is a highly versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent, particularly effective for the controlled polymerization of methacrylate and methacrylamide monomers.[1] Its terminal carboxylic acid group provides a convenient handle for bioconjugation, making it an invaluable tool in the development of advanced nanomaterials for therapeutic and diagnostic purposes.[2]
Application Note 1: Synthesis of Well-Defined Poly(N-(2-hydroxypropyl)methacrylamide) for Polymer-Drug Conjugates
This protocol details the synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) with a controlled molecular weight and narrow molecular weight distribution using CPADB as the RAFT agent. The resulting polymer possesses a terminal carboxylic acid group, enabling straightforward conjugation to amine-containing therapeutic agents, such as the anticancer drug doxorubicin (DOX).
Experimental Protocol: Synthesis of pHPMA via RAFT Polymerization
-
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
This compound (CPADB)
-
4,4′-Azobis(4-cyanopentanoic acid) (V-501)
-
Methanol (MeOH)
-
Phosphate buffered saline (PBS)
-
Doxorubicin hydrochloride (DOX.HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dialysis tubing (MWCO 12 kDa)
-
-
Procedure for pHPMA Synthesis:
-
In a Schlenk flask, dissolve HPMA monomer, CPADB, and V-501 in methanol. A typical molar ratio of [HPMA]:[CPADB]:[V-501] is 100:1:0.2.
-
Deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 70°C and stir for 6 hours.[3]
-
Terminate the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a 10-fold excess of cold diethyl ether.
-
Isolate the polymer by centrifugation, and dry under vacuum.
-
Characterize the polymer for molecular weight (Mn) and polydispersity (Đ) using gel permeation chromatography (GPC).
-
-
Procedure for pHPMA-DOX Conjugation:
-
Dissolve the synthesized pHPMA-COOH in a mixture of anhydrous DMSO and dichloromethane.
-
Add EDC.HCl and NHS to activate the terminal carboxylic acid group and stir for 24 hours at room temperature.
-
In a separate flask, dissolve DOX.HCl and triethylamine in anhydrous DMSO.
-
Add the DOX solution to the activated pHPMA solution and stir for 48 hours in the dark.
-
Purify the pHPMA-DOX conjugate by dialysis against a mixture of acetone and water (1:1 v/v) for 24 hours, followed by dialysis against deionized water for 48 hours.
-
Lyophilize the purified solution to obtain the pHPMA-DOX conjugate as a red solid.
-
Determine the doxorubicin content in the conjugate using UV-Vis spectrophotometry.[4]
-
Data Presentation: pHPMA and pHPMA-DOX Conjugate Characteristics
| Polymer Sample | Target Mn (kDa) | Actual Mn (kDa) | Polydispersity (Đ) | DOX Content (wt%) | Reference |
| pHPMA-1 | 15 | 14.5 | 1.15 | N/A | [5] |
| pHPMA-2 | 30 | 28.2 | 1.19 | N/A | [4] |
| pHPMA-DOX-1 | 30 | 32.7 | 1.25 | 7.5 | [4] |
| pHPMA-DOX-2 | 50 | 54.1 | 1.31 | 9.2 | [5] |
Visualization: Workflow for pHPMA-DOX Conjugate Synthesis
Caption: Workflow for the synthesis of pHPMA-DOX conjugates.
Application Note 2: Formulation of pH-Responsive Micelles for Controlled Drug Delivery
This protocol describes the synthesis of an amphiphilic block copolymer using CPADB-mediated RAFT polymerization and its subsequent self-assembly into pH-responsive micelles for the controlled release of a hydrophobic drug. The block copolymer consists of a hydrophilic block and a pH-sensitive hydrophobic block that undergoes a conformational change in acidic environments, leading to micelle destabilization and drug release.
Experimental Protocol: pH-Responsive Micelle Formulation and Drug Loading
-
Materials:
-
Hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMA)
-
pH-responsive monomer (e.g., 2-(diethylamino)ethyl methacrylate, DEAEMA)
-
CPADB
-
AIBN (Azobisisobutyronitrile)
-
Hydrophobic drug (e.g., Doxorubicin)
-
1,4-Dioxane
-
Dialysis tubing (MWCO 3.5 kDa)
-
-
Procedure for Block Copolymer Synthesis:
-
Synthesize the first block (e.g., PPEGMA) by dissolving PEGMA, CPADB, and AIBN in 1,4-dioxane.
-
Deoxygenate and polymerize at 70°C for 4 hours.
-
Isolate the macro-RAFT agent (PPEGMA-CPADB) by precipitation in cold hexane.
-
Synthesize the block copolymer by chain-extending the macro-RAFT agent with the second monomer (DEAEMA) in 1,4-dioxane with AIBN at 70°C for 8 hours.
-
Purify the resulting PPEGMA-b-PDEAEMA block copolymer by precipitation.
-
-
Procedure for Micelle Formulation and Drug Loading:
-
Dissolve the PPEGMA-b-PDEAEMA block copolymer and doxorubicin in a common solvent (e.g., DMF).
-
Add this solution dropwise to a vigorously stirring aqueous buffer (pH 7.4).
-
Stir the solution overnight to allow for solvent evaporation and micelle formation.
-
Remove the unloaded drug by dialysis against the same buffer.
-
Characterize the drug-loaded micelles for size, polydispersity, and drug loading efficiency.
-
-
Procedure for In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded micelle solution in a dialysis bag.
-
Immerse the bag in a release medium of a specific pH (e.g., pH 7.4 and pH 5.5).
-
At predetermined time intervals, withdraw aliquots from the release medium and measure the drug concentration using fluorescence spectroscopy.[6]
-
Data Presentation: Characteristics of pH-Responsive Micelles
| Block Copolymer | Mn (kDa) | Đ | Micelle Size (nm) at pH 7.4 | Drug Loading Content (%) | Drug Release at 24h (pH 5.5) | Reference |
| PPEGMA-b-PDEAEMA-1 | 12.5 | 1.18 | 110 | 15.2 | ~60% | [6] |
| PPEGMA-b-PDEAEMA-2 | 18.2 | 1.21 | 145 | 18.5 | ~75% | [7] |
Visualization: Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release from micelles.
Application Note 3: Surface Functionalization of Nanoparticles with Polymer Brushes
This protocol outlines the "grafting from" approach to synthesize polymer brushes on the surface of silica nanoparticles using surface-initiated RAFT polymerization, where CPADB is chemically anchored to the nanoparticle surface to act as a chain transfer agent. This method allows for the creation of a dense layer of polymer chains, which can improve nanoparticle stability, biocompatibility, and provide functionalities for further modifications.
Experimental Protocol: "Grafting From" Polymerization on Silica Nanoparticles
-
Materials:
-
Silica nanoparticles (SiO2 NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
CPADB
-
EDC.HCl and NHS
-
Monomer (e.g., methyl methacrylate, MMA)
-
AIBN
-
Toluene, Ethanol
-
-
Procedure for Surface Functionalization with RAFT Agent:
-
Disperse silica nanoparticles in dry toluene.
-
Add APTES and reflux for 24 hours to introduce amine groups onto the surface.
-
Wash the amine-functionalized nanoparticles (SiO2-NH2) thoroughly with toluene and ethanol and dry.
-
Activate the carboxylic acid group of CPADB using EDC/NHS in anhydrous DMF.
-
Add the SiO2-NH2 nanoparticles to the activated CPADB solution and react for 24 hours at room temperature.
-
Wash the CPADB-functionalized nanoparticles (SiO2-CPADB) extensively to remove any unreacted materials.[2]
-
-
Procedure for Surface-Initiated RAFT Polymerization:
-
Disperse the SiO2-CPADB nanoparticles in a solution of the monomer (e.g., MMA) and AIBN in a suitable solvent (e.g., toluene).
-
Deoxygenate the suspension by nitrogen purging.
-
Heat the reaction to 70°C and stir for the desired polymerization time.
-
Stop the polymerization by cooling and exposing to air.
-
Purify the polymer-grafted nanoparticles (SiO2-g-PMMA) by repeated centrifugation and redispersion in a fresh solvent to remove any free polymer.[8]
-
-
Characterization:
-
Determine the grafting density of the polymer brushes using thermogravimetric analysis (TGA).
-
Cleave the polymer chains from the nanoparticle surface using an appropriate method (e.g., HF etching of silica) and determine the molecular weight and polydispersity of the grafted polymer by GPC.[9]
-
Data Presentation: Characteristics of Polymer Brushes on Silica Nanoparticles
| Nanoparticle System | Grafted Polymer Mn (kDa) | Grafted Polymer Đ | Grafting Density (chains/nm²) | Reference |
| SiO2-g-PMMA-1 | 25.4 | 1.22 | 0.25 | [2] |
| SiO2-g-PMMA-2 | 48.9 | 1.28 | 0.21 | [10] |
| SiO2-g-PStyrene | 35.1 | 1.35 | 0.32 | [8] |
Visualization: "Grafting From" RAFT Polymerization Workflow
Caption: "Grafting from" RAFT polymerization from silica nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Backbone Degradable Multiblock N-(2-Hydroxypropyl)methacrylamide Copolymer Conjugates via Reversible Addition Fragmentation Chain Transfer Polymerization and Thiol-ene Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPMA copolymer-doxorubicin conjugates: The effects of molecular weight and architecture on biodistribution and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Delivery of Paclitaxel and Doxorubicin by pH-Responsive Prodrug Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Polymer Brushes on Surfaces via Surface-Initiated RAFT Polymerization
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed overview and experimental protocols for the synthesis of polymer brushes on solid substrates using a surface-initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) polymerization, a "grafting from" approach. This technique allows for the precise control over the architecture of the grafted polymers, including their molecular weight, composition, and grafting density, making it a versatile tool for surface modification in various applications, including biosensing, drug delivery, and antifouling coatings.[1][2]
The protocols detailed below focus on the use of silicon wafers as a model substrate and the versatile Chain Transfer Agent (CTA), 4-cyanopentanoic acid dithiobenzoate (CPDB), for the polymerization of various monomers.[3][4] The methodologies can be adapted for other substrates and monomer systems.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis and characterization of polymer brushes grown from silica nanoparticles, illustrating the level of control achievable with SI-RAFT.
Table 1: Synthesis of PAHMA-grafted Silica Nanoparticles [3]
| Entry | [AHMA]:[CPDB]:[V-70] Ratio | Time (h) | Mn ( g/mol ) | PDI | Graft Density (chains/nm²) |
| 1 | 500:1:0.1 | 2 | 12,000 | 1.15 | 0.23 |
| 2 | 500:1:0.1 | 4 | 18,500 | 1.18 | 0.23 |
| 3 | 500:1:0.1 | 6 | 28,000 | 1.20 | 0.23 |
| 4 | 500:1:0.1 | 6 | 21,000 | 1.17 | 0.42 |
AHMA: 6-azidohexyl methacrylate, CPDB: 4-cyanopentanoic acid dithiobenzoate, V-70: 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), Mn: Number-average molecular weight, PDI: Polydispersity index.
Experimental Workflow and Signaling Pathways
The overall workflow for the synthesis of polymer brushes via SI-RAFT involves three main stages: substrate preparation and functionalization, surface-initiated polymerization, and characterization of the resulting polymer brushes.
The core of this process is the RAFT mechanism, which allows for the controlled growth of polymer chains from the surface.
Detailed Experimental Protocols
Protocol 1: Substrate Preparation and CTA Immobilization
This protocol describes the functionalization of a silicon wafer with a RAFT CTA.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
4-Cyanopentanoic acid dithiobenzoate (CPDB)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature.
-
Rinse the wafers with toluene and then sonicate in toluene for 5 minutes to remove physically adsorbed APTES.
-
Dry the wafers under a stream of nitrogen gas.
-
-
CTA Immobilization: [4]
-
In a round-bottom flask, dissolve CPDB and an equimolar amount of NHS in anhydrous DCM.
-
Add an equimolar amount of DCC to the solution and stir for 2 hours at room temperature to activate the carboxylic acid group of CPDB.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Immerse the APTES-functionalized silicon wafers in the filtered solution containing the activated CPDB.
-
Allow the reaction to proceed overnight at room temperature.
-
Rinse the wafers with DCM and sonicate in DCM for 5 minutes to remove non-covalently bound CTA.
-
Dry the wafers under a stream of nitrogen gas. The CTA-functionalized wafers are now ready for polymerization.
-
Protocol 2: Surface-Initiated RAFT Polymerization
This protocol details the "grafting from" polymerization of a monomer from the CTA-functionalized silicon wafer.
Materials:
-
CTA-functionalized silicon wafer
-
Monomer (e.g., 6-azidohexyl methacrylate - AHMA)[3]
-
Initiator (e.g., 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) - V-70)[3]
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)[3]
-
Schlenk tube
-
Freeze-pump-thaw apparatus
-
Oil bath
Procedure:
-
Reaction Setup:
-
Place the CTA-functionalized silicon wafer in a Schlenk tube.
-
Add the desired amount of monomer (e.g., for a [AHMA]/[CPDB] ratio of 500:1) and anhydrous THF to the tube.[3]
-
Sonicate the solution briefly to ensure the monomer is dissolved.
-
Add the initiator (e.g., for a [CPDB]/[V-70] ratio of 1:0.1).[3]
-
-
Degassing:
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 40 °C for V-70).[3]
-
Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the final molecular weight and thickness of the polymer brushes.
-
-
Quenching and Cleaning:
-
To stop the polymerization, remove the Schlenk tube from the oil bath and expose the contents to air.
-
Remove the wafer from the reaction solution.
-
Thoroughly rinse the wafer with a good solvent for the polymer (e.g., THF) to remove any non-grafted polymer and residual monomer.
-
Sonicate the wafer in the same solvent for 5-10 minutes to ensure complete removal of physisorbed chains.
-
Dry the polymer brush-coated wafer under a stream of nitrogen gas.
-
Characterization Protocols
A suite of surface-sensitive techniques is required to characterize the synthesized polymer brushes.
Protocol 3: Characterization of Polymer Brushes
A. Ellipsometry:
-
Purpose: To measure the thickness of the dry polymer brush layer.
-
Procedure:
-
Measure the refractive index and thickness of the bare silicon wafer with its native oxide layer before functionalization.
-
After polymerization, measure the thickness of the polymer brush layer.
-
Model the surface as a layered structure (silicon substrate, silicon dioxide layer, polymer brush layer) to calculate the polymer brush thickness.
-
B. Atomic Force Microscopy (AFM): [5]
-
Purpose: To visualize the surface morphology and measure surface roughness.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft polymer layer.
-
Scan a representative area of the polymer brush-coated surface.
-
Analyze the images to assess the uniformity and smoothness of the coating.
-
C. X-ray Photoelectron Spectroscopy (XPS): [6]
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the polymer brush.
-
Procedure:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Obtain high-resolution spectra for key elements (e.g., C, O, N, S) to determine their chemical states and confirm the chemical structure of the polymer.
-
D. Contact Angle Goniometry: [6]
-
Purpose: To assess the wettability of the surface, which is influenced by the chemical nature of the polymer brush.
-
Procedure:
-
Place a droplet of a probe liquid (e.g., DI water) on the polymer brush surface.
-
Measure the static contact angle. A change in contact angle compared to the bare substrate indicates successful surface modification.
-
By following these detailed protocols, researchers can successfully synthesize and characterize well-defined polymer brushes on surfaces, enabling the development of advanced materials for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymer brushes via surface-initiated polymerizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benicewiczgroup.com [benicewiczgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization and molecular engineering of surface-grafted polymer brushes across the length scales by atomic force microscopy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Biomaterials Developed Using 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of novel biomaterials using 4-Cyano-4-(thiobenzoylthio)pentanoic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This RAFT agent is particularly effective for the controlled polymerization of methacrylate and methacrylamide monomers, enabling the creation of well-defined polymers for advanced drug delivery systems.[1][2]
Introduction to this compound in Biomaterial Synthesis
This compound is a highly versatile chain transfer agent (CTA) for RAFT polymerization, a technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers.[3][4] The terminal carboxylic acid group on the RAFT agent provides a convenient handle for the conjugation of therapeutic agents, targeting ligands, or for attachment to surfaces.[3] These characteristics make it an ideal choice for the development of sophisticated biomaterials for applications such as drug delivery, tissue engineering, and diagnostics.[3][4][5]
Quantitative Data Summary
The following tables summarize typical quantitative data for polymers and nanoparticles synthesized using this compound.
Table 1: Polymer Synthesis and Characterization
| Monomer | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Polymerization Time (h) | Conversion (%) | Reference |
| Methyl Methacrylate | 10,000 | 9,800 | 1.15 | 15 | 95 | [6] |
| Diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate | 15,000 | 14,500 | 1.20 | 24 | 88 | [5] |
| N-isopropylacrylamide | 20,000 | 19,200 | 1.18 | 12 | 92 | |
| 2-hydroxyethyl methacrylate | 12,000 | 11,500 | 1.22 | 18 | 90 |
Table 2: Nanoparticle Formulation and Drug Loading
| Polymer Composition | Nanoparticle Size (nm) | Polydispersity Index (PDI) | Drug | Drug Loading Efficiency (%) | Drug Release at 24h (%) (pH 5.5) | Reference |
| P(MMA-co-PEGMA) | 150 | 0.18 | Doxorubicin | 85 | 60 | |
| PLA-b-PMPC | 120 | 0.21 | Paclitaxel | 78 | 55 | [4] |
| pHPMA | N/A (conjugate) | N/A | Doxorubicin | 95 (conjugation) | N/A | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Well-Defined Homopolymer via RAFT Polymerization
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the RAFT agent and AIBN as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane
-
Argon gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve this compound (27.9 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (5 mL).
-
Add methyl methacrylate (2.0 g, 20 mmol) to the flask.
-
Seal the flask and deoxygenate the mixture by bubbling with argon for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 15 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C overnight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by ¹H NMR for conversion.
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer (e.g., PLA-b-PMPC) via nanoprecipitation.[4]
Materials:
-
Amphiphilic block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve the amphiphilic block copolymer (50 mg) and the hydrophobic drug (5 mg) in acetone (5 mL).
-
Under moderate stirring, add the polymer-drug solution dropwise to deionized water (20 mL).
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle self-assembly.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 48 hours to remove the organic solvent and unloaded drug.
-
Collect the purified nanoparticle suspension.
-
Characterize the nanoparticle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the drug loading efficiency by lyophilizing a known volume of the nanoparticle suspension, dissolving the nanoparticles in a suitable organic solvent, and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.
Visualizations
Experimental Workflow: From RAFT Polymerization to Drug Delivery
Caption: Workflow for biomaterial development.
Logical Relationship: RAFT Polymerization Mechanism
Caption: Key steps in RAFT polymerization.
Signaling Pathway: Example of a Target for Cancer Therapy
Note: The following diagram illustrates a representative signaling pathway (PI3K/Akt/mTOR) commonly targeted in cancer therapy. While biomaterials synthesized with this compound can be used to deliver drugs that modulate this pathway, the specific linkage depends on the encapsulated drug.
Caption: PI3K/Akt/mTOR signaling pathway.
References
- 1. Drug delivery carriers with therapeutic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 201611-92-9 [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Synthesis and Self-Assembly of MPC Block Copolymers - Durham e-Theses [etheses.dur.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
Application Notes: Synthesis of Polymers for Tissue Engineering Scaffolds
Introduction
Tissue engineering aims to restore, maintain, or improve the function of damaged tissues or organs.[1][2] A cornerstone of this field is the use of three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cells and guiding new tissue formation.[1][3] Polymeric materials have become central to scaffold fabrication due to their tunable properties, biocompatibility, and versatile processing capabilities.[1][3] An ideal scaffold should be biocompatible, possess interconnected porosity for nutrient and waste transport, have mechanical properties matching the target tissue, and biodegrade at a rate that corresponds with new tissue formation.[1][4]
Polymer Selection for Tissue Engineering
The choice of polymer is critical and depends on the specific application. Polymers used in tissue engineering can be broadly classified into two categories: natural and synthetic.
Natural Polymers: These are derived from natural sources and often possess inherent biocompatibility and bioactivity.
-
Collagen: The primary protein component of the ECM, providing excellent cell recognition signals.[5]
-
Chitosan: A polysaccharide derived from chitin, known for its biocompatibility and antimicrobial properties.[1]
-
Alginate: A polysaccharide from brown algae that can form hydrogels, which are highly hydrated polymer networks beneficial for encapsulating cells.[1]
-
Fibrinogen: A protein involved in blood clotting that can be used to create biodegradable scaffolds.[6]
While natural polymers offer excellent biological properties, they can suffer from poor mechanical strength, potential immunogenicity, and batch-to-batch variability.[1]
Synthetic Polymers: These are man-made polymers that offer high purity, controlled synthesis, and tunable properties.[4][7]
-
Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and their copolymer Poly(lactic-co-glycolic acid) (PLGA): These aliphatic polyesters are among the most widely used biodegradable polymers in tissue engineering and are FDA-approved for clinical use.[8] Their degradation rates and mechanical properties can be tailored by altering the ratio of PLA to PGA.[8]
-
Poly(ε-caprolactone) (PCL): A biodegradable polyester with a slower degradation rate, making it suitable for long-term applications like bone and cartilage regeneration.[4][9]
-
Polyurethanes (PUs): Known for their elasticity, biodegradable PUs are being developed for soft tissue engineering applications.[8][10]
Synthetic polymers provide robust mechanical properties and predictable degradation kinetics, but they often lack the inherent bioactivity of natural polymers.[4][11] To overcome this, hybrid scaffolds combining natural and synthetic polymers are often used to leverage the advantages of both.[12]
Scaffold Fabrication Technologies
Several techniques are employed to fabricate porous 3D scaffolds from polymer solutions or melts.
-
Electrospinning: This technique uses an electric field to draw a polymer solution into nanofibers, creating a non-woven mesh that mimics the fibrous nature of the native ECM.[6][13][14]
-
Solvent Casting & Particulate Leaching: A polymer is dissolved in a solvent and cast into a mold filled with porogens (e.g., salt particles). After the solvent evaporates, the porogens are leached out, leaving a porous structure.
-
Gas Foaming: This method uses high-pressure gas (e.g., CO2) to create pores within a polymer matrix.
-
Phase Separation: A polymer solution is induced to separate into polymer-rich and polymer-lean phases. The solvent is then removed, resulting in a porous scaffold.[11]
-
3D Printing (Additive Manufacturing): Techniques like fused deposition modeling (FDM) and stereolithography (SLA) allow for the precise, layer-by-layer fabrication of scaffolds with highly controlled and complex architectures.[3][15][16] Hydrogel-based 3D printing is particularly useful for creating cell-laden constructs.[15][17][18]
Data Presentation
Table 1: Mechanical Properties of Common Biodegradable Polymers
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Time |
| PGA | 5000 - 7000 | 50 - 100 | 1 - 5 | 6-12 months |
| PLLA | 1000 - 4000 | 30 - 60 | 2 - 10 | > 24 months |
| PLGA (50:50) | 1000 - 2000 | 40 - 50 | 1 - 5 | 1-2 months |
| PCL | 200 - 500 | 20 - 40 | > 100 | > 24 months |
| Collagen (Type I) | 5 - 50 | 0.5 - 2 | 10 - 50 | Variable |
Note: Values are approximate and can vary significantly based on molecular weight, processing conditions, and testing methods.
Table 2: Scaffold Characteristics by Fabrication Technique
| Fabrication Technique | Typical Pore Size (µm) | Porosity (%) | Key Advantages | Key Disadvantages |
| Electrospinning | 0.1 - 10 | 70 - 90+ | Nanofibrous structure mimicking ECM, high surface area.[14] | Small pore size can limit cell infiltration.[14] |
| Solvent Casting | 50 - 500 | 80 - 95 | Simple, high porosity. | Use of organic solvents, limited control over pore interconnectivity. |
| Gas Foaming | 100 - 600 | 85 - 97 | Solvent-free process. | Often results in a non-porous outer skin. |
| 3D Printing | 100 - 1000+ | 50 - 90 | High precision and reproducibility, custom designs.[16] | Limited material selection, lower resolution than other methods. |
Table 3: Recommended Pore Sizes for Different Tissue Types
| Tissue Type | Recommended Pore Size Range (µm) | Rationale |
| Bone | 200 - 400[19][20] | Facilitates nutrient diffusion and angiogenesis.[19][20] |
| Skin (Dermis) | 40 - 100[19] | Allows for vascular structure formation.[19] |
| Cartilage | 200 - 300 | Promotes chondrocyte proliferation and matrix deposition. |
| Nerve | 10 - 100 | Guides axonal extension. |
| Cardiovascular | 25 - 60[19][20] | Balances cell integration and nutrient diffusion.[19][20] |
Mandatory Visualizations
Figure 1: General workflow for developing and testing a polymer-based tissue engineering scaffold.
Figure 2: Simplified signaling pathway of cell adhesion to a scaffold via integrin-mediated signaling.
Experimental Protocols
Protocol 1: Synthesis of PLGA via Ring-Opening Polymerization
This protocol describes the synthesis of Poly(lactic-co-glycolic acid) (PLGA) with a 50:50 monomer ratio.
Materials:
-
D,L-lactide
-
Glycolide
-
Stannous octoate (Sn(Oct)2) initiator
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and vacuum line
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Drying: Dry the D,L-lactide and glycolide monomers under vacuum for at least 48 hours before use to remove any residual water.
-
Reaction Setup: In a glovebox or under a continuous flow of inert gas, add the desired amounts of D,L-lactide and glycolide to a flame-dried Schlenk flask. A typical monomer-to-initiator ratio is 200:1 to 500:1.
-
Initiator Addition: Dissolve the stannous octoate initiator in a small amount of anhydrous toluene and add it to the flask containing the monomers.
-
Polymerization: Place the flask in an oil bath preheated to 130-150°C. The reaction is typically run for 4-24 hours under an inert atmosphere with magnetic stirring.
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a viscous solid.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated PLGA polymer by filtration.
-
-
Drying: Dry the purified PLGA polymer under vacuum at room temperature for at least 48 hours to remove all residual solvents.
-
Characterization: Characterize the synthesized polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Fabrication of Nanofibrous Scaffolds via Electrospinning
This protocol provides a general method for fabricating a PCL nanofibrous scaffold.
Materials:
-
Poly(ε-caprolactone) (PCL), MW 80,000 g/mol
-
Solvent system: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (e.g., 9:1 v/v)
-
Electrospinning setup (high-voltage power supply, syringe pump, syringe with a blunt-tip needle, grounded collector)
-
Aluminum foil
Procedure:
-
Solution Preparation: Prepare a 10-15% (w/v) PCL solution by dissolving the PCL pellets in the DCM/DMF solvent system. Stir the solution on a magnetic stirrer for several hours at room temperature until the polymer is fully dissolved.
-
Setup Assembly:
-
Load the polymer solution into a 5 mL syringe.
-
Attach a 21-gauge blunt-tip metal needle to the syringe.
-
Place the syringe on the syringe pump.
-
Cover a flat metal plate (collector) with aluminum foil and place it opposite the needle tip.
-
-
Electrospinning Parameters:
-
Fiber Deposition: Start the syringe pump and the high-voltage power supply. A jet of polymer solution will be ejected from the needle tip, and the solvent will evaporate as it travels to the collector, depositing a mat of nanofibers.
-
Collection: Continue the process for a desired duration (e.g., 4-8 hours) to achieve the desired scaffold thickness.
-
Post-Processing:
-
Turn off the power supply and the syringe pump.
-
Carefully remove the aluminum foil with the deposited nanofiber mat from the collector.
-
Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.[13]
-
-
Characterization: Analyze the scaffold's morphology, including fiber diameter and pore size, using Scanning Electron Microscopy (SEM).[13]
Protocol 3: Characterization of Scaffold Morphology by SEM
Materials:
-
Fabricated polymer scaffold
-
Scanning Electron Microscope (SEM)
-
Sputter coater (with gold or platinum target)
-
Carbon tape and SEM stubs
Procedure:
-
Sample Preparation:
-
Cut a small, representative piece of the dried scaffold (e.g., 5 mm x 5 mm).
-
Mount the scaffold piece onto an aluminum SEM stub using double-sided carbon tape. Ensure the sample is flat and securely attached.
-
-
Sputter Coating:
-
Place the stub with the sample into a sputter coater.
-
Coat the sample with a thin layer (e.g., 5-10 nm) of a conductive metal like gold or gold-palladium. This prevents charging of the non-conductive polymer surface under the electron beam.
-
-
SEM Imaging:
-
Load the coated sample into the SEM chamber.
-
Pump the chamber down to the required vacuum level.
-
Apply an accelerating voltage (typically 5-15 kV).
-
Focus the electron beam on the sample surface.
-
Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to visualize the overall structure, fiber morphology, and surface details.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the average fiber diameter and pore size from the collected SEM images. Take multiple measurements from different areas of the scaffold to ensure statistical significance.
-
References
- 1. Applications of Polymers in Tissue Engineering – A Review | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Applications of Polymers in Tissue Engineering – A Review | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. View of Biodegradable Synthetic Polymers for Tissue Engineering: A Mini-review | Reinvention: an International Journal of Undergraduate Research [reinventionjournal.org]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymeric Materials, Advances and Applications in Tissue Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Methods for Modifying Mechanical Properties of Tissue-Engineered Scaffolds for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospinning Fibrous Polymer Scaffolds for Tissue Engineering and Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3D Printing of Hybrid-Hydrogel Materials for Tissue Engineering: a Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Nanoscale 3D printing of hydrogels for cellular tissue engineering - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. Three-Dimensional Printing of Hydrogel Blend Tissue Engineering Scaffolds with In Situ Delivery of Anticancer Drug for Treating Melanoma Resection-Induced Tissue Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Optimizing scaffold pore size for tissue engineering: insights across various tissue types | Semantic Scholar [semanticscholar.org]
- 20. Optimizing scaffold pore size for tissue engineering: insights across various tissue types - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Photoinitiated RAFT Polymerization with 4-Cyano-4-(thiobenzoylthio)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity). The choice of the RAFT agent is crucial for the successful polymerization of specific monomers. 4-Cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) is a highly efficient dithiobenzoate-based RAFT agent, particularly suitable for controlling the polymerization of methacrylate and methacrylamide monomers.
Photoinitiated RAFT polymerization offers several advantages over thermally initiated methods, including spatial and temporal control over the polymerization, the ability to conduct reactions at ambient temperatures, and reduced risk of side reactions. This document provides detailed application notes and experimental protocols for the use of this compound in photoinitiated RAFT polymerization.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Photoinitiated RAFT polymerization mechanism with a photoinitiator.
Caption: Catalyst-free photoinitiated RAFT polymerization mechanism.
Caption: General experimental workflow for photoinitiated RAFT polymerization.
Quantitative Data
The following table summarizes representative data for RAFT polymerization using this compound. Note that comprehensive quantitative data for photoinitiated systems under varied conditions is limited in the literature. The data presented here is a compilation from various sources, including thermally initiated systems, to provide a general understanding of the expected outcomes.
| Monomer | Initiator/Method | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Oligo(ethylene glycol) methyl ether methacrylate | AIBN (Thermal) | 50:1:0.2 | 4 | 44.2 | 11,300 | 1.18 | [1] |
| Methyl Methacrylate (MMA) | AIBN (Thermal) | 52:1:0.1 (Target 50% conv.) | 5 | - | 3,100 | 1.14 | [2] |
| diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate | AIBN (Thermal) | 40:1:0.2 | 8 | - | - | < 1.3 | |
| Acrylate Monomer | AIBN (Thermal) | 100:1:0.5 | - | ~55 | - | 1.2 - 1.4 | [3] |
Experimental Protocols
Protocol 1: Aqueous Photo-RAFT Polymerization with a Photoinitiator
This protocol is adapted for the polymerization of water-soluble monomers like oligo(ethylene oxide) methyl ether methacrylate (OEOMA) using sodium pyruvate as a water-soluble photoinitiator.
Materials:
-
Monomer (e.g., OEOMA)
-
This compound (CPADB)
-
Sodium Pyruvate (SP)
-
Deionized Water (HPLC grade)
-
Reaction vial (e.g., 1 mL glass vial)
-
Light source (e.g., UV LED (370 nm), Blue LED (450 nm), or Green LED (525 nm))
-
Magnetic stirrer
Procedure:
-
Preparation of Reagents:
-
If necessary, pass the monomer through a column of basic alumina to remove the inhibitor.
-
Prepare stock solutions of the monomer, CPADB, and SP in deionized water. A typical molar ratio of [Monomer]:[CPADB]:[SP] can range from 100:1:0.1 to 500:1:1.
-
-
Reaction Setup:
-
In a reaction vial, combine the appropriate amounts of the monomer, CPADB, and SP stock solutions.
-
For example, for a 100:1:0.5 ratio, you might mix 1.5 mmol of OEOMA, 0.015 mmol of CPADB, and 0.0075 mmol of SP.
-
The final concentration of the monomer in the solution can be adjusted as needed (e.g., 20-50 wt%).
-
Add a small magnetic stir bar to the vial.
-
-
Degassing (Optional for Oxygen-Tolerant Systems):
-
While some photo-RAFT systems exhibit oxygen tolerance, for optimal results, especially with sensitive monomers, it is recommended to degas the solution. This can be achieved by bubbling nitrogen or argon through the mixture for 15-30 minutes or by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the reaction vial in a photoreactor or at a fixed distance from the light source, ensuring consistent irradiation.
-
Commence stirring and turn on the light source.
-
The polymerization can be carried out at room temperature.
-
-
Monitoring the Reaction:
-
At predetermined time points, withdraw small aliquots from the reaction mixture using a syringe.
-
Quench the polymerization in the aliquot by exposing it to air and diluting it with a suitable solvent.
-
Determine the monomer conversion by ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
-
Termination and Purification:
-
Once the desired monomer conversion is reached, terminate the polymerization by turning off the light and exposing the reaction mixture to air.
-
The polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) or by dialysis against deionized water to remove unreacted monomer and other small molecules.
-
Protocol 2: Catalyst-Free Visible Light-Induced RAFT Photopolymerization
This protocol is suitable for the polymerization of methacrylates where the RAFT agent itself can act as a photoiniferter (photoinitiator-transfer agent-terminator) under visible light irradiation.
Materials:
-
Monomer (e.g., Methyl Methacrylate - MMA)
-
This compound (CPADB)
-
Anhydrous solvent (e.g., DMSO, DMF, or toluene)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Visible light source (e.g., Blue LED (460 nm) or Green LED)
-
Magnetic stirrer
Procedure:
-
Preparation of Reagents:
-
Ensure the monomer is free of inhibitor by passing it through a column of basic alumina.
-
Use anhydrous solvents to minimize potential side reactions.
-
-
Reaction Setup:
-
In a Schlenk tube, dissolve the desired amounts of monomer and CPADB in the chosen solvent. A typical molar ratio of [Monomer]:[CPADB] is in the range of 100:1 to 500:1.
-
Add a magnetic stir bar.
-
-
Degassing:
-
It is crucial to remove oxygen from the reaction mixture for catalyst-free systems. Perform at least three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Backfill the Schlenk tube with an inert gas like nitrogen or argon.
-
-
Polymerization:
-
Place the Schlenk tube at a fixed distance from the visible light source.
-
Begin stirring and irradiate the solution. The reaction is typically conducted at room temperature.
-
-
Monitoring the Reaction:
-
Follow the same procedure as in Protocol 1 to monitor monomer conversion, Mn, and PDI using NMR and GPC.
-
-
Termination and Purification:
-
Terminate the polymerization by turning off the light source and exposing the reaction to air.
-
Purify the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).
-
Concluding Remarks
Photoinitiated RAFT polymerization using this compound provides a robust and controlled method for synthesizing a variety of polymers, particularly polymethacrylates and polymethacrylamides. The ability to perform these polymerizations at ambient temperature and with temporal control opens up possibilities for the synthesis of advanced materials for applications in drug delivery, biomaterials, and nanotechnology. The choice between using an external photoinitiator or relying on the photoiniferter properties of the RAFT agent will depend on the specific monomer, desired reaction kinetics, and the available light source. Careful optimization of reaction conditions is recommended to achieve the desired polymer characteristics.
References
Application Notes and Protocols for Flow Chemistry RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization in continuous flow chemistry systems. It is intended to guide researchers, scientists, and drug development professionals in leveraging this powerful technique for the creation of well-defined polymers for various applications, with a particular focus on the biomedical field.
Introduction to RAFT Polymerization in Flow Chemistry
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust method for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block, graft, and star polymers.[1][2] The integration of RAFT polymerization with continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, faster reaction times, and greater scalability.[3][4] These benefits are particularly valuable for the synthesis of advanced polymeric materials for applications in drug delivery, diagnostics, and tissue engineering.[5][6]
The core of RAFT polymerization lies in the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains, allowing for controlled growth.[7] The choice of CTA is critical and depends on the specific monomer being polymerized.[7] The main classes of RAFT agents include:
-
Dithiobenzoates: Highly active CTAs suitable for "more activated monomers" (MAMs) like styrenes and acrylates, but can be prone to retardation.[8][9]
-
Trithiocarbonates: Offer a good balance of reactivity and stability, making them popular for a wide range of MAMs.[10]
-
Dithiocarbamates: Effective for "less activated monomers" (LAMs) such as N-vinylpyrrolidone and can also be used for some MAMs.[11][12]
-
Xanthates: Generally used for LAMs due to their lower reactivity.[10][13]
Diagrams of Key Processes
General Mechanism of RAFT Polymerization
Caption: General mechanism of RAFT polymerization.
Experimental Workflow for Continuous Flow RAFT Polymerization
Caption: A typical experimental workflow for continuous flow RAFT polymerization.
Signaling Pathway: Folate Receptor-Mediated Endocytosis for Targeted Drug Delivery
Caption: Signaling pathway for folate receptor-mediated endocytosis of polymer-drug conjugates.
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of a Poly(N,N-dimethylacrylamide) (PDMA) Macro-CTA using a Trithiocarbonate
This protocol is adapted from a procedure for the synthesis of a macro-chain transfer agent (macro-CTA) for subsequent block copolymerization.
Materials:
-
N,N-dimethylacrylamide (DMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (Trithiocarbonate CTA)
-
1,4-Dioxane (Solvent)
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec R2+/R4) with a tubular reactor (e.g., 10 mL PFA tubing)
-
Syringe pumps
-
Back pressure regulator (set to e.g., 100 psi)
-
Nitrogen source for degassing
-
Collection vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DMA, CPAD, and AIBN in 1,4-dioxane. A typical molar ratio of [DMA]:[CPAD]:[AIBN] is 50:1:0.2.
-
Degas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
-
System Setup:
-
Assemble the flow reactor system with the tubular reactor thermostatted to the desired temperature (e.g., 70 °C).
-
Prime the system with degassed 1,4-dioxane.
-
-
Polymerization:
-
Load the degassed monomer solution into a syringe and place it on the syringe pump.
-
Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 10 mL reactor and a 30-minute residence time, the flow rate would be 0.333 mL/min).
-
Collect the polymer solution at the outlet of the system after the initial volume of solvent has been flushed out.
-
-
Analysis:
-
Determine the monomer conversion by ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and dispersity (Đ) of the resulting PDMA macro-CTA by Gel Permeation Chromatography (GPC).
-
Protocol 2: Continuous Flow Synthesis of pH-Responsive Block Copolymers using a Dithiobenzoate CTA
This protocol outlines the synthesis of a diblock copolymer with a pH-responsive block for potential drug delivery applications.
Materials:
-
Poly(ethylene glycol) methyl ether acrylate (PEGMA) (First monomer)
-
2-(Diisopropylamino)ethyl methacrylate (DPAEMA) (pH-responsive second monomer)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (Dithiobenzoate CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anisole (Solvent)
Equipment:
-
Two-stage continuous flow reactor system with two separate reactor coils.
-
Three syringe pumps (one for the first monomer solution, one for the second monomer solution, and one for the initiator solution for the second stage).
-
T-mixer for combining the streams.
-
Back pressure regulator.
-
Collection vials.
Procedure:
-
First Stage - Synthesis of P(PEGMA) Macro-CTA:
-
Prepare a degassed solution of PEGMA, CPDB, and AIBN in anisole.
-
Pump this solution through the first heated reactor coil (e.g., 80 °C) at a defined flow rate to achieve high conversion.
-
-
Second Stage - Block Copolymerization:
-
Prepare a separate degassed solution of DPAEMA and AIBN in anisole.
-
The effluent from the first reactor (containing the P(PEGMA) macro-CTA) is mixed with the DPAEMA/AIBN solution using a T-mixer.
-
The combined stream is then passed through a second heated reactor coil (e.g., 80 °C) to facilitate the polymerization of the second block.
-
-
Collection and Analysis:
-
Collect the final diblock copolymer solution.
-
Analyze the product by ¹H NMR to confirm the incorporation of both blocks and by GPC to determine the final molecular weight and dispersity.
-
Data Presentation
The following tables summarize typical quantitative data obtained from flow RAFT polymerization experiments.
Table 1: Continuous Flow Homopolymerization of Various Monomers.
| Monomer | CTA Type | [M]:[CTA]:[I] | Temp (°C) | Res. Time (min) | Conversion (%) | Mn ( g/mol ) | Đ |
| N,N-dimethylacrylamide | Trithiocarbonate | 50:1:0.2 | 70 | 30 | >95 | 5,500 | 1.15 |
| Methyl Methacrylate | Dithiobenzoate | 100:1:0.1 | 60 | 60 | 85 | 9,000 | 1.20 |
| N-vinylpyrrolidone | Xanthate | 40:1:0.25 | 80 | 45 | >90 | 4,500 | 1.35 |
| Styrene | Dithiobenzoate | 200:1:0.1 | 110 | 20 | 70 | 15,000 | 1.18 |
Table 2: Two-Stage Continuous Flow Synthesis of Diblock Copolymers.
| First Block (Macro-CTA) | Second Monomer | [Macro-CTA]:[M2]:[I] | Temp (°C) | Res. Time (min, 2nd stage) | Final Mn ( g/mol ) | Final Đ |
| P(PEGMA) | DPAEMA | 1:50:0.1 | 80 | 40 | 15,000 | 1.25 |
| P(DMA) | N-isopropylacrylamide | 1:100:0.2 | 70 | 60 | 25,000 | 1.30 |
| P(Styrene) | Methyl Acrylate | 1:200:0.1 | 90 | 30 | 45,000 | 1.22 |
Applications in Drug Development
RAFT polymerization in flow chemistry is a powerful tool for creating sophisticated polymers for drug delivery.[14] Key applications include:
-
Stimuli-Responsive Polymers: Polymers that respond to changes in their environment, such as pH or temperature, can be designed to release their therapeutic payload at the target site.[15] For example, pH-responsive polymers can be engineered to be stable in the bloodstream (pH 7.4) but to release their drug cargo in the acidic environment of endosomes or tumors.[16]
-
Targeted Drug Delivery: By incorporating targeting ligands, such as folate, into the polymer structure, drug-polymer conjugates can be directed to specific cells or tissues that overexpress the corresponding receptor.[17] This enhances the therapeutic efficacy while minimizing off-target side effects. The folate receptor-mediated endocytosis pathway is a well-studied example of this approach.[18]
-
Controlled Architectures for Enhanced Drug Loading and Stability: The ability to create well-defined block copolymers allows for the formation of self-assembled nanostructures, such as micelles and vesicles, which can encapsulate hydrophobic drugs, improving their solubility and stability in vivo.[6]
Conclusion
The combination of RAFT polymerization and continuous flow chemistry provides a robust and scalable platform for the synthesis of well-defined polymers with precise control over their molecular characteristics. This methodology is particularly well-suited for the development of advanced materials for biomedical applications, offering the potential to create next-generation drug delivery systems with enhanced efficacy and safety profiles. The protocols and data presented herein serve as a starting point for researchers to explore the vast potential of this exciting field.
References
- 1. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 2. CTA concentration effects on rate retardation in RAFT - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanoescapology: progress toward understanding the endosomal escape of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. All-aqueous continuous-flow RAFT dispersion polymerisation for efficient preparation of diblock copolymer spheres, worms and vesicles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Synthesis via RAFT polymerization of thermo- and pH-responsive random copolymers containing cholic acid moieties and their self-assembly in water | Semantic Scholar [semanticscholar.org]
- 16. pH-Responsive polymeric vesicles prepared via polymerization-induced self-assembly for controlled 5-fluorouracil delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06313B [pubs.rsc.org]
- 17. chemmethod.com [chemmethod.com]
- 18. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Cyano-4-(thiobenzoylthio)pentanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 4-Cyano-4-(thiobenzoylthio)pentanoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures before handling this compound.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is harmful if swallowed, in contact with skin, or inhaled, and may cause an allergic skin reaction[1][2].
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and potential allergic reactions[1][3]. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing[1][3]. |
| Respiratory | Dust respirator or use of a fume hood | Avoids inhalation of dust particles, especially when handling the solid form[2][3]. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
For small quantities of spilled solid:
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Clean-up: Gently sweep or vacuum the solid material. Crucially, avoid generating dust [3]. Use dry clean-up procedures[3].
-
Containment: Place the collected material into a clearly labeled, sealable container for hazardous waste[3].
-
Decontamination: Wash the spill area thoroughly with soap and water[1].
For larger spills that cannot be managed by laboratory personnel:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services[3].
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. Do not dispose of this chemical down the drain or in regular solid waste[4].
-
Collection:
-
Collect all waste material, including any contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, compatible, and sealable hazardous waste container.
-
Ensure the original container is securely closed if it is being disposed of with its contents[4].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols (e.g., "Toxic").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup. The material is sensitive to heat and light[2].
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure the waste is transported to a licensed treatment and disposal facility.
-
Disposal must be in accordance with all applicable local, state, and federal regulations[1][4]. A common method for such organic solids is incineration in a chemical incinerator equipped with an afterburner and scrubber[5].
-
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention[1][3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor[4][5]. |
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Cyano-4-(thiobenzoylthio)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Cyano-4-(thiobenzoylthio)pentanoic acid, a sulfur-based chain transfer agent used in controlled radical polymerization. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling small quantities in a well-ventilated area | Safety glasses with side shields | Nitrile gloves, Lab coat | Not generally required |
| Handling larger quantities or when generating dust | Chemical safety goggles or face shield | Nitrile gloves, Lab coat, Protective clothing as needed | NIOSH-approved particulate respirator |
| Potential for splashing | Face shield and chemical safety goggles | Nitrile gloves, Chemical-resistant apron over a lab coat | As appropriate for the procedure |
Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure a well-ventilated work area, such as a chemical fume hood.
- Assemble all necessary equipment and reagents before handling the compound.
- Don the appropriate PPE as outlined in the table above.
- Have an emergency plan and necessary spill control materials readily available.
2. Handling:
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
- Do not eat, drink, or smoke when using this product.[2]
- Wash hands and skin thoroughly after handling.[3]
- Take off contaminated clothing immediately and wash it before reuse.[1][2]
3. In Case of Exposure:
- If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help.[1]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
- If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
- If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3]
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect waste material in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Disposal:
- Dispose of contents and container to an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[1][2][3]
- Handle uncleaned containers as you would the product itself.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
